Product packaging for (S)-N-Boc-Morpholine-2-acetic acid(Cat. No.:CAS No. 1257850-82-0)

(S)-N-Boc-Morpholine-2-acetic acid

Cat. No.: B088599
CAS No.: 1257850-82-0
M. Wt: 245.27 g/mol
InChI Key: BBSISPMRGFJLDI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-N-Boc-Morpholine-2-acetic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO5 B088599 (S)-N-Boc-Morpholine-2-acetic acid CAS No. 1257850-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSISPMRGFJLDI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650651
Record name [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257850-82-0
Record name [(2S)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-N-Boc-Morpholine-2-acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-N-Boc-Morpholine-2-acetic acid: Properties, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral building block of significant interest in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a stereodefined morpholine scaffold, a protected amine, and a carboxylic acid handle, make it a versatile synthon for constructing complex molecular architectures. The morpholine ring is a privileged scaffold in drug design, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, applications, and safe handling of this important reagent, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of its application in synthesis. The structure of this compound features a morpholine ring with a carboxymethyl substituent at the chiral C2 position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

chemical_structure cluster_morpholine cluster_boc cluster_acetic_acid N1 N C2 C N1->C2 C_boc C=O N1->C_boc O3 O C2->O3 CH2 CH₂ C2->CH2 C4 C O3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 N1_Boc O_boc O C_boc->O_boc C_tert C(CH₃)₃ O_boc->C_tert C2_acetic COOH COOH CH2->COOH caption This compound Structure

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid[1]
CAS Number 1257850-82-0[1]
Molecular Formula C₁₁H₁₉NO₅[1][2]
Molecular Weight 245.27 g/mol [1][2]
Canonical SMILES CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C1[1]
InChI Key BBSISPMRGFJLDI-QMMMGPOBSA-N[1]

The physicochemical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid[3]
Boiling Point 388.2 ± 27.0 °C (Predicted)[4][5]
Density 1.179 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C, dry, sealed[3][4][5]

Synthesis and Reactivity Insights

Synthetic Strategies

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. Common strategies often involve the use of chiral pool starting materials or asymmetric synthesis techniques. One notable method involves an enzyme-catalyzed kinetic resolution of a racemic morpholine precursor, which allows for the separation of enantiomers with high selectivity. Another efficient approach utilizes (S)-epichlorohydrin as a chiral starting material, enabling a more direct and operationally simple synthesis without the need for chromatographic purification.[6]

The choice of synthetic route is often dictated by factors such as scalability, cost-effectiveness, and the desired enantiomeric purity. The enzymatic resolution, for instance, offers very high chiral purity (>99% ee), which is paramount for pharmaceutical applications.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This allows for the selective deprotection of the morpholine nitrogen to enable subsequent reactions at this position.

  • Carboxylic Acid: The acetic acid moiety provides a versatile handle for a variety of chemical transformations. It readily participates in amide bond formation with amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC). This is a cornerstone reaction for incorporating the morpholine scaffold into peptides or small molecule drug candidates. The carboxylic acid can also be reduced to the corresponding alcohol or converted to an ester.

  • Morpholine Ring: The morpholine ring itself is generally stable but can influence the conformation and physicochemical properties of the final molecule. Its presence often enhances aqueous solubility, a desirable trait for many drug candidates.

reactivity_workflow cluster_deprotection Amine Deprotection cluster_coupling Carboxylic Acid Coupling start This compound deprotection Acidic Conditions (e.g., TFA, HCl) start->deprotection Boc Removal coupling Amine (R-NH₂) + Coupling Reagents start->coupling Amide Bond Formation deprotected_product (S)-Morpholine-2-acetic acid deprotection->deprotected_product amide_product Amide-linked Conjugate coupling->amide_product caption Key Reactivity Pathways

Figure 2: Key Reactivity Pathways for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of this compound. While specific spectra should be acquired for each batch, the expected patterns can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / WavenumberNotes
¹H NMR Boc group (-C(CH₃)₃)~1.4 ppm (singlet, 9H)A characteristic and prominent singlet for the nine equivalent protons of the tert-butyl group.
Morpholine ring protons2.5 - 4.0 ppm (multiplets)A complex series of multiplets due to the diastereotopic nature of the ring protons.[7]
Acetic acid (-CH₂COOH)~2.5 - 2.8 ppm (multiplet, 2H)Protons adjacent to the chiral center and the carboxylic acid.
Carboxylic acid (-COOH)>10 ppm (broad singlet, 1H)The chemical shift is highly dependent on the solvent and concentration.[8]
¹³C NMR Boc group (-C(CH₃)₃)~28 ppmQuaternary carbon of the Boc group is around 80 ppm.
Morpholine ring carbons~45-70 ppmThe carbon adjacent to oxygen (C-O) will be the most downfield.[7]
Acetic acid (-CH₂COOH)~40 ppm (-CH₂)
Carbonyls (Boc & COOH)~155 ppm (Boc), ~175 ppm (COOH)Carbonyl carbons appear in the characteristic downfield region.[8]
IR Spectroscopy O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)A very broad band characteristic of a hydrogen-bonded carboxylic acid.[8]
C=O stretch (Carboxylic Acid)1700-1730 cm⁻¹ (strong)Strong, sharp absorption for the acid carbonyl.[8]
C=O stretch (Boc carbamate)~1690 cm⁻¹ (strong)Strong absorption for the carbamate carbonyl.
Mass Spectrometry Molecular Ion [M+H]⁺246.13 m/zFor Electrospray Ionization (ESI) in positive mode.
[M-H]⁻244.11 m/zFor ESI in negative mode.
Standardized Protocol for ¹H NMR Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing the exchangeable carboxylic acid proton.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 13 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate all signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to confirm the structure.

Applications in Drug Discovery and Development

This compound is a valuable building block for synthesizing novel therapeutic agents. The morpholine moiety is a common feature in many approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties.

  • Scaffold for Kinase Inhibitors: The morpholine ring can serve as a key structural element in the design of kinase inhibitors, where it can form important hydrogen bond interactions with the target protein.

  • Peptidomimetics: This building block can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered conformational properties. The Boc-protected amine and carboxylic acid functionality are perfectly suited for standard solid-phase or solution-phase peptide synthesis.

  • Construction of Complex Molecules: It serves as a chiral synthon for the stereoselective synthesis of more complex heterocyclic systems and natural product analogs.[5] Its application is part of a broader strategy in medicinal chemistry to "escape from flatland" by incorporating more three-dimensional saturated heterocyclic structures to improve drug-like properties.[9]

Safety and Handling

As with any chemical reagent, proper handling and storage are essential to ensure safety in the laboratory.

Table 4: GHS Hazard Information

Hazard CategoryGHS ClassificationHazard Statement
Skin Irritation Category 2H315 - Causes skin irritation[1][10]
Eye Irritation Category 2AH319 - Causes serious eye irritation[1][10]
Respiratory Irritation Specific target organ toxicity - single exposure (Category 3)H335 - May cause respiratory irritation[1][10]
Ingestion Harmful if swallowedH302 - Harmful if swallowed[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[10] Wash hands thoroughly after handling.[1]

    • Respiratory Protection: Avoid breathing dust.[10] If ventilation is inadequate, use a NIOSH-approved respirator.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.[3][4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste.[12]

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage this versatile reagent in their synthetic endeavors.

References

Illuminating the Stereochemical Landscape: A Technical Guide to the Structure Elucidation of (S)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone of medicinal chemistry, prized for its advantageous physicochemical properties that often impart improved solubility, metabolic stability, and favorable pharmacokinetic profiles to drug candidates.[1][2] Its incorporation into molecular architectures can significantly influence biological activity, making it a "privileged structure" in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[3][4] (S)-N-Boc-Morpholine-2-acetic acid is a chiral building block of significant interest, providing a synthetically versatile handle for the construction of more complex molecules with precise stereochemical control. This guide offers an in-depth exploration of the analytical methodologies and strategic considerations essential for the unambiguous structure elucidation of this important synthetic intermediate.

The Strategic Imperative of Amine Protection: The Role of the Boc Group

In the multi-step synthesis of complex organic molecules, the selective masking and demasking of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions.[5][6] By converting the nucleophilic amine of the morpholine ring into a less reactive carbamate, the Boc group prevents unwanted side reactions during subsequent synthetic transformations.[7][8] This strategy of orthogonal protection is fundamental to modern organic synthesis, allowing for the precise and sequential manipulation of different functional groups within a molecule.[5]

The selection of the Boc group is a deliberate choice driven by its predictable reactivity and cleavage, ensuring the integrity of the morpholine scaffold throughout the synthetic route. The deprotection is typically achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine and volatile byproducts (carbon dioxide and tert-butanol), which simplifies purification.[9]

A Plausible Synthetic Route: Enantioselective Synthesis

While numerous methods exist for the synthesis of morpholine derivatives, achieving the desired (S)-enantiomer of N-Boc-Morpholine-2-acetic acid with high enantiopurity necessitates an asymmetric approach. A plausible and efficient strategy involves the enantioselective synthesis of a chiral morpholine precursor, followed by functional group manipulation to introduce the acetic acid side chain.

A generalized workflow for such a synthesis is depicted below:

G cluster_0 Asymmetric Synthesis of Chiral Morpholine Core cluster_1 Functionalization and Protection Enantioselective\nCatalysis Enantioselective Catalysis Chiral Morpholine\nPrecursor Chiral Morpholine Precursor Enantioselective\nCatalysis->Chiral Morpholine\nPrecursor High e.e. Achiral\nStarting Material Achiral Starting Material Achiral\nStarting Material->Enantioselective\nCatalysis e.g., Asymmetric hydrogenation Side Chain\nIntroduction Side Chain Introduction Chiral Morpholine\nPrecursor->Side Chain\nIntroduction e.g., Alkylation Boc\nProtection Boc Protection Side Chain\nIntroduction->Boc\nProtection Boc₂O Final Product (S)-N-Boc-Morpholine -2-acetic acid Boc\nProtection->Final Product

Caption: A generalized workflow for the enantioselective synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, plausible protocol for the synthesis of this compound, adapted from established methodologies for the synthesis of similar chiral morpholine derivatives.[5][10]

Step 1: Synthesis of a Chiral Morpholine Precursor An enantioselective method, such as asymmetric hydrogenation of a dehydromorpholine precursor, would be employed to establish the stereocenter at the C2 position.[7]

Step 2: N-Boc Protection

  • Dissolve the chiral morpholine precursor in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-Boc protected morpholine precursor.

Step 3: Introduction of the Acetic Acid Moiety

  • The N-Boc protected precursor is then subjected to a reaction sequence to introduce the acetic acid side chain at the C2 position. This could involve, for example, the alkylation of a suitable intermediate with a protected bromoacetate, followed by deprotection.

Step 4: Final Deprotection (if necessary) and Purification

  • If a protecting group was used on the acetate moiety, it is selectively removed.

  • The final product, this compound, is purified by column chromatography or recrystallization.

Spectroscopic Elucidation: Deciphering the Molecular Signature

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number of different types of protons and their connectivity.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.45s9H-C(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group appear as a characteristic sharp singlet.
~2.5-2.9m2H-CH₂-COOHProtons on the methylene group adjacent to the carboxylic acid.
~2.8-3.2m2HMorpholine H-3, H-5Protons on the carbons adjacent to the nitrogen atom.
~3.5-4.0m3HMorpholine H-2, H-6Protons on the carbons adjacent to the oxygen atom and the proton at the chiral center.
~10-12br s1H-COOHThe acidic proton of the carboxylic acid, which is often broad and may exchange with D₂O.

Note: Predicted chemical shifts can vary based on the solvent and spectrometer frequency.[11][12][13][14][15][16]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~28.5-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the Boc group.
~40-45-CH₂-COOHThe methylene carbon of the acetic acid side chain.
~45-50Morpholine C-3, C-5Carbons adjacent to the nitrogen atom.
~65-70Morpholine C-6Carbon adjacent to the oxygen atom.
~70-75Morpholine C-2The chiral carbon atom.
~80.0-C(CH₃)₃ (Boc)The quaternary carbon of the Boc group.
~155.0N-COO- (Boc)The carbonyl carbon of the Boc group.
~175.0-COOHThe carbonyl carbon of the carboxylic acid.

Note: Predicted chemical shifts are based on typical values for similar functional groups.[17][18]

G Sample\nPreparation Sample Preparation NMR\nAcquisition NMR Acquisition Sample\nPreparation->NMR\nAcquisition Dissolution in Deuterated Solvent Data\nProcessing Data Processing NMR\nAcquisition->Data\nProcessing ¹H and ¹³C Spectra Spectral\nAnalysis Spectral Analysis Data\nProcessing->Spectral\nAnalysis Fourier Transform, Phasing, Baseline Correction Structure\nConfirmation Structure Confirmation Spectral\nAnalysis->Structure\nConfirmation Chemical Shift and Coupling Constant Analysis

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern (Electrospray Ionization - ESI):

  • [M+H]⁺: The protonated molecule will be observed, confirming the molecular weight.

  • [M-56]⁺: Loss of isobutylene from the Boc group is a characteristic fragmentation pathway.[2]

  • [M-100]⁺: Loss of the entire Boc group (isobutylene + CO₂) is also a common fragmentation.[3][19]

  • Loss of H₂O: Dehydration from the carboxylic acid may be observed.

  • Loss of CO₂: Decarboxylation of the carboxylic acid can also occur.

G M [M+H]⁺ F1 [M-56]⁺ M->F1 - C₄H₈ F2 [M-100]⁺ M->F2 - C₅H₈O₂ F3 Further Fragmentation F2->F3 e.g., -H₂O, -CO₂

Caption: A simplified predicted mass spectrometry fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid
~1690 (strong)C=O stretchBoc-carbamate
1160-1250 (strong)C-O stretchEther (morpholine) & Carboxylic Acid

Note: The broad O-H stretch of the carboxylic acid may overlap with C-H stretching vibrations.[4][20][21][22][23]

Chiral Analysis: Ensuring Enantiomeric Purity

Confirming the enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® or Chiralpak®) is often a good starting point for the separation of enantiomers of compounds containing amine and carboxylic acid functionalities.[24][25][26][27][28]

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the (S) and (R) enantiomers. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

  • Detection: UV detection is typically used, monitoring at a wavelength where the compound absorbs.

  • Quantification: The enantiomeric excess (% ee) is determined by integrating the peak areas of the two enantiomers.

G Sample\nInjection Sample Injection Chiral\nColumn Chiral Column Sample\nInjection->Chiral\nColumn Mobile Phase Detection Detection Chiral\nColumn->Detection Enantiomer Separation Data\nAnalysis Data Analysis Detection->Data\nAnalysis Chromatogram Enantiomeric\nPurity (% ee) Enantiomeric Purity (% ee) Data\nAnalysis->Enantiomeric\nPurity (% ee) Peak Integration

Caption: A workflow for the determination of enantiomeric purity by chiral HPLC.

Conclusion: A Self-Validating Analytical Approach

The comprehensive structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data creates a self-validating system that ensures the identity, purity, and stereochemical integrity of this valuable chiral building block. A thorough understanding of the underlying principles of each technique, coupled with a strategic approach to experimental design, is essential for researchers and scientists in the field of drug development.

References

Synthesis of (S)-N-Boc-Morpholine-2-acetic acid from epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid from (S)-Epichlorohydrin

Abstract

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The C2-substituted morpholine, in particular, serves as a versatile chiral building block for complex molecular architectures. This guide provides a comprehensive, in-depth walkthrough for the stereoselective synthesis of (S)-N-Boc-Morpholine-2-carboxylic acid, a key intermediate for drug development. The synthesis commences with the readily available chiral building block (S)-epichlorohydrin, ensuring precise control of stereochemistry throughout the process. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground key mechanistic claims in authoritative literature.

Strategic Overview: Retrosynthetic Analysis

The synthetic strategy is designed for operational simplicity and high stereochemical fidelity, avoiding chromatographic purification where possible to enhance throughput.[3] The core of this strategy involves the construction of the morpholine ring via an intramolecular cyclization, followed by protecting group manipulation and a final oxidation step.

The retrosynthetic analysis reveals a convergent and logical pathway from our target molecule back to commercially available starting materials.

G target (S)-N-Boc-Morpholine-2-carboxylic acid intermediate1 (S)-N-Boc-2-(hydroxymethyl)morpholine target->intermediate1 Oxidation intermediate2 (S)-4-Benzyl-2-(hydroxymethyl)morpholine intermediate1->intermediate2 N-Debenzylation & N-Boc Protection intermediate3 N-Benzyl-N-(2-hydroxyethyl)-3-chloro-2-hydroxypropylamine intermediate2->intermediate3 Intramolecular Cyclization (Base) start1 (S)-Epichlorohydrin intermediate3->start1 Epoxide Ring-Opening start2 N-Benzylethanolamine intermediate3->start2

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Discussion

The forward synthesis is a robust four-step process designed for scalability and control.

Step 1: Regioselective Ring-Opening of (S)-Epichlorohydrin

The synthesis begins by reacting N-benzylethanolamine with the chiral epoxide, (S)-epichlorohydrin. This reaction is a classic SN2-type nucleophilic substitution where the secondary amine of N-benzylethanolamine attacks the epoxide ring.

  • Expertise & Causality: The key to maintaining stereochemical integrity is the regioselectivity of this ring-opening. The nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of the epoxide.[4][5] This ensures that the stereocenter established by the starting material is cleanly transferred to the resulting chlorohydrin intermediate. The use of N-benzylethanolamine is strategic; the benzyl group serves as a robust protecting group during the initial steps and can be cleanly removed later via hydrogenolysis.

Step 2: Base-Mediated Intramolecular Cyclization

The chlorohydrin intermediate generated in the first step is not typically isolated. Instead, it is treated in situ with a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), to induce an intramolecular Williamson ether synthesis.[6]

  • Mechanism: Intramolecular SN2 Reaction

    • The strong base deprotonates the hydroxyl group of the amino alcohol intermediate, forming a nucleophilic alkoxide.

    • This alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction.

    • The displacement of the chloride leaving group results in the formation of the six-membered morpholine ring, yielding (S)-4-benzyl-2-(hydroxymethyl)morpholine.

G cluster_0 Intramolecular Cyclization Chlorohydrin Chlorohydrin Intermediate (Deprotonated Alcohol) TS SN2 Transition State Chlorohydrin->TS Intramolecular Attack Product (S)-4-Benzyl-2-(hydroxymethyl)morpholine TS->Product Chloride Displacement

Caption: Mechanism of the base-mediated ring closure.

Step 3: Protecting Group Exchange: N-Debenzylation and N-Boc Protection

With the morpholine core constructed, the N-benzyl protecting group is exchanged for a tert-butyloxycarbonyl (Boc) group. This is a crucial step for two reasons: the Boc group is orthogonal to many reaction conditions, and its removal is typically straightforward with acid.[7][8]

  • N-Debenzylation: The N-benzyl group is efficiently removed via catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. This yields the free secondary amine.

  • N-Boc Protection: The resulting (S)-2-(hydroxymethyl)morpholine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base (e.g., triethylamine or NaHCO₃) to install the Boc protecting group, affording (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[9]

Step 4: Oxidation to the Carboxylic Acid

The final step is the oxidation of the primary alcohol at the C2-position to the corresponding carboxylic acid. This transformation must be performed carefully to avoid side reactions.

  • Trustworthiness & Choice of Reagents: While classic methods like using potassium dichromate(VI) in sulfuric acid are effective, they generate significant heavy metal waste.[10][11] A more modern and environmentally benign approach involves using a TEMPO-catalyzed oxidation system.[12] A common protocol uses catalytic (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (NaOCl). This method is highly selective for primary alcohols, proceeds under mild conditions, and minimizes hazardous waste.[12] The reaction cleanly converts the hydroxymethyl intermediate into the target molecule, (S)-N-Boc-Morpholine-2-carboxylic acid.

Detailed Experimental Protocols

Caution: These procedures should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment.

Protocol 1: Synthesis of (S)-4-benzyl-2-(hydroxymethyl)morpholine
  • To a stirred solution of N-benzylethanolamine (1.0 eq) in a suitable solvent such as methanol or isopropanol at room temperature, add (S)-epichlorohydrin (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting materials.

  • Cool the mixture to 0-5 °C and add a solution of potassium tert-butoxide (1.2 eq) in tetrahydrofuran (THF) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
  • Dissolve the crude (S)-4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in ethanol.

  • Add palladium on carbon (10 wt. %, ~2 mol %) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until debenzylation is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude amine in a mixture of dichloromethane (DCM) and water.

  • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Stir the biphasic mixture vigorously at room temperature for 8-12 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected intermediate.

Protocol 3: Synthesis of (S)-N-Boc-Morpholine-2-carboxylic acid
  • Dissolve (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in a mixture of acetone and water.

  • Add TEMPO (0.05 eq) and sodium bromide (0.1 eq) to the solution.

  • Cool the mixture to 0-5 °C and add sodium hypochlorite solution (10-15% aqueous, 1.5 eq) dropwise, maintaining the pH between 9-10 by the concurrent addition of dilute HCl.

  • Stir the reaction at 0-5 °C until the starting material is consumed.

  • Quench the reaction by adding a small amount of saturated sodium thiosulfate solution.

  • Acidify the aqueous solution to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, (S)-N-Boc-Morpholine-2-carboxylic acid.

Data Summary

The following table summarizes typical results for this synthetic sequence. Actual yields may vary based on reaction scale and optimization.

CompoundStepStarting MaterialTypical Yield (%)Purity (by HPLC)
(S)-4-benzyl-2-(hydroxymethyl)morpholine1&2N-benzylethanolamine85 - 92>95%
(S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate3Benzyl-protected morpholine90 - 97>98%
(S)-N-Boc-Morpholine-2-carboxylic acid4N-Boc protected alcohol88 - 95>99%

Conclusion

This guide outlines an efficient, stereoselective, and scalable synthesis of (S)-N-Boc-Morpholine-2-carboxylic acid from (S)-epichlorohydrin. The pathway leverages a strategic protecting group strategy and modern oxidation methods to deliver the target compound in high yield and purity.[3] The rationale provided for each step, from the regioselective epoxide opening to the final clean oxidation, equips researchers and drug development professionals with the foundational knowledge to confidently implement and adapt this synthesis for their specific needs.

References

An In-depth Technical Guide to (S)-N-Boc-Morpholine-2-acetic acid: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Chiral Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. Chiral building blocks, such as (S)-N-Boc-Morpholine-2-acetic acid (CAS No. 1257850-82-0), have emerged as critical tools for medicinal chemists. The morpholine ring, a privileged structure in medicinal chemistry, imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, to parent molecules.[1][2] The introduction of a defined stereocenter and a versatile acetic acid handle, as seen in this particular derivative, provides a powerful platform for constructing complex, biologically active molecules with high specificity and potency. This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of next-generation therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors.

Physicochemical and Structural Properties

This compound is a chiral, non-proteinogenic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for its use in standard peptide coupling and other synthetic transformations, with the protecting group being readily removable under acidic conditions.

PropertyValueSource(s)
CAS Number 1257850-82-0[3]
Molecular Formula C₁₁H₁₉NO₅[3]
Molecular Weight 245.27 g/mol [3]
IUPAC Name 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid[3]
Canonical SMILES CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C1[3]
Appearance Typically a white to off-white solid
Purity ≥97% (commonly available)[3]
Storage 2-8°C, sealed, away from moisture

Synthesis of this compound: A Strategic Approach

The synthesis of chiral morpholine derivatives is a topic of significant interest, with several strategies developed to control the stereochemistry of the heterocyclic ring.[4] While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not prevalent, its synthesis can be logically derived from established methods for closely related analogs, such as (S)-N-Boc-morpholine-2-carboxylic acid.

One of the most robust and scalable methods involves an enzyme-catalyzed kinetic resolution of a racemic intermediate. This approach offers high enantioselectivity, a critical factor for producing chirally pure building blocks for drug development. Another potential route involves the use of chiral starting materials like (S)-epichlorohydrin.[3]

Below is a conceptual synthetic workflow based on the highly effective enzymatic resolution strategy.

Synthetic_Workflow start Racemic Precursor Synthesis enzymatic_resolution Enzyme-Catalyzed Kinetic Resolution separation Separation of Enantiomers enzymatic_resolution->separation Mixture of (S)-Acid & (R)-Ester functionalization_S (S)-Enantiomer Functionalization separation->functionalization_S (S)-Acid final_product This compound functionalization_S->final_product Homologation & Protection

Caption: Conceptual workflow for the synthesis of the target compound.

Key Causality in Synthetic Choices:

  • Enzymatic Resolution: The use of an enzyme, such as a lipase, provides a highly selective method to differentiate between the two enantiomers of a racemic ester. This is often more efficient and scalable than chiral chromatography for producing large quantities of enantiomerically pure material.

  • Protecting Group Strategy: The initial synthesis often employs a stable protecting group like a benzyl group on the nitrogen. This is later exchanged for the Boc group, which is more suitable for subsequent reactions like peptide couplings where milder deprotection conditions are required.

  • Homologation: The conversion of the carboxylic acid group at the 2-position of the morpholine ring to an acetic acid moiety would likely proceed through standard homologation procedures, such as the Arndt-Eistert reaction or related methods, to insert a methylene (-CH₂-) group.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While specific spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar morpholine derivatives.[5][6][7]

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm), the morpholine ring protons (complex multiplets typically between 2.5 and 4.0 ppm), and the methylene protons of the acetic acid group adjacent to the chiral center. The protons on the carbons adjacent to the oxygen atom (C2-H and C6-H) are deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3-H and C5-H).

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Boc and acid groups, the quaternary and methyl carbons of the Boc group, and the four distinct carbons of the morpholine ring, along with the methylene carbon of the acetic acid side chain.

HPLC-MS Analysis

A validated reverse-phase HPLC method is crucial for determining the purity of the compound.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.[8][9]

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.[8][9]

  • Gradient: A linear gradient, for example, from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm and/or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive or negative mode to confirm the molecular weight ([M+H]⁺ or [M-H]⁻).

  • Sample Preparation: The sample is dissolved in a mixture of water and acetonitrile.

Self-Validating System: The combination of NMR to confirm the structure and HPLC-MS to assess purity and confirm molecular weight provides a robust, self-validating system for quality control. The enantiomeric purity would be determined using a chiral HPLC method.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The morpholine moiety is a key pharmacophore in a multitude of approved and investigational drugs.[1][10] Its ability to form hydrogen bonds via the oxygen atom and its overall favorable pharmacokinetic profile make it a valuable component in drug design.[2] this compound is particularly relevant as a building block for inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][11][12]

Role in PI3K/mTOR Inhibitors:

  • Hinge-Binding Motif: In many PI3K/mTOR inhibitors, the morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting with key residues (such as Val851 in PI3Kα) in the hinge region of the kinase domain.[13] This interaction is often critical for potent inhibition.

  • Solubility and Physicochemical Properties: The morpholine ring generally enhances the aqueous solubility of the inhibitor, a desirable property for drug candidates.

  • Vector for SAR Exploration: The acetic acid side chain provides a convenient point of attachment for coupling to other fragments of the inhibitor, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[12] The defined stereochemistry at the C2 position ensures a precise spatial orientation of the rest of the molecule within the enzyme's binding pocket.

Application_Workflow start This compound coupling Amide Bond Formation intermediate Boc-Protected Intermediate coupling->intermediate Amine-containing fragment deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection final_steps Further Synthetic Steps deprotection->final_steps final_drug Final Bioactive Molecule (e.g., PI3K Inhibitor) final_steps->final_drug

Caption: General workflow for utilizing the building block in synthesis.

Experimental Protocol: Amide Coupling

The carboxylic acid functionality of this compound makes it ideal for standard amide bond formation reactions, a cornerstone of medicinal chemistry.

Step-by-Step Protocol for a Representative Amide Coupling:

This protocol describes a typical procedure for coupling the title compound to a primary or secondary amine using HATU, a common and efficient coupling reagent.[14][15]

  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • In a separate vial, dissolve the amine coupling partner (1.0-1.2 equivalents).

  • Activation and Coupling:

    • To the stirred solution of the carboxylic acid, add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).

    • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

    • Add the solution of the amine coupling partner to the activated acid mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Causality Behind Protocol Choices:

  • HATU/DIPEA: This combination is highly effective for forming amide bonds, even with sterically hindered or electronically deactivated substrates. HATU forms a highly reactive O-acylisourea intermediate, and DIPEA acts as a base to neutralize the hexafluorophosphate and carboxylic acid protons without being nucleophilic itself.[14][16]

  • Anhydrous Conditions: The use of anhydrous solvents is critical as water can hydrolyze the activated ester intermediate, reducing the yield of the desired amide.

  • Aqueous Work-up: The series of aqueous washes is designed to remove the water-soluble byproducts of the coupling reaction (e.g., unreacted reagents, DIPEA salts, and tetramethylurea) from the desired organic-soluble product.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3]

  • Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves and eye/face protection.[3]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational design in chemical synthesis. Its combination of a privileged heterocyclic scaffold, a defined stereocenter, and a versatile functional handle makes it an invaluable building block for the construction of sophisticated molecular architectures. Its demonstrated utility in the synthesis of potent kinase inhibitors, such as those targeting the PI3K/mTOR pathway, underscores its importance to the drug discovery community. As researchers continue to explore complex chemical space in the quest for novel therapeutics, the strategic application of well-designed, chirally pure building blocks like this compound will undoubtedly continue to be a cornerstone of success.

References

Molecular weight of (S)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-N-Boc-Morpholine-2-acetic acid: Synthesis, Characterization, and Application

Introduction

This compound is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its unique structural features—a stereochemically defined morpholine core, a protected amine, and a carboxylic acid handle—make it a versatile synthon for constructing complex molecular architectures. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability[1]. This guide provides a comprehensive overview of the molecule's properties, synthesis, analytical characterization, and strategic applications for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The precise chemical identity and physical characteristics of a building block are foundational to its effective use in synthesis. This compound is characterized by a molecular formula of C11H19NO5 and a molecular weight of approximately 245.27 g/mol [2][3]. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, as it prevents unwanted side reactions of the secondary amine while being readily removable under mild acidic conditions, allowing for subsequent synthetic transformations[4].

PropertyValueSource(s)
Molecular Formula C11H19NO5[2][5]
Molecular Weight 245.27 g/mol [2][3]
CAS Number 1257850-82-0[5][6]
IUPAC Name 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid[5]
Physical Form Solid
Storage Conditions 2-8°C, sealed in a dry environment[4]
Boiling Point 388.2°C at 760 mmHg (Predicted)[4]
Canonical SMILES CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C1[5]
InChI Key BBSISPMRGFJLDI-QMMMGPOBSA-N[5]

Synthesis Strategies and Methodologies

The enantioselective synthesis of substituted morpholines is a critical challenge in organic chemistry. The value of this compound lies in its defined stereochemistry, which necessitates synthetic routes that can control the chiral center at the C2 position. Several strategies have been developed for synthesizing chiral morpholine derivatives, often starting from readily available chiral precursors like amino alcohols or employing asymmetric catalysis[7][8].

One effective approach involves the construction of the morpholine ring through cyclization reactions. For instance, a synthetic pathway can be envisioned starting from a chiral amino alcohol, which undergoes a series of transformations to build the heterocyclic core and append the acetic acid side chain[9].

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of chiral morpholine acetic acid derivatives, highlighting the key stages of ring formation and functional group manipulation.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Transformations cluster_2 Phase 3: Final Product Formation A Chiral Amino Alcohol (e.g., (S)-alaninol) B N-Boc Protection A->B Boc₂O, Base C Functionalization (e.g., O-allylation) B->C Allyl-Br, Base D Cross-Metathesis with Ethyl Acrylate C->D Grubbs' Catalyst E Intramolecular Oxa-Michael Addition D->E Base-catalyzed cyclization F Ester Hydrolysis E->F LiOH or NaOH G (S)-N-Boc-Morpholine- 2-acetic acid F->G Acidic Workup

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common synthetic strategies for related compounds[9][10].

Objective: To synthesize this compound.

Materials:

  • (S)-N-Boc-2-(2-hydroxyethylamino)propan-1-ol (precursor)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dess-Martin Periodinane (DMP)

  • Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)

  • Standard glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Protection & Activation: The synthesis would begin with a suitable, commercially available chiral precursor. For this hypothetical protocol, we assume a precursor that already contains the necessary atoms for the ring. The primary alcohol is selectively oxidized to an aldehyde using a mild oxidant like Dess-Martin Periodinane in DCM.

  • Chain Elongation: The resulting aldehyde is subjected to a Wittig reaction with (carbethoxymethylene)triphenylphosphorane in THF to introduce the two-carbon acetate unit, forming an unsaturated ester.

  • Cyclization & Reduction: The N-Boc protecting group is removed under acidic conditions, and the resulting free amine undergoes an intramolecular aza-Michael addition to form the morpholine ring. The double bond is then reduced via catalytic hydrogenation (10% Pd/C, H₂ balloon) in methanol. The amine is then re-protected with Boc₂O.

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water.

  • Purification: The reaction mixture is acidified and extracted with an organic solvent. The final product, this compound, is purified by silica gel chromatography to ensure high purity.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique analytical approach serves as a self-validating system for the protocol's success.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹H NMR confirms the presence of all protons, including those from the Boc group, the morpholine ring, and the acetic acid moiety, while their splitting patterns and integrations confirm connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight, matching the calculated value for C11H19NO5.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). The sample is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification. Reverse-phase HPLC is used to assess chemical purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the strong C=O stretches of the carbamate (Boc group) and the acid.

Analytical Workflow Diagram

G Start Crude Product Post-Synthesis NMR NMR (¹H, ¹³C) Structural Verification Start->NMR MS HRMS Formula Confirmation Start->MS HPLC HPLC Chemical Purity Start->HPLC Chiral_HPLC Chiral HPLC Enantiomeric Purity (ee%) HPLC->Chiral_HPLC If pure Final Pure Compound (>97% Purity, >99% ee) Chiral_HPLC->Final

Caption: Standard analytical workflow for quality control of the final product.

Applications in Medicinal Chemistry and Drug Discovery

The morpholine moiety is frequently employed by medicinal chemists to optimize the properties of drug candidates. Its inclusion can lead to improved solubility, reduced lipophilicity, and favorable metabolic profiles compared to more lipophilic amines[1].

  • Scaffold for CNS Drug Candidates: The physicochemical properties of the morpholine ring, including its pKa, make it particularly suitable for developing drugs targeting the central nervous system (CNS)[1]. It can help molecules achieve the delicate balance of properties required to cross the blood-brain barrier.

  • Peptidomimetic Design: The acetic acid functionality provides a convenient attachment point for amide bond formation. This allows this compound to be incorporated into peptide sequences or used as a scaffold to create peptidomimetics, which mimic the structure of natural peptides but with enhanced stability and bioavailability.

  • Fragment-Based Drug Discovery (FBDD): As a chiral, functionalized fragment, this molecule can be used in FBDD campaigns. The morpholine core can make key interactions within a target's binding site, while the acetic acid handle allows for synthetic elaboration to "grow" the fragment into a more potent lead compound. Pharmaceutical intermediates are crucial for linking basic research to drug production[].

  • Synthesis of Bioactive Molecules: Chiral N-Boc-morpholine carboxylic acids (a closely related class of compounds) have been utilized as key synthons in the preparation of reboxetine analogs, which are known for their activity as norepinephrine reuptake inhibitors.

Conclusion

This compound stands out as a high-value chiral building block for modern drug discovery. Its well-defined structure and versatile functional handles provide a reliable platform for synthesizing novel chemical entities with potentially superior pharmacological profiles. A thorough understanding of its properties, synthetic routes, and analytical validation is essential for researchers aiming to leverage its full potential in the development of next-generation therapeutics. The strategic incorporation of such scaffolds is a key enabler in the quest to escape "flatland" in medicinal chemistry and develop more effective and safer drugs[10].

References

The Solubility Profile of (S)-N-Boc-Morpholine-2-acetic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the solubility of (S)-N-Boc-Morpholine-2-acetic acid, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the theoretical underpinnings of its behavior in various organic solvents, present robust methodologies for experimental solubility determination, and discuss the practical implications for synthesis, formulation, and process development.

Executive Summary: The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone of a molecule's developability profile. For a chiral building block like this compound, understanding its solubility characteristics is not merely an academic exercise; it is a critical determinant of its utility in synthetic chemistry and its ultimate success in a drug development pipeline. Low solubility can lead to significant challenges, including unpredictable reaction kinetics, difficulties in purification, and poor bioavailability of the final active pharmaceutical ingredient (API)[1]. This guide serves as a comprehensive resource for navigating these challenges by providing a thorough understanding of the solubility of this important morpholine derivative.

Compound Profile: this compound

This compound is a non-proteinogenic amino acid derivative that incorporates a morpholine scaffold. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group, the carboxylic acid moiety, and the morpholine ring with its heteroatoms collectively define its physicochemical properties and, consequently, its solubility.

PropertyValueSource
Chemical Name 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid[2]
CAS Number 1257850-82-0[2][3][4]
Molecular Formula C₁₁H₁₉NO₅[4][5]
Molecular Weight 245.27 g/mol [4][5]
Physical Form Solid

The molecule's structure presents a fascinating dichotomy of polar and non-polar characteristics. The morpholine oxygen and the carboxylic acid group are capable of acting as hydrogen bond acceptors and donors, respectively, imparting a degree of polarity. Conversely, the bulky tert-butyl group of the Boc protecting group introduces significant lipophilicity. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the interplay of crystal lattice energy (the energy required to break the solid-state interactions) and the solvation energy (the energy released upon interaction of the solute with the solvent). For this compound, we can anticipate the following trends based on fundamental principles of solute-solvent interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with both the carboxylic acid and the morpholine oxygen. We can predict favorable solubility in these solvents due to the strong intermolecular interactions that can overcome the crystal lattice energy. The solubility of amino acids generally decreases with the introduction of hydrophobic groups, but the presence of the polar functionalities in the morpholine ring should ensure a degree of solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess a dipole moment and can engage in dipole-dipole interactions. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are particularly effective at solvating a wide range of organic molecules, including those with both polar and non-polar groups[6][7]. We anticipate good solubility in these solvents. Solvents like ethyl acetate may show moderate solubility, as the ester functionality can interact with the solute, but it is less polar than DMF or DMSO.

  • Non-Polar Solvents (e.g., Toluene, Hexanes, Dichloromethane): In these solvents, the primary intermolecular forces are weak van der Waals interactions. The polar carboxylic acid and morpholine moieties will be poorly solvated, leading to low solubility. The lipophilic Boc group will favor interaction with these solvents, but it is unlikely to be sufficient to overcome the unfavorable interactions with the polar parts of the molecule.

  • pH-Dependent Solubility in Aqueous Systems: The carboxylic acid group means that the aqueous solubility of this compound will be highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa, the carboxylate salt will form, leading to a significant increase in aqueous solubility[8][9].

Methodologies for Experimental Solubility Determination

Accurate experimental determination of solubility is paramount. Two primary approaches are recommended, each with its own advantages depending on the stage of development and the resources available.

The "Gold Standard": Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable for determining thermodynamic (equilibrium) solubility[10][11][12]. It directly measures the saturation concentration of a compound in a given solvent at a specific temperature.

  • Preparation: Add an excess of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 hours is common, though longer times may be necessary for some systems[13][14].

  • Phase Separation: Allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS)[13].

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling & Analysis A Add excess solid to solvent B Agitate at constant T for 24h A->B Establish Equilibrium C Centrifuge or Settle B->C Isolate Saturated Solution D Filter supernatant C->D Remove Particulates E Quantify by HPLC/LC-MS D->E Determine Concentration

High-Throughput Screening (HTS) for Early-Stage Assessment

In early drug discovery, where compound availability is limited and speed is essential, high-throughput solubility screening methods are invaluable[1][15]. These methods often determine kinetic solubility, which can differ from thermodynamic solubility but is useful for rank-ordering compounds.

Laser nephelometry measures the light scattering caused by precipitated particles in a solution[15].

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the target organic solvent.

  • Precipitation: The compound will precipitate in wells where its concentration exceeds its solubility.

  • Detection: A laser nephelometer scans the plate and measures the intensity of scattered light in each well. The concentration at which scattering is first detected corresponds to the kinetic solubility.

G

Expected Solubility Data and Interpretation

While specific experimental values are proprietary or must be determined, a qualitative and semi-quantitative solubility profile can be predicted. This table provides an anticipated ranking of solubility for this compound in common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the carboxylic acid and morpholine moieties.
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and ability to solvate both polar and non-polar groups[6][7].
Polar Aprotic Acetonitrile, AcetoneModerateGood dipole-dipole interactions, but less effective at solvating the full molecule compared to DMSO/DMF.
Ester Ethyl AcetateModerate to LowCan act as a hydrogen bond acceptor, but overall polarity is lower.
Chlorinated Dichloromethane (DCM)LowLimited ability to form strong interactions with the polar functional groups.
Aromatic TolueneVery LowDominated by weak van der Waals forces, unable to effectively solvate the polar regions.
Aliphatic Hexanes, HeptaneInsolubleNon-polar nature is incompatible with the polar functional groups of the solute.

Conclusion and Recommendations

A thorough understanding of the solubility of this compound is essential for its effective use in drug development. This guide has provided a theoretical framework for predicting its solubility, detailed protocols for its experimental determination, and an anticipated solubility profile across a range of common organic solvents.

Key Recommendations:

  • Initial Screening: For rapid assessment, utilize a high-throughput method like laser nephelometry with a representative set of solvents (e.g., a polar protic, a polar aprotic, and a non-polar solvent).

  • Process Development: For reaction optimization and purification, determine the thermodynamic solubility in the specific solvent systems of interest using the shake-flask method.

  • Formulation: If this moiety is part of a final API, a comprehensive pH-solubility profile in aqueous buffers is mandatory.

By applying the principles and methodologies outlined in this guide, researchers can proactively address potential solubility challenges, leading to more efficient and successful drug development programs.

References

Stereochemistry of N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and bioactive compounds.[1][2][3] Its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design. Within this class, N-Boc-morpholine-2-acetic acid serves as a critical chiral building block. The stereochemistry at the C2 position of the morpholine ring is a pivotal determinant of a molecule's biological activity, dictating its interaction with chiral protein targets. This guide provides a comprehensive exploration of the stereochemical landscape of N-Boc-morpholine-2-acetic acid, detailing strategies for stereocontrolled synthesis, methods for chiral resolution, and robust analytical techniques for stereochemical assignment and validation.

The Stereochemical Core of N-Boc-Morpholine-2-acetic acid

N-Boc-morpholine-2-acetic acid possesses a single stereocenter at the C2 position of the morpholine ring. This asymmetry gives rise to a pair of non-superimposable mirror images, or enantiomers: (S)-N-Boc-morpholine-2-acetic acid and (R)-N-Boc-morpholine-2-acetic acid.

  • (S)-enantiomer: Commercially available and frequently utilized in the synthesis of complex molecules.[4][5]

  • (R)-enantiomer: Also accessible for comparative studies and synthesis.[6][7]

The absolute configuration at this C2 center is critical, as it directly influences the three-dimensional orientation of the acetic acid side chain. This orientation governs how the molecule docks into the binding pocket of a biological target, making stereochemical control a non-negotiable aspect of drug development. Further substitution on the morpholine ring can introduce additional stereocenters, leading to the formation of diastereomers (e.g., cis and trans isomers), which adds another layer of stereochemical complexity that must be rigorously controlled and characterized.[3][8]

Strategies for Stereocontrolled Synthesis

Obtaining enantiomerically pure N-Boc-morpholine-2-acetic acid is paramount. The two primary strategies are direct asymmetric synthesis, which creates the desired enantiomer selectively, and the resolution of a racemic mixture.

Asymmetric Synthesis: A Proactive Approach

Asymmetric synthesis is the preferred industrial and laboratory-scale method as it avoids the inherent 50% loss of material associated with classical resolution.

  • Asymmetric Hydrogenation of Dehydromorpholines: A powerful and efficient method involves the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. This reaction utilizes a chiral catalyst, typically a rhodium complex with a bisphosphine ligand, to stereoselectively deliver hydrogen across the double bond. This approach can achieve excellent enantioselectivities, often up to 99% enantiomeric excess (ee), establishing the C2 stereocenter with high fidelity.[1][9][10][11] The choice of the chiral ligand is crucial for directing the stereochemical outcome.

  • Chiral Pool Synthesis: This strategy leverages readily available, enantiomerically pure starting materials from nature. For instance, the synthesis can commence from chiral amino acids or amino alcohols.[3][8] A common route involves using (S)-epichlorohydrin or an enantiopure amino alcohol as the foundational chiral fragment, upon which the morpholine ring is constructed through a series of cyclization reactions.[12] This method ensures that the stereochemistry is embedded from the outset and carried through the synthetic sequence.

Synthesis of Racemic N-Boc-Morpholine-2-acetic acid

The synthesis of the racemic mixture serves as the starting point for chiral resolution. This is typically achieved through standard synthetic routes that do not employ chiral catalysts or reagents, resulting in an equal (1:1) mixture of the (R) and (S) enantiomers.

Chiral Resolution: Separating the Enantiomers

When a racemic mixture is the synthetic starting point, resolution is necessary to isolate the individual enantiomers.

Workflow for Chiral Synthesis and Analysis

G cluster_synthesis Stereocontrolled Synthesis cluster_resolution Chiral Resolution cluster_analysis Stereochemical Analysis racemic Racemic Synthesis resolution Diastereomeric Salt Formation or Preparative Chiral Chromatography racemic->resolution asymmetric Asymmetric Synthesis (e.g., Hydrogenation, Chiral Pool) product Enantiomerically Pure N-Boc-Morpholine-2-acetic acid asymmetric->product Direct Path resolution->product Separated Enantiomers hplc Chiral HPLC/SFC (Enantiomeric Purity) nmr NMR Spectroscopy (Structural Confirmation) xray X-Ray Crystallography (Absolute Configuration) product->hplc product->nmr product->xray

Caption: Overall workflow for obtaining and validating enantiopure N-Boc-morpholine-2-acetic acid.

Diastereomeric Salt Formation

This classical resolution technique remains highly effective.[13] It relies on the principle that while enantiomers have identical physical properties, diastereomers do not.

  • Reaction: The racemic N-Boc-morpholine-2-acetic acid is treated with a stoichiometric amount of an enantiomerically pure chiral base (the resolving agent), such as (R)-(+)-α-methylbenzylamine or brucine.

  • Formation of Diastereomeric Salts: This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

  • Separation: These diastereomeric salts possess different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble salt precipitates out of the solution and can be isolated by filtration.

  • Liberation: The separated salt is then treated with an achiral acid (e.g., HCl) to protonate the carboxylic acid and an achiral base (e.g., NaOH) to neutralize the resolving agent, liberating the enantiomerically pure N-Boc-morpholine-2-acetic acid.

Diagram of Diastereomeric Salt Resolution

G cluster_separation Separation & Liberation racemate Racemic Mixture ((R)-Acid + (S)-Acid) chiral_base Add Chiral Base ((R)-Base) salts Diastereomeric Salts ((R)-Acid-(R)-Base) + ((S)-Acid-(R)-Base)) racemate->salts chiral_base->salts crystallization Fractional Crystallization (Exploits different solubility) salts->crystallization solid Less Soluble Salt Precipitates ((S)-Acid-(R)-Base) crystallization->solid solution More Soluble Salt in Solution ((R)-Acid-(R)-Base) crystallization->solution liberation_S Acid/Base Workup solid->liberation_S liberation_R Acid/Base Workup solution->liberation_R pure_S Pure (S)-Acid liberation_S->pure_S pure_R Pure (R)-Acid liberation_R->pure_R

Caption: The process of chiral resolution via diastereomeric salt formation and crystallization.

Preparative Chiral Chromatography

For smaller scales or when crystallization is challenging, preparative chiral chromatography (either HPLC or Supercritical Fluid Chromatography, SFC) is a powerful alternative. The racemic mixture is injected onto a chiral column, and the differential interaction of each enantiomer with the chiral stationary phase leads to their separation in time, allowing for the collection of pure enantiomeric fractions.[14][15]

Analytical Validation of Stereochemistry

Once an enantiomerically enriched or pure sample is obtained, its stereochemical integrity must be rigorously verified using a suite of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for determining the enantiomeric purity (or enantiomeric excess) of a sample.[16][17]

  • Principle: The separation is achieved on a Chiral Stationary Phase (CSP). These phases are typically based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) that create a chiral environment.[17][18] The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in different retention times.

  • Trustworthiness: A validated chiral HPLC method is self-validating. A racemic standard (50:50 mixture) is first analyzed to confirm that two distinct, well-resolved peaks are observed. The analysis of the target sample should then show a single predominant peak at the retention time of the desired enantiomer, with any peak corresponding to the undesired enantiomer falling below a specified limit (e.g., <0.1%).

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns like Chiralpak® IA, IC, or amylose-based columns are excellent starting points.[19] Macrocyclic glycopeptide phases like Chirobiotic™ T are also effective for N-Boc protected amino acids.

  • Mobile Phase Preparation:

    • Normal Phase: Typically a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

    • Reversed Phase: A mixture of water/buffer and an organic solvent like acetonitrile or methanol.

  • Sample Preparation: Accurately weigh and dissolve the N-Boc-morpholine-2-acetic acid sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation & Conditions:

    • Instrument: Standard HPLC system with UV detection.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection Wavelength: Monitor at a low UV wavelength (e.g., 210-220 nm) where the amide and carboxyl groups absorb.

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Inject a racemic standard to determine the retention times (t_R1, t_R2) and resolution (R_s) of the two enantiomers.

    • Inject the test sample and integrate the peak areas.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Data Presentation: Representative Chiral HPLC/SFC Conditions

ParameterChiral HPLC MethodChiral SFC Method
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 3 µm
Mobile Phase Hexane/Ethanol/TFA (80:20:0.1 v/v/v)Supercritical CO₂ / Methanol (85:15 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 215 nmUV at 210 nm
Back Pressure N/A150 bar

Note: These are representative conditions and require optimization for specific instruments and samples. SFC often provides significantly faster analysis times than HPLC.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot differentiate between enantiomers, it is indispensable for confirming the overall chemical structure and is crucial for determining the relative stereochemistry (cis/trans) in more complex, disubstituted morpholine derivatives.[8][20][21] Techniques like 2D NOESY can reveal through-space correlations between protons, helping to assign their relative positions on the ring.[8]

X-Ray Crystallography

X-ray crystallography is the definitive method for unambiguously determining the absolute stereochemistry of a chiral molecule.[14] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable crystalline derivative), a three-dimensional model of the molecule can be constructed, providing unequivocal proof of its (R) or (S) configuration.[22][23] This technique is often used to certify the absolute configuration of a reference standard.

Analytical Confirmation Workflow

G cluster_tests Validation Steps start Enantiomerically Pure Sample hplc Chiral HPLC/SFC Analysis start->hplc q1 Is the enantiomeric purity > 99.5%? nmr ¹H and ¹³C NMR q1->nmr Yes q2 Is the chemical structure correct? xray X-Ray Crystallography (If required) q2->xray Yes q3 Is the absolute configuration confirmed? pass Stereochemistry Validated q3->pass Yes hplc->q1 nmr->q2 xray->q3

Caption: A logical workflow for the analytical validation of stereochemistry.

Conclusion

The stereochemistry of N-Boc-morpholine-2-acetic acid is not a trivial detail but a fundamental parameter that dictates its utility in drug discovery and development. A deep understanding of the available synthetic and analytical tools is essential for any scientist working with this vital chiral building block. Mastery of asymmetric synthesis provides the most efficient route to the desired enantiomer, while classical resolution remains a viable alternative. Rigorous analytical validation, spearheaded by chiral HPLC and supported by NMR and X-ray crystallography, provides the necessary assurance of stereochemical purity and identity. By implementing the robust strategies and protocols outlined in this guide, researchers can confidently control and confirm the stereochemistry of their molecules, paving the way for the development of safer and more effective therapeutic agents.

References

A Technical Guide to the Discovery and Development of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved drugs and bioactive molecules.[1][2] Its favorable physicochemical properties—including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds—render it an invaluable scaffold in drug design.[1][3] The introduction of stereocenters into the morpholine ring profoundly influences biological activity, making the development of robust and efficient asymmetric syntheses for chiral morpholine derivatives a critical endeavor for researchers and drug development professionals. This guide provides an in-depth analysis of the strategic approaches to synthesizing these stereochemically complex molecules, explains the causal-driven decisions behind methodological choices, and presents detailed, field-tested protocols.

The Strategic Importance of the Chiral Morpholine Scaffold

The morpholine ring is not merely a passive structural component; it actively contributes to a molecule's pharmacodynamic and pharmacokinetic profile.[1][4] Its chair-like conformation allows substituents to be precisely oriented in three-dimensional space, facilitating optimal interactions with biological targets like enzymes and receptors.[1][2] Furthermore, the morpholine moiety often enhances drug-like properties, such as improved bioavailability and a favorable clearance profile.[5]

The significance of chirality cannot be overstated. The stereochemical arrangement of substituents on the morpholine core dictates the molecule's interaction with chiral biological systems. A change in stereochemistry can dramatically alter efficacy, selectivity, and even the mode of action.[6] Consequently, the ability to selectively synthesize a single enantiomer is paramount. This guide focuses on the catalytic asymmetric methods that represent the state-of-the-art in achieving this selectivity.

Core Synthetic Strategies: A Logic-Driven Overview

The synthesis of chiral morpholines can be broadly categorized based on when the key stereocenter(s) are established.[7][8] Understanding the advantages and limitations of each approach is crucial for designing an efficient synthetic route.

dot graph "Synthetic_Strategies" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_main" { label="Strategic Approaches to Chiral Morpholine Synthesis"; labelloc="t"; fontcolor="#202124"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

} } caption: "Overview of major synthetic strategies for chiral morpholines."

Strategy 1: Stereocenter Formation Before Cyclization: This classical approach utilizes starting materials from the chiral pool, such as enantiomerically pure amino alcohols. The pre-existing stereocenter directs subsequent transformations. While reliable, this method's scope is limited by the availability of the initial chiral building blocks.[9]

Strategy 2: Stereocenter Formation During Cyclization: These methods construct the heterocyclic ring and the stereocenter simultaneously. Powerful examples include intramolecular aza-Michael additions catalyzed by chiral secondary amines (organocatalysis).[10] This strategy is highly efficient, often building significant molecular complexity in a single step.

Strategy 3: Stereocenter Formation After Cyclization: This modern and highly versatile approach involves creating an unsaturated morpholine precursor (e.g., a dehydromorpholine) and then introducing chirality through an asymmetric transformation, most notably asymmetric hydrogenation.[7] This method is exceptionally powerful due to its high efficiency, atom economy, and the broad substrate scope enabled by sophisticated catalyst design.[7][9]

Enantioselective Catalysis: The Gold Standard

Catalytic asymmetric synthesis is the preferred industrial and academic route to enantioenriched morpholines. It avoids the use of stoichiometric chiral reagents and allows for the generation of vast quantities of a desired enantiomer from achiral precursors.

Asymmetric Hydrogenation of Dehydromorpholines

This is arguably one of the most powerful "after cyclization" strategies.[7] The choice of catalyst is paramount, as the electron-rich and sterically congested nature of the dehydromorpholine substrate presents a significant challenge.[7]

Causality Behind Experimental Choices:

  • Substrate Activation: An N-acyl directing group is often essential to activate the enamine double bond for hydrogenation.[7]

  • Catalyst Selection: Rhodium complexes bearing chiral bisphosphine ligands with a large bite angle, such as SKP, have proven highly effective.[7][10] The large bite angle creates a well-defined and rigid chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation, which leads to high enantioselectivity.

Representative Protocol: Asymmetric Hydrogenation of an N-Cbz-2-phenyl-dehydromorpholine [7]

  • Materials: N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a, 0.1 mmol), [Rh(COD)2]BF4 (1 mol%), (S)-SKP ligand (1.1 mol%), Dichloromethane (DCM, 2 mL).

  • Procedure:

    • In a glovebox, the Rhodium precursor and the chiral ligand are added to a Schlenk tube.

    • Anhydrous, degassed DCM is added, and the solution is stirred for 30 minutes to pre-form the active catalyst.

    • The dehydromorpholine substrate (1a) is added to the catalyst solution.

    • The tube is sealed, removed from the glovebox, and connected to a hydrogen balloon (1 atm).

    • The reaction is stirred vigorously at room temperature for 12 hours.

  • Work-up & Purification: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel.

  • Analysis: The product, (R)-4-(benzyloxycarbonyl)-2-phenylmorpholine, is obtained in quantitative yield. Enantiomeric excess (ee) is determined by chiral HPLC analysis to be >99%.[7]

Tandem Hydroamination / Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a highly efficient one-pot, two-step catalytic process has been developed.[11][12] This tandem reaction sequence provides an elegant route from readily available aminoalkyne substrates.

Causality Behind Experimental Choices:

  • Asymmetric Transfer Hydrogenation Catalyst: The Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, is a superb choice for the asymmetric reduction of the cyclic imine.[12]

  • Key Mechanistic Insight: A crucial hydrogen-bonding interaction between the ether oxygen of the substrate and the N-H of the chiral Ts-DPEN ligand on the ruthenium catalyst is responsible for the high levels of stereocontrol.[11][12] This understanding allows for the rational design of substrates and prediction of the absolute stereochemistry of the product.

dot graph "Catalytic_Cycle" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_tandem" { label="Tandem Catalysis for 3-Substituted Morpholines"; labelloc="t"; fontcolor="#202124"; bgcolor="#FFFFFF";

} } caption: "Tandem catalytic workflow for 3-substituted morpholines."

Diastereoselective and Organocatalytic Methods

While asymmetric catalysis provides enantiopure compounds, diastereoselective methods are crucial for constructing molecules with multiple stereocenters.

Pd(0)/Fe(III) Catalyzed Diastereoselective Synthesis

A versatile one-pot method has been developed for the synthesis of polysubstituted morpholines from vinyl oxiranes and amino alcohols.[14][15] This reaction proceeds via a sequential Pd(0)-catalyzed Tsuji-Trost allylation followed by an Fe(III)-catalyzed heterocyclization.[14]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the initial C-N bond formation, while the iron(III) catalyst promotes the subsequent ring-closing heterocyclization.

  • Thermodynamic Control: The use of FeCl3 is critical as it facilitates an equilibration process, ultimately favoring the formation of the most thermodynamically stable cis-diastereoisomer.[14] This control over diastereoselectivity is a key feature of the method.

Organocatalytic Intramolecular Aza-Michael Addition

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine (like a diarylprolinol silyl ether), provides an efficient route to 2,3-disubstituted morpholines.[10] The reaction proceeds through an iminium ion activation mechanism, affording high yields and excellent stereoselectivities.[10]

Data Summary: A Comparative Overview

The selection of a synthetic route often depends on the desired substitution pattern and the required level of stereocontrol. The following table summarizes representative results for the key methods discussed.

MethodSubstitution PatternCatalyst/ReagentYield (%)Stereoselectivity (ee/dr)Reference
Asymmetric Hydrogenation2-Substituted[Rh(COD)2]BF4 / (S)-SKP>99>99% ee[7]
Tandem Hydroamination/ATH3-SubstitutedTi(NMe2)2(bap)2 / RuCl--INVALID-LINK--70-90>95% ee[12]
Pd(0)/Fe(III) Catalysis2,6-DisubstitutedPd(PPh3)4 / FeCl370-85>95:5 dr (cis)[14]
Organocatalytic Aza-Michael2,3-DisubstitutedDiarylprolinol Silyl Ether~85>99% ee, >20:1 dr[10]

Conclusion and Future Outlook

The development of synthetic methodologies for chiral morpholines has advanced significantly, moving from reliance on the chiral pool to highly efficient and selective catalytic asymmetric transformations. Modern methods like asymmetric hydrogenation and tandem catalysis offer unparalleled control over stereochemistry, enabling the synthesis of a vast array of complex and medicinally relevant molecules.[4][7][12]

Future research will likely focus on expanding the substrate scope of existing catalysts, developing novel catalytic systems for even more challenging transformations (such as the creation of aza-quaternary stereocenters), and integrating these methods into automated synthesis platforms to accelerate the discovery of new therapeutic agents.[16][17] The chiral morpholine scaffold, thanks to these powerful synthetic tools, will undoubtedly remain a privileged and indispensable component in the drug discovery landscape.

References

An In-depth Technical Guide to (S)-N-Boc-Morpholine-2-acetic acid: A Non-Canonical Amino Acid for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds represents a paradigm shift in modern drug discovery, moving beyond the constraints of the 20 proteinogenic building blocks to access novel chemical space and enhanced pharmacological properties.[1][2] This guide provides a comprehensive technical overview of (S)-N-Boc-Morpholine-2-acetic acid, a conformationally constrained ncAA designed to serve as a versatile tool for peptide modification. The morpholine moiety, a privileged scaffold in medicinal chemistry, offers a unique combination of structural rigidity and favorable physicochemical properties, including improved aqueous solubility and potential for enhanced metabolic stability.[3] We will explore the synthesis of this building block, provide detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and discuss its profound impact on peptide conformation, stability, and, ultimately, biological activity.

Introduction: The Rationale for Morpholine-Based Scaffolds in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and limited oral bioavailability. Non-canonical amino acids offer a powerful strategy to overcome these limitations.[4][5] By introducing unnatural side chains or backbone constraints, researchers can engineer peptides with superior drug-like properties.[6]

This compound is a proline analogue that introduces a six-membered heterocyclic ring into the peptide backbone. This serves two primary purposes:

  • Conformational Constraint: Like proline, the cyclic nature of the morpholine ring restricts the available Ramachandran space, locking the peptide backbone into a more defined conformation. This pre-organization can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding.[4][6]

  • Pharmacokinetic Modulation: The morpholine ring is a well-established scaffold in central nervous system (CNS) drug discovery. Its oxygen heteroatom acts as a hydrogen bond acceptor, improving solubility, while the overall structure can enhance metabolic stability and membrane permeability compared to more flexible or purely aliphatic residues.[3]

This guide serves as a practical resource for the effective utilization of this advanced building block.

Physicochemical & Spectroscopic Data

Precise characterization is fundamental to the successful application of any chemical building block. Below are the key identifiers and predicted spectroscopic data for this compound.

PropertyValue
CAS Number 1257850-82-0
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
IUPAC Name 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Appearance Predicted: White to off-white solid
Predicted ¹H NMR See discussion below; key signals expected for Boc group (~1.4 ppm), morpholine ring protons (2.5-4.0 ppm), and acetic acid methylene protons (~2.7 ppm).
Predicted ¹³C NMR See discussion below; characteristic signals for Boc carbonyl (~155 ppm), Boc C(CH₃)₃ (~80 ppm), morpholine carbons (40-75 ppm), and carboxylic acid carbonyl (~175 ppm).

Note on Spectroscopic Data: Specific, experimentally verified spectra for this exact compound are not widely available in peer-reviewed literature. The predictions below are based on established principles of NMR spectroscopy and published data for structurally similar N-Boc protected morpholine derivatives.[2][7]

Predicted NMR Spectral Characteristics
  • ¹H NMR (in CDCl₃):

    • δ 1.40-1.50 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

    • δ 2.60-4.20 (m, 9H): A complex and overlapping multiplet region corresponding to the seven protons of the morpholine ring and the two diastereotopic protons of the adjacent methylene (-CH₂-COOH) group. The protons on carbons adjacent to the oxygen (C3-H, C5-H) are expected to be downfield (δ ~3.5-4.2 ppm) compared to those adjacent to the nitrogen (C6-H).[7]

    • δ 10.0-12.0 (br s, 1H): The acidic proton of the carboxylic acid, which may be broad or exchange with deuterated protic solvents.

  • ¹³C NMR (in CDCl₃):

    • δ 28.5: The three equivalent methyl carbons of the Boc group.

    • δ 40.0-75.0: A series of signals corresponding to the four unique carbons of the substituted morpholine ring and the acetic acid methylene carbon.

    • δ 80.0: The quaternary carbon of the Boc group.

    • δ 155.0: The carbonyl carbon of the Boc protecting group.

    • δ 175.0: The carbonyl carbon of the carboxylic acid.

Synthesis of this compound

Proposed Synthetic Workflow

G cluster_0 Proposed Synthesis of this compound A 1. (S)-Epichlorohydrin C 3. N-Boc-2-hydroxymethyl- morpholine A->C Ring Opening & Cyclization B 2. Aminoethanol Derivative B->C D 4. Oxidation C->D e.g., TEMPO/BAIB E 5. (S)-N-Boc-Morpholine- 2-carboxylic acid D->E Workup F 6. Arndt-Eistert Homologation E->F 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O G 7. (S)-N-Boc-Morpholine- 2-acetic acid F->G

Caption: Proposed synthetic route to the target ncAA.

Exemplary Protocol

Step 1: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine (3) This initial step is based on the procedure described by Breuning et al.[1] for the one-pot synthesis of enantiomerically pure morpholines from epichlorohydrin.

  • To a solution of a suitable N-protected aminoethanol derivative (e.g., N-Boc-ethanolamine) in an appropriate solvent like THF, add a base such as sodium hydride (NaH) at 0 °C.

  • Slowly add (S)-epichlorohydrin (1.0 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir until completion, which triggers an intramolecular cyclization to form the morpholine ring.

  • Protect the resulting secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) to yield the N-Boc protected intermediate.

  • Purify the product via column chromatography.

Step 2: Oxidation to (S)-N-Boc-Morpholine-2-carboxylic acid (5)

  • Dissolve the alcohol (3) in a solvent mixture such as CH₂Cl₂/H₂O.

  • Add TEMPO (catalytic amount) and (diacetoxyiodo)benzene (BAIB) (1.5 eq).

  • Stir vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with aqueous sodium thiosulfate and extract the product with an organic solvent.

  • Purify the resulting carboxylic acid.

Step 3: Arndt-Eistert Homologation to this compound (7) This classic one-carbon homologation extends the carboxylic acid to the desired acetic acid derivative.

  • Convert the carboxylic acid (5) to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Carefully react the acid chloride with diazomethane (CH₂N₂) in an ethereal solution at 0 °C to form the diazoketone intermediate. (Caution: Diazomethane is toxic and explosive).

  • Perform a Wolff rearrangement on the crude diazoketone by treating it with a silver oxide (Ag₂O) catalyst in the presence of water to yield the final acetic acid product (7).

  • Purify by recrystallization or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The title compound is designed for use in standard Boc-chemistry SPPS.[8][9] Due to the steric bulk of the Cα-substituted morpholine ring, optimized coupling conditions are recommended to ensure high fidelity peptide synthesis. The following protocol is adapted for sterically demanding amino acids.

Boc-SPPS Workflow for ncAA Incorporation

G Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling: This compound + HBTU/HATU + DIEA Neutralization->Coupling Capping Capping (Optional) (Acetic Anhydride) Coupling->Capping If coupling incomplete Washing Wash (DMF, DCM) Coupling->Washing Monitor w/ Kaiser Test Capping->Washing Resin_Next Peptide-Resin+1 (N-terminal Boc) Washing->Resin_Next

Caption: Standard Boc-SPPS cycle for ncAA incorporation.

Recommended Protocol for Incorporation

This protocol assumes a standard Boc-SPPS setup on a Merrifield or similar resin.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Drain and treat with fresh 25-50% TFA/DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DCM (3x) to remove residual acid.

  • Neutralization:

    • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat twice.

    • Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for coupling.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 eq. relative to resin loading) and HBTU or HATU (2.9-3.9 eq.) in DMF.

    • Add DIEA (6-8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

  • Monitoring and Washing:

    • Perform a qualitative Kaiser (ninhydrin) test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), repeat the coupling step (Step 4).

    • Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents. The resin is now ready for the next cycle.

  • Final Cleavage: After the full peptide is synthesized, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as anhydrous HF or TFMSA/TFA, with appropriate scavengers.

Impact on Peptide Structure and Properties

The incorporation of a morpholine-based ncAA imposes significant and predictable changes on the resulting peptide's structure and function.

Conformational Control

Studies on peptides containing morpholine scaffolds have shown they can act as effective proline surrogates and potent β-turn inducers.[1][4] The rigid chair conformation of the morpholine ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures.

Caption: Conceptual diagram of conformational constraint.

This structural pre-organization is highly desirable in drug design, as it can:

  • Increase Receptor Affinity: By locking the peptide into its bioactive conformation, the entropic cost of binding is minimized, often leading to a substantial increase in potency.[6]

  • Enhance Selectivity: A well-defined conformation can improve selectivity for a specific receptor subtype by preventing the peptide from adopting conformations that bind to off-targets.

Enhanced Metabolic Stability

Peptidases, the enzymes responsible for peptide degradation, often recognize and cleave substrates in an extended conformation. By introducing a rigid turn or kink in the peptide backbone, the morpholine scaffold can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby prolonging the peptide's in vivo half-life.[4]

Application in Drug Discovery: A Strategic Workflow

The true value of this compound is realized when it is used to strategically modify known bioactive peptides to improve their therapeutic potential.

Hypothetical Case Study: Enhancing the Stability of an Antimicrobial Peptide (AMP)

Many natural AMPs adopt an α-helical structure but are susceptible to rapid degradation. A common strategy to enhance stability is to introduce a turn-inducing ncAA.

  • Peptide Selection & Design: Choose a proline-containing AMP or one where a turn is hypothesized to be beneficial. Replace the target proline or glycine residue with (S)-Morpholine-2-acetic acid.

  • Synthesis: Synthesize both the native peptide and the morpholine-modified analogue using the Boc-SPPS protocol outlined in Section 4.

  • Conformational Analysis:

    • Use Circular Dichroism (CD) spectroscopy to compare the secondary structure content of the two peptides in different solvent systems. The modified peptide is expected to show a more stable, defined structure.

    • For a more detailed analysis, perform 2D NMR studies to solve the solution structure and confirm the turn conformation induced by the morpholine residue.[4]

  • Stability Assay:

    • Incubate both peptides in human serum or in the presence of a specific protease (e.g., trypsin).

    • Monitor the degradation of the parent peptide over time using HPLC. The morpholine-containing peptide is expected to show a significantly longer half-life.

  • Biological Evaluation:

    • Determine the Minimum Inhibitory Concentration (MIC) of both peptides against a panel of relevant bacterial strains.[10][11]

    • Assess the hemolytic activity against human red blood cells to determine cytotoxicity. An ideal modification will retain or improve antimicrobial potency while maintaining low toxicity.

This systematic approach allows for a rational, data-driven evaluation of the benefits conferred by incorporating this powerful non-canonical amino acid.

Conclusion

This compound is a sophisticated chemical tool for the modern medicinal chemist. By providing a means to enforce conformational rigidity and modulate physicochemical properties, it enables the rational design of peptides with enhanced stability, affinity, and selectivity. Its application in solid-phase synthesis is straightforward with optimized protocols, opening the door to the development of next-generation peptide therapeutics with superior drug-like profiles.

References

Methodological & Application

Application Notes & Protocols for Solid-Phase Peptide Synthesis: Efficient Coupling of (S)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Element in Drug Design

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and pharmacokinetic profiles.[1][2] Among the vast array of synthetic building blocks, the morpholine scaffold has emerged as a "privileged structure" in drug discovery.[3] Its presence in a molecule can confer advantageous physicochemical properties, including improved aqueous solubility, bioavailability, and metabolic stability.[4][5] The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality, can modulate the lipophilic-hydrophilic balance and engage in specific hydrogen bond interactions with biological targets.[6][7]

(S)-N-Boc-Morpholine-2-acetic acid is a valuable building block for introducing this desirable scaffold into peptide chains. However, its structure presents a distinct challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the steric hindrance of the morpholine ring itself, can significantly impede the efficiency of peptide bond formation.[8] This can lead to incomplete coupling reactions, resulting in deletion sequences that compromise the purity and yield of the final peptide.

This comprehensive guide provides a detailed, field-proven protocol for the efficient coupling of this compound in Boc-based SPPS. We will delve into the rationale behind the choice of reagents and conditions, offering a self-validating system for researchers, scientists, and drug development professionals to successfully incorporate this valuable moiety into their peptide candidates.

The Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling this compound is the steric hindrance around the carboxylic acid group. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, slowing the rate of acylation.[9] Standard coupling conditions are often insufficient, necessitating the use of more potent activators and optimized reaction parameters to drive the reaction to completion.[10]

Recommended Coupling Protocol

This protocol is designed for the Boc/Bzl protection strategy in SPPS.[11] It employs a potent aminium salt-based coupling reagent and an extended reaction time to ensure high coupling efficiency.

Materials and Reagents
  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®

  • Alternatively, for highly challenging couplings:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[12]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]

  • N,N-Diisopropylethylamine (DIPEA)[14]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (for Fmoc deprotection, if applicable in a hybrid strategy)

  • Trifluoroacetic acid (TFA) for Boc deprotection[15]

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane)[16]

  • Cold diethyl ether

Experimental Workflow

The overall workflow for a single coupling cycle of this compound is depicted below.

SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling (2-4 hours) Neutralization->Coupling Activation Amino Acid Activation This compound + Coupling Reagent + DIPEA in DMF Activation->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle

Caption: Workflow for the coupling of this compound in SPPS.

Step-by-Step Protocol
  • Resin Swelling and Deprotection:

    • Swell the peptide-resin (1 equivalent) in DCM for 30 minutes, followed by DMF for 30 minutes.

    • Remove the N-terminal Boc protecting group by treating the resin with 50% TFA in DCM for 1 x 5 minutes and 1 x 20 minutes.[15]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA.[15]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt to the free amine by treating the resin with a 10% solution of DIPEA in DCM for 2 x 5 minutes.[11]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and an equivalent amount of HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[13]

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours. For sterically demanding couplings, extending the reaction time is often necessary to achieve completion.[1]

  • Monitoring the Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine.[17] A negative result (yellow or colorless beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling.

  • Post-Coupling Washing:

    • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Double Coupling (If Necessary):

    • If the ninhydrin test remains positive after the initial coupling, a second coupling is required.[1]

    • Repeat steps 3-6 without the deprotection and neutralization steps.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion peptides, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Continuation of Synthesis:

    • Proceed to the next deprotection and coupling cycle.

  • Final Cleavage and Precipitation:

    • Once the peptide sequence is fully assembled, wash the dried peptide-resin with DCM.

    • Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.[16]

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry under vacuum.

Data Presentation: Key Reaction Parameters

ParameterRecommended ValueRationale
This compound 3 - 4 equivalentsA higher excess drives the sterically hindered reaction to completion.[9]
Coupling Reagent (e.g., HBTU/HATU) 2.9 - 3.9 equivalentsPotent aminium salts are highly effective for difficult couplings.[12][13]
Base (DIPEA) 6 - 8 equivalentsA non-nucleophilic base required to activate the coupling reagent and neutralize the incoming amino acid.[14]
Solvent DMF (Peptide Grade)Excellent solvating properties for both the peptide-resin and reagents.
Reaction Time 2 - 4 hoursExtended time is crucial to overcome the slow kinetics of sterically hindered couplings.[1]
Monitoring Ninhydrin (Kaiser) TestA reliable qualitative method to assess the completion of the coupling reaction.[17]

Troubleshooting and Field-Proven Insights

  • Problem: Persistent positive ninhydrin test after extended coupling.

    • Solution: Perform a double coupling. If the issue persists, consider increasing the temperature to 40-50°C, although this may slightly increase the risk of racemization. Using an even more potent coupling reagent like COMU® could also be beneficial.[14]

  • Problem: Low final peptide yield.

    • Solution: Ensure all reagents are fresh and anhydrous, as moisture can hydrolyze the activated amino acid. Confirm accurate resin loading calculation. The use of a capping step after the morpholine coupling is highly recommended to prevent the accumulation of deletion sequences that can complicate purification.

  • Expert Insight: The choice of coupling reagent is critical. While carbodiimides like DIC in the presence of HOBt or Oxyma can be effective, aminium/uronium salt reagents such as HBTU and HATU generally provide faster kinetics and higher yields for sterically hindered amino acids.[14] HATU is particularly effective due to the formation of a highly reactive HOAt ester.

Conclusion

The successful incorporation of this compound into peptide sequences via solid-phase synthesis is readily achievable with an optimized protocol that directly addresses the challenge of steric hindrance. By employing potent coupling reagents, sufficient excesses of reactants, and extended reaction times, researchers can efficiently introduce the advantageous morpholine scaffold. This enables the exploration of novel peptide therapeutics with potentially enhanced stability, solubility, and biological activity, accelerating the pace of drug discovery and development.

References

The Strategic Incorporation of (S)-N-Boc-Morpholine-2-acetic acid in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-N-Boc-Morpholine-2-acetic acid has emerged as a pivotal chiral building block in modern drug discovery, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties to bioactive molecules. The morpholine heterocycle is a privileged scaffold, frequently found in approved drugs, where it can enhance aqueous solubility, metabolic stability, and target engagement.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its application in the synthesis of targeted therapies, with a particular focus on kinase and sirtuin inhibitors, providing detailed, field-proven protocols and the scientific rationale underpinning these methodologies.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. Its unique structural and electronic properties make it a highly sought-after component in medicinal chemistry.[3] The oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets and enhancing aqueous solubility. The nitrogen atom's basicity is attenuated compared to piperidine, which can be beneficial for tuning pKa and reducing off-target effects.[4] Furthermore, the morpholine ring is generally more resistant to metabolic oxidation than many other heterocyclic systems, contributing to improved pharmacokinetic profiles.[2]

This compound provides a synthetically versatile handle to introduce this valuable scaffold. The Boc-protected amine allows for controlled, sequential chemical transformations, while the carboxylic acid functionality is primed for amide bond formation, a cornerstone reaction in the assembly of complex drug candidates. The defined (S)-stereochemistry at the 2-position is crucial for establishing specific, three-dimensional interactions within the binding sites of chiral biological targets like kinases and enzymes.

Core Applications in Targeted Therapy

The unique attributes of the morpholine scaffold have led to its incorporation into a wide array of therapeutic agents. Its ability to act as a solvent-exposed moiety, improving drug-like properties, or as an integral part of a pharmacophore, directly interacting with the target, makes it a versatile tool for medicinal chemists.

Kinase Inhibitors

Protein kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them prime targets for drug development. The morpholine moiety is a common feature in many kinase inhibitors.[5] It can occupy the solvent-exposed region of the ATP-binding pocket, enhancing solubility and fine-tuning the inhibitor's pharmacokinetic profile.

A notable example where a chiral morpholine acetic acid derivative is implicated is in the synthesis of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is a key driver in various cancers. PF-04217903 is a potent and selective c-Met inhibitor whose structure suggests a synthetic route involving the coupling of a chiral morpholine-2-acetic acid derivative.

Experimental Protocols

The following protocols are designed to be self-validating, providing not just the procedural steps but also the underlying chemical principles and expected outcomes.

Protocol 1: Amide Coupling of this compound with a Heterocyclic Amine

This protocol details a standard and robust method for forming an amide bond between this compound and a representative heterocyclic amine, such as a substituted 2-aminopyridine, a common core in many kinase inhibitors.

Causality Behind Experimental Choices:

  • Coupling Reagents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active HOBt ester.

  • Amine Addition: Add the substituted 2-aminopyridine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions Start_Acid This compound Activation Activation of Carboxylic Acid Start_Acid->Activation Amine Substituted 2-Aminopyridine Amide_Formation Nucleophilic Attack by Amine Amine->Amide_Formation Coupling EDC, HOBt Coupling->Activation Base DIPEA Base->Amide_Formation Solvent Anhydrous DMF, RT Solvent->Amide_Formation Activation->Amide_Formation Workup Aqueous Work-up Amide_Formation->Workup Product Coupled Product Purification Column Chromatography Workup->Purification Purification->Product

Caption: General workflow for amide coupling.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the morpholine ring, a necessary step for subsequent functionalization or to yield the final active pharmaceutical ingredient.

Causality Behind Experimental Choices:

  • Acid (TFA): Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group. It is also volatile, which facilitates its removal after the reaction.

  • Solvent (DCM): Dichloromethane (DCM) is a common solvent for Boc deprotection as it is relatively inert and effectively dissolves both the starting material and the resulting trifluoroacetate salt.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected morpholine derivative (1.0 eq) in DCM (0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (10-20 eq, often used as a 20-50% solution in DCM) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is often obtained as a TFA salt.

  • Neutralization (Optional): If the free base is required for the next step, dissolve the crude TFA salt in a suitable organic solvent and wash with a saturated aqueous solution of a weak base like sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.

Workflow Diagram:

Boc_Deprotection Boc_Protected Boc-Protected Morpholine Derivative Cleavage Acid-Catalyzed Cleavage of Boc Group Boc_Protected->Cleavage Reagents TFA, DCM, 0°C to RT Reagents->Cleavage TFA_Salt TFA Salt of Deprotected Amine Cleavage->TFA_Salt Neutralization Optional: Basic Work-up (e.g., NaHCO3) TFA_Salt->Neutralization Free_Amine Free Amine Neutralization->Free_Amine

Caption: Workflow for Boc deprotection.

Application in Sirtuin Inhibitor Synthesis

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that have emerged as important therapeutic targets in cancer, metabolic disorders, and neurodegenerative diseases. Several sirtuin inhibitors incorporate amide functionalities where this compound can serve as a valuable building block to explore the structure-activity relationship (SAR) of the morpholine moiety.

For example, in the development of SIRT3 inhibitors, the morpholine-2-acetic acid scaffold can be coupled to various aromatic and heteroaromatic amines to probe the inhibitor's interaction with the enzyme's active site. The (S)-stereochemistry can provide a specific vector for substituents to explore different pockets within the binding site.

Data Presentation

The following table summarizes representative biological data for compounds synthesized using a morpholine scaffold, highlighting the potency that can be achieved.

Compound ClassTargetExample IC50 (nM)Reference
Pyrimidine DerivativesPI3Kα5-50[6]
Quinazoline Derivativesc-Met10-100[7]
Benzamide DerivativesSIRT3500-5000[8]

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile route to incorporate the privileged morpholine scaffold into drug candidates. Its utility in the synthesis of kinase and sirtuin inhibitors, among other target classes, underscores its importance. The protocols provided herein offer a robust foundation for the synthesis of novel bioactive molecules, and the underlying scientific principles should empower researchers to adapt and innovate in their drug discovery endeavors. The continued exploration of this and related chiral building blocks will undoubtedly fuel the development of the next generation of targeted therapies.

References

The Strategic Integration of (S)-N-Boc-Morpholine-2-acetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Pillar of Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged scaffold."[1] Its frequent incorporation into a multitude of approved and experimental therapeutics is no coincidence. The unique physicochemical properties imparted by the morpholine ring—a six-membered saturated heterocycle containing both an amine and an ether linkage—offer medicinal chemists a powerful tool to enhance the drug-like qualities of bioactive molecules.[2][3] The morpholine moiety is known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, often leading to enhanced bioavailability and efficacy.[4]

Specifically, the chiral building block, (S)-N-Boc-Morpholine-2-acetic acid , represents a sophisticated and versatile synthon for introducing the morpholine scaffold with precise stereochemical control. Its structure combines the advantageous morpholine ring, a flexible acetic acid linker for covalent attachment, and a tert-butyloxycarbonyl (Boc) protecting group for orthogonal synthesis strategies. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and experimental protocols involving this valuable compound.

Core Applications in Drug Design

The unique trifecta of a stereochemically defined morpholine ring, a carboxylic acid handle, and a stable protecting group makes this compound a highly sought-after building block in several key areas of drug discovery.

Enhancing Pharmacokinetic Properties

A primary application of the morpholine scaffold is the modulation of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility—a critical factor for oral bioavailability. Furthermore, the overall polarity and pKa modulation offered by the morpholine nitrogen can lead to a favorable balance between solubility and permeability, which is essential for crossing biological membranes.[2]

Scaffold for CNS-Active Agents

The morpholine ring is a common feature in drugs targeting the Central Nervous System (CNS).[5] Its physicochemical properties, including a well-balanced lipophilic-hydrophilic profile, contribute to the ability of molecules to penetrate the blood-brain barrier (BBB).[5] A prominent example is the synthesis of analogs of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression. The closely related (S)-N-Boc-morpholine-2-carboxylic acid has been successfully utilized as a key chiral building block in the enantioselective synthesis of Reboxetine analogs, demonstrating the utility of this scaffold in constructing complex CNS-active molecules.[6]

Building Block for Kinase Inhibitors

Experimental Protocols and Methodologies

The utility of this compound hinges on two fundamental transformations: the formation of a stable amide bond via its carboxylic acid group and the subsequent deprotection of the Boc-protected amine to allow for further functionalization.

Protocol 1: Amide Bond Formation with a Primary or Secondary Amine

The coupling of the carboxylic acid moiety to an amine is a cornerstone reaction in the application of this building block. The choice of coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and the desired balance between cost, efficiency, and minimization of side reactions, particularly racemization.

Core Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification Reactants This compound (1.0 eq) Amine (R-NH2) (1.1 eq) Anhydrous Solvent (e.g., DMF, DCM) Activation_Step Add Coupling Reagent (e.g., HATU, 1.1 eq) Add Base (e.g., DIPEA, 2.0 eq) Stir at RT for 15-30 min Reactants->Activation_Step Pre-activation Coupling_Step Add Amine Solution Stir at RT for 2-16 hours Monitor by TLC or LC-MS Activation_Step->Coupling_Step Nucleophilic Attack Workup Aqueous Work-up (e.g., wash with aq. NaHCO3, brine) Coupling_Step->Workup Reaction Complete Purification Dry (Na2SO4) Concentrate Purify (e.g., Column Chromatography) Workup->Purification Final_Product Final_Product Purification->Final_Product Isolated Amide

Caption: General workflow for amide coupling.

Materials:

  • This compound (1.0 equivalent)

  • Amine (primary or secondary, 1.1-1.2 equivalents)

  • Coupling Reagent (see Table 1 for comparison)

  • Amine Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 equivalents)

  • Anhydrous Solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Reagents for work-up and purification.

Comparative Data on Common Coupling Reagents

Coupling ReagentAdditiveKey AdvantagesConsiderationsTypical Yields
HATU None neededFast reaction times, high yields, low racemization risk.[7]Higher cost.>90%
HBTU None neededGood efficiency, widely used.Slower than HATU, slightly higher risk of epimerization.[7]85-95%
EDC·HCl HOBt or HOAtWater-soluble byproducts (easy removal), cost-effective.[1]Slower reactions, potential for racemization without additive.70-90%
DCC HOBtCost-effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.70-90%

Table 1: Comparison of common amide coupling reagents. Yields are representative and can vary based on substrates and conditions.

Detailed Procedure (using HATU):

  • Under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The pre-activation of the carboxylic acid with HATU before the addition of the amine is crucial for minimizing side reactions and is particularly important for less reactive or sterically hindered amines. The 7-azabenzotriazole (HOAt) moiety in HATU leads to a more reactive OAt-active ester compared to the OBt-ester formed from HBTU or EDC/HOBt, resulting in faster and cleaner reactions.[7]

Protocol 2: N-Boc Deprotection

Removal of the Boc protecting group is typically achieved under acidic conditions, liberating the morpholine nitrogen for subsequent synthetic transformations.

Mechanism of Acidic Boc Deprotection

G Boc_Amide N-Boc Protected Morpholine Derivative Protonation Protonation of Carbonyl (Acid, e.g., TFA) Boc_Amide->Protonation H+ Cleavage Cleavage to form Tert-butyl cation & Carbamic acid Protonation->Cleavage Decomposition Spontaneous Decomposition Cleavage->Decomposition Free_Amine Free Morpholine Amine Decomposition->Free_Amine Byproducts Isobutylene + CO2 Decomposition->Byproducts

Caption: Mechanism of TFA-mediated Boc deprotection.

Materials:

  • N-Boc protected morpholine derivative (1.0 equivalent)

  • Deprotection Reagent (see Table 2)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM))

  • Ether (for precipitation)

Common Boc Deprotection Conditions

ReagentSolventTemperatureTimeConsiderations
Trifluoroacetic Acid (TFA)DCM0 °C to RT1-3 hPotent acid, effective but may cleave other acid-labile groups.
4M HCl in DioxaneDioxane/DCM0 °C to RT1-4 hVolatile HCl, good for forming HCl salts directly.
Methanesulfonic AcidEtOAc/DCMRT1-2 hLess volatile than TFA, effective alternative.

Table 2: Common conditions for N-Boc deprotection.

Detailed Procedure (using TFA):

  • Dissolve the N-Boc protected morpholine derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents, or as a 20-50% solution in DCM).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting product is typically the TFA salt of the deprotected amine, which can often be used directly in the next step or neutralized with a mild base (e.g., aqueous NaHCO₃) during an extractive work-up to yield the free amine.

Expert Insight: When working with substrates containing other acid-sensitive functional groups, it is crucial to use the mildest effective conditions. Titrating the amount of acid and keeping the temperature at 0 °C can improve selectivity. For substrates where the TFA salt is problematic for the subsequent step, using HCl in dioxane is a convenient way to isolate the product as a more manageable hydrochloride salt.

Conclusion

This compound is a powerful and versatile building block in modern drug discovery. Its strategic incorporation can significantly enhance the pharmacokinetic properties of lead compounds, particularly in the development of CNS-active agents and kinase inhibitors. The straightforward and high-yielding protocols for amide coupling and Boc deprotection allow for its seamless integration into complex synthetic routes. By leveraging the inherent advantages of the morpholine scaffold, researchers can accelerate the optimization of drug candidates, paving the way for the development of safer and more effective therapeutics.

References

Application Note: Comprehensive Structural Elucidation of (S)-N-Boc-Morpholine-2-acetic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-N-Boc-Morpholine-2-acetic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its morpholine scaffold is a privileged structure found in numerous bioactive compounds, while the N-Boc protecting group and the acetic acid moiety provide versatile handles for further synthetic transformations. Ensuring the structural integrity and purity of this reagent is paramount for the successful synthesis of downstream targets. This application note provides a detailed guide to the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols and data interpretation guidelines presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous characterization of this important synthetic intermediate.

Chemical Structure and Properties

  • IUPAC Name: 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid[1]

  • Molecular Formula: C₁₁H₁₉NO₅[1][2]

  • Molecular Weight: 245.27 g/mol [2]

  • CAS Number: 1257850-82-0[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution.[4] For this compound, ¹H and ¹³C NMR are essential for confirming the presence of all constituent protons and carbons, while 2D NMR techniques such as COSY and HSQC can be employed to establish connectivity and finalize assignments.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound. These predictions are based on established chemical shift principles and data from similar N-Boc protected amino acid derivatives and morpholine-containing compounds.[5][6][7] Actual chemical shifts may vary slightly depending on the solvent and concentration.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-~155
2, 3, 41.45 (s, 9H)~28
5-~80
6, 102.8-4.2 (m, 4H)~45
72.8-4.2 (m, 2H)~67
84.0-4.5 (m, 1H)~55
92.5-3.0 (m, 2H)~40
11-~175
1210-12 (br s, 1H)-
Experimental Protocol: NMR Analysis

Sample Preparation

  • Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Chloroform-d is a common choice for many organic compounds.[9][10]

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.[10]

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[11][12]

  • Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[10]

Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • (Optional but Recommended) Acquire 2D NMR spectra, such as COSY and HSQC, to aid in structural confirmation.

Data Interpretation
  • ¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the Boc group around 1.45 ppm. The morpholine and acetic acid protons will appear as a series of multiplets in the 2.5-4.5 ppm range. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (typically >10 ppm), and its presence may be confirmed by a D₂O exchange experiment.

  • ¹³C NMR: The proton-decoupled spectrum will display distinct signals for all 11 carbons. Key signals to identify include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbonyl of the carboxylic acid (~175 ppm).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which are invaluable for tracing the connectivity within the morpholine ring and the ethyl-acetic acid moiety.[13][14][15] Cross-peaks will be observed between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.[4][16][17]

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_13c->acquire_2d process Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process assign_1h Assign ¹H Signals process->assign_1h assign_13c Assign ¹³C Signals assign_1h->assign_13c confirm Confirm Structure with 2D NMR assign_13c->confirm

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound.[18] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[19][20]

Predicted Mass-to-Charge Ratios (m/z)

The following table lists the predicted m/z values for the molecular ion and common adducts and fragments of this compound in both positive and negative ion modes.

Ion Formula Predicted m/z (Positive Mode) Predicted m/z (Negative Mode)
[M+H]⁺[C₁₁H₂₀NO₅]⁺246.13-
[M+Na]⁺[C₁₁H₁₉NNaO₅]⁺268.11-
[M-H]⁻[C₁₁H₁₈NO₅]⁻-244.12
[M-C₄H₈+H]⁺ (Loss of isobutylene)[C₇H₁₂NO₅]⁺190.07-
[M-Boc+H]⁺ (Loss of Boc group)[C₆H₁₂NO₃]⁺146.08-
Experimental Protocol: ESI-MS Analysis

Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[21][22]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[19][23] Formic acid is generally preferred over trifluoroacetic acid (TFA), which can cause ion suppression.

  • If any precipitate forms, filter the sample before analysis.[21][22]

  • Transfer the final solution to a 2 mL mass spectrometry vial.[21][22]

Data Acquisition

  • Infuse the sample into the ESI source of the mass spectrometer.

  • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Data Interpretation
  • Full Scan MS: In positive ion mode, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 246.13. Sodium adducts [M+Na]⁺ at m/z 268.11 may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 244.12 should be present.

  • Tandem MS (MS/MS): The fragmentation of the N-Boc group is a characteristic feature in the MS/MS spectrum. Common neutral losses include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[24][25][26] Fragmentation of the morpholine ring can also occur, providing further structural confirmation.[18][27][28][29]

Mass Spectrometry Analysis Workflow and Fragmentation

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in appropriate solvent stock->dilute transfer Transfer to MS Vial dilute->transfer infuse Infuse into ESI Source transfer->infuse full_scan Acquire Full Scan MS (Positive and Negative Modes) infuse->full_scan msms Perform MS/MS on Molecular Ion full_scan->msms identify_ion Identify Molecular Ion and Adducts msms->identify_ion analyze_frag Analyze Fragmentation Patterns identify_ion->analyze_frag confirm Confirm Structure and Molecular Weight analyze_frag->confirm

Caption: Workflow for ESI-MS analysis of this compound.

Fragmentation parent [M+H]⁺ m/z 246.13 frag1 [M-C₄H₈+H]⁺ m/z 190.07 parent->frag1 - C₄H₈ (56 Da) frag2 [M-Boc+H]⁺ m/z 146.08 parent->frag2 - C₅H₈O₂ (100 Da) frag3 Further Morpholine Ring Fragments frag2->frag3

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the core structure and the presence of all functional groups, while 2D NMR techniques establish the connectivity between atoms. ESI-MS confirms the molecular weight and provides additional structural information through characteristic fragmentation patterns of the N-Boc group and the morpholine ring. The protocols and interpretation guidelines presented in this application note serve as a valuable resource for ensuring the quality and identity of this important synthetic building block in drug discovery and development workflows.

References

Application Notes and Protocols: Purification of (S)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-Morpholine-2-acetic acid is a chiral building block increasingly utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The stereochemical and chemical purity of this reagent is paramount, as impurities can lead to undesirable side reactions, impact the stereochemistry of the final product, and complicate downstream processing. This document provides a detailed guide to the purification techniques for this compound, offering insights into the rationale behind experimental choices and providing robust protocols for achieving high purity.

Understanding the Molecule and Potential Impurities

This compound possesses a morpholine ring, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protecting group. Its purification can be challenging due to its amphiphilic nature and the potential for it to exist as an oil or a low-melting solid, which can hinder crystallization.[1][2]

Common Impurities:

The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during the synthesis.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.[]

  • Degradation Products: Arising from the instability of the molecule under certain conditions.

  • Enantiomeric Impurities: The corresponding (R)-enantiomer.

A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities and selecting the most effective purification strategy.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Purification TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent system.Cost-effective, scalable, can yield high-purity crystalline material.Not effective for removing impurities with similar solubility; the compound may "oil out".[1]Removing solid impurities and achieving high final purity.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Highly effective for separating a wide range of impurities, including those with similar structures.Can be time-consuming, requires significant solvent volumes, and may be less cost-effective for large-scale purifications.Complex mixtures with multiple impurities.
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid group to move the compound between aqueous and organic phases.Effective for removing non-acidic impurities.May not be effective for removing acidic impurities.Initial cleanup to remove neutral or basic impurities.
Trituration/Pulping Suspending an impure solid or oil in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble.[1]Simple, quick, and effective for removing small amounts of soluble impurities from a solid or inducing solidification of an oil.[1][4]Less effective for removing large quantities of impurities or those with similar solubility.Solidifying oily products and removing minor, highly soluble impurities.
Decision-Making Workflow for Purification Strategy

The following diagram illustrates a logical approach to selecting the appropriate purification technique.

Purification_Strategy Start Crude this compound Initial_Analysis Analyze Impurity Profile (TLC, HPLC, NMR) Start->Initial_Analysis Decision1 Is the crude material an oil or solid? Initial_Analysis->Decision1 Oily Oily Product Decision1->Oily Oil Solid Solid Product Decision1->Solid Solid Trituration Trituration/Pulping with non-polar solvent Oily->Trituration Extraction Acid-Base Extraction Solid->Extraction Decision2 Solid obtained? Trituration->Decision2 Decision2->Solid Yes Chromatography Column Chromatography Decision2->Chromatography No Decision3 Purity > 95%? Extraction->Decision3 Recrystallization Recrystallization Decision3->Recrystallization Yes Decision3->Chromatography No Analysis_Check Verify Purity (HPLC, NMR) Recrystallization->Analysis_Check Chromatography->Analysis_Check Final_Product High-Purity Product (>99%) Analysis_Check->Final_Product Purity_Analysis Start Purified this compound HPLC_Analysis HPLC Analysis Start->HPLC_Analysis NMR_Analysis NMR Analysis Start->NMR_Analysis RP_HPLC Reversed-Phase HPLC (Chemical Purity) HPLC_Analysis->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Analysis->Chiral_HPLC H_NMR ¹H NMR (Structural Confirmation) NMR_Analysis->H_NMR C_NMR ¹³C NMR (Structural Confirmation) NMR_Analysis->C_NMR Data_Integration Integrate and Analyze Data RP_HPLC->Data_Integration Chiral_HPLC->Data_Integration H_NMR->Data_Integration C_NMR->Data_Integration Final_Purity Final Purity Assessment Data_Integration->Final_Purity

References

Experimental procedure for N-Boc protection of morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Boc Protection of Morpholine-2-Acetic Acid

Introduction: The Strategic Role of Boc Protection in Modern Synthesis

In the landscape of pharmaceutical and materials science, the precise construction of complex molecules is paramount. Chemical synthesis often requires a strategic approach of temporarily masking reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, particularly for the protection of amines.[][2] Its widespread use stems from its ease of installation, general stability to a wide range of nucleophilic and basic conditions, and, crucially, its facile removal under mild acidic conditions.[3][4]

This application note provides a detailed experimental protocol for the N-Boc protection of morpholine-2-acetic acid, a valuable building block in drug discovery. The morpholine heterocycle is a privileged scaffold, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but a comprehensive understanding of the underlying principles, critical parameters, and validation techniques.

Reaction Mechanism and Scientific Rationale

The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The reaction is most commonly performed using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine of the morpholine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[5][6]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse and Byproduct Formation: The intermediate collapses, leading to the formation of the N-Boc protected product. This process expels a tert-butyl carbonate anion, which is unstable and subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[5][7]

  • Proton Transfer: The tert-butoxide anion is a strong enough base to deprotonate the now positively charged amine, regenerating a neutral protected product and forming tert-butanol as a byproduct.[2] In many protocols, an additional base like sodium bicarbonate or triethylamine is added to facilitate this final proton transfer and drive the reaction to completion.[]

The choice of a biphasic solvent system, such as 1,4-dioxane and water, is strategic. Morpholine-2-acetic acid possesses both a hydrophilic carboxylic acid and a moderately polar amine, making it soluble in the aqueous phase, especially when deprotonated by a base. The (Boc)₂O reagent is more soluble in the organic phase. The use of a base like sodium bicarbonate (NaHCO₃) serves two purposes: it deprotonates the carboxylic acid to form a carboxylate salt, enhancing its water solubility, and it acts as an acid scavenger to neutralize any protons generated, ensuring the amine remains sufficiently nucleophilic.[][8]

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of N-Boc-morpholine-2-acetic acid.

G cluster_0 Part 1: Reaction Setup cluster_1 Part 2: Reaction Execution cluster_2 Part 3: Work-up & Extraction cluster_3 Part 4: Analysis & Storage A Dissolve Morpholine-2-acetic acid & NaHCO3 in Dioxane/Water B Cool solution to 0 °C (Ice Bath) A->B C Add (Boc)2O solution dropwise B->C D Allow to warm to RT & stir for 12-18h C->D E Monitor reaction progress by TLC D->E F Concentrate mixture (remove dioxane) E->F G Cool aqueous layer to 0 °C & acidify with citric acid F->G H Extract product with Ethyl Acetate (3x) G->H I Wash combined organic layers with brine H->I J Dry over Na2SO4, filter, & concentrate I->J K Obtain crude product (Oil or Solid) J->K L Characterize product (NMR, LC-MS) K->L M Store under inert atmosphere at 2-8°C L->M

Caption: General Experimental Workflow for Boc Protection.

Detailed Experimental Protocol

This protocol is a robust method for the N-Boc protection of morpholine-2-acetic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Morpholine-2-acetic acid hydrochloride≥97%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Acros Organics
1,4-DioxaneAnhydrous, ≥99.8%J.T.Baker
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher Chemical
Citric Acid (5% aqueous solution)ACS GradeEMD Millipore
Ethyl Acetate (EtOAc)HPLC GradeVWR Chemicals
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularBeanTown Chemical
Deionized WaterType IIn-house
TLC PlatesSilica Gel 60 F₂₅₄Merck

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine-2-acetic acid hydrochloride (5.0 g, 27.5 mmol, 1.0 equiv.).

    • Add a solvent mixture of 1,4-dioxane (50 mL) and deionized water (50 mL).

    • Add sodium bicarbonate (NaHCO₃) (6.94 g, 82.6 mmol, 3.0 equiv.) to the stirring solution. The mixture will effervesce as CO₂ is released. Stir until the starting material is fully dissolved.

    • Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of (Boc)₂O:

    • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (6.6 g, 30.3 mmol, 1.1 equiv.) in 1,4-dioxane (20 mL).

    • Add the (Boc)₂O solution dropwise to the cold, stirring reaction mixture over 30 minutes using an addition funnel.

    • Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent potential side reactions.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Let the reaction stir for 12-18 hours. The reaction should be left open to the atmosphere or equipped with a drying tube to allow the CO₂ byproduct to escape safely.[5]

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: 10% Methanol in Dichloromethane (DCM).

    • Visualization: UV light (if applicable) and staining with ninhydrin. The starting material (a secondary amine) will stain positive with ninhydrin, while the fully protected product will not. The product should have a higher Rf value than the starting material.[9]

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to a pH of ~3-4 by adding a 5% aqueous solution of citric acid. Verify the pH with pH paper.

    • Causality Note: Acidification protonates the carboxylate, making the product more soluble in organic solvents for extraction.[10]

    • Transfer the acidified aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • The crude product is often obtained as a colorless to pale yellow oil or waxy solid.[11] For many applications, this crude material is of sufficient purity.

    • If further purification is needed, recrystallization from an ethyl acetate/hexanes mixture or purification via column chromatography on silica gel can be performed.[10][12]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Data Summary and Expected Results

ParameterExpected Value / Observation
TLC (10% MeOH in DCM) Starting Material Rf: ~0.1 (Ninhydrin positive)
Product Rf: ~0.5 (Ninhydrin negative)
Typical Yield 85 - 95%
Appearance Colorless to pale yellow oil or waxy solid
Purity (by LC-MS) ≥95%
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient (Boc)₂O, inadequate reaction time, or inactive reagents.Add an additional portion of (Boc)₂O (0.1-0.2 equiv.) and allow the reaction to stir for another 4-6 hours. Ensure (Boc)₂O is not expired.
Low Yield Incomplete extraction due to improper pH adjustment.Ensure the aqueous layer is acidified to pH 3-4 before extraction. Perform additional extractions (4-5 total) if the product has high water solubility.
Product is an Oil The product may have a low melting point or be amorphous.If a solid is required, attempt to induce crystallization by scratching the flask or adding seed crystals. Alternatively, form a dicyclohexylamine (DCHA) salt.[10]
Side Product Formation Reaction temperature was too high, or base was too strong.Maintain a low temperature during the addition of (Boc)₂O. Use a mild base like NaHCO₃ as described.

Conclusion

The N-Boc protection of morpholine-2-acetic acid is a reliable and high-yielding transformation critical for the synthesis of complex molecules in medicinal chemistry. The protocol described herein is a validated method that leverages a biphasic solvent system and a mild inorganic base to ensure efficient protection. By understanding the chemical principles behind each step—from the nucleophilic attack to the extractive work-up—researchers can confidently execute and troubleshoot this essential synthetic procedure, ensuring a consistent supply of this valuable building block for their discovery programs.

References

Application Notes & Protocols: (S)-N-Boc-Morpholine-2-acetic acid as a Building Block for Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation for Enhanced Therapeutic Potential

Native peptides, despite their high target specificity, are often hampered as therapeutic agents by their inherent flexibility and susceptibility to proteolytic degradation.[1] This conformational freedom can lead to a significant entropic penalty upon binding to a target receptor, thereby reducing affinity.[1] Furthermore, the peptide backbone is readily recognized and cleaved by proteases, resulting in poor metabolic stability and short in-vivo half-lives.[2] A primary strategy in modern drug design to overcome these limitations is the introduction of conformational constraints into the peptide sequence.[3][4] By rigidifying the peptide backbone into a bioactive conformation, it is possible to enhance binding affinity, increase selectivity, and improve enzymatic stability.[2][5]

(S)-N-Boc-Morpholine-2-acetic acid is a uniquely valuable building block in this endeavor. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, known to improve physicochemical properties such as solubility and brain permeability in CNS-active compounds.[6][7] When incorporated into a peptide, the sp³-rich morpholine ring acts as a rigid, non-natural dipeptide isostere, effectively inducing a turn or specific bend in the peptide backbone.[8][9] This pre-organization of the peptide structure can lock it into a conformation that is favorable for receptor binding while simultaneously masking cleavage sites from degradative enzymes.

This guide provides a detailed technical overview and field-proven protocols for the efficient incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Chemical Structure and Strategic Features

The utility of this compound stems from its distinct structural components, which allow for orthogonal synthetic manipulations.

  • Morpholine Scaffold: A six-membered heterocyclic ring containing both an oxygen and a nitrogen atom. This ring structure imparts a significant conformational constraint.[8]

  • Acetic Acid Moiety: Provides the carboxylic acid functionality necessary for standard amide bond formation with the N-terminal amine of the growing peptide chain.[6]

  • (S)-Stereochemistry: The defined stereocenter at the 2-position of the morpholine ring allows for precise, stereocontrolled introduction of the constraint.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the morpholine ring's secondary amine.[10] Crucially, this group is acid-labile and can be removed under conditions that are orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which is standardly used for Nα-protection in SPPS.[11][12]

Caption: Structure of this compound.

Experimental Protocols: Incorporation via Fmoc-SPPS

The following protocols outline the incorporation of this compound into a peptide sequence on a solid support using the standard Fmoc/tBu strategy.[11]

Core Principle of Orthogonal Protection

The successful synthesis relies on the differential lability of the two key protecting groups:

  • Fmoc Group (Nα-protection): Removed by a base (e.g., piperidine).

  • Boc Group (Morpholine N-protection): Removed by an acid (e.g., trifluoroacetic acid, TFA).

This orthogonality allows for the selective deprotection of either the main peptide chain's N-terminus or the morpholine ring's nitrogen, enabling controlled, stepwise synthesis.

workflow cluster_1 Previous Cycle cluster_2 Morpholine Incorporation cluster_3 Next Cycle start Peptide-Resin with free N-terminal amine deprotect_fmoc Fmoc-Deprotection (20% Piperidine/DMF) couple_morpholine Couple this compound (HATU/DIEA) deprotect_fmoc->couple_morpholine Free N-terminus wash1 Wash (DMF, DCM) couple_morpholine->wash1 deprotect_boc Selective Boc-Deprotection (TFA/DCM) wash1->deprotect_boc wash1->deprotect_boc Boc-protected morpholine neutralize Neutralize (DIEA/DMF) deprotect_boc->neutralize couple_next Couple next Fmoc-AA-OH (HATU/DIEA) neutralize->couple_next neutralize->couple_next Free secondary amine on morpholine end Continue Peptide Elongation... couple_next->end

Caption: Orthogonal SPPS workflow for morpholine incorporation.

Protocol 1: Standard Coupling of this compound

This protocol assumes the synthesis is proceeding on a pre-loaded resin and that the N-terminal Fmoc group of the preceding amino acid has just been removed.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Reaction vessel for SPPS (manual or automated)

Procedure:

  • Preparation: In a separate vial, pre-activate the building block by dissolving this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF. Add DIEA (8 eq.) to the solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1 to 2 hours.

    Senior Scientist's Note: The morpholine scaffold can introduce steric hindrance, potentially slowing down the coupling reaction compared to standard proteinogenic amino acids.[11] Using a highly efficient coupling reagent like HATU is recommended. For particularly difficult sequences, a "double coupling" (repeating steps 1-3) may be necessary to ensure the reaction goes to completion.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3x)

    • DCM (3x)

    • DMF (3x)

Protocol 2: Selective Boc-Deprotection and Subsequent Coupling

This protocol describes the removal of the Boc group from the newly incorporated morpholine unit to allow for further peptide chain elongation.

Materials:

  • Peptide-resin with N-Boc protected morpholine unit

  • Deprotection Solution: 20-30% TFA in DCM

  • Neutralization Solution: 10% DIEA in DMF

  • Next Fmoc-protected amino acid (Fmoc-AA-OH)

  • Coupling reagents (HATU, DIEA) and solvents (DMF, DCM)

Procedure:

  • Pre-wash: Wash the resin with DCM (3x) to prepare for the acidic deprotection step.

  • Boc-Deprotection: Add the TFA/DCM solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x).

  • Neutralization: Add the 10% DIEA/DMF solution to the resin and agitate for 5-10 minutes to neutralize the trifluoroacetate salt of the secondary amine. Wash again with DMF (3x).

  • Coupling of Next Amino Acid: Couple the next Fmoc-amino acid using the standard procedure described in Protocol 1 (e.g., 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, 8 eq. DIEA).

    Senior Scientist's Note: Coupling onto the secondary amine of the morpholine ring can be more challenging than coupling to a primary amine. Reaction times may need to be extended (e.g., 2-4 hours), and monitoring the reaction completion (e.g., via a Kaiser test on a small resin sample) is highly advisable.

Protocol 3: Final Cleavage and Peptide Precipitation

Once the full peptide sequence is assembled, this final step releases the peptide from the solid support and removes all remaining side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. (The exact composition depends on the amino acids in the sequence).[11]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[11]

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[11]

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery.

  • Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (-20°C). The crude peptide will precipitate as a white solid.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide can then be purified using HPLC.

Data Summary and Troubleshooting

Table 1: Comparative Coupling Conditions
ParameterStandard Fmoc-Amino AcidThis compoundRationale for Difference
Equivalents (AA) 3-5 eq.4-6 eq.Increased equivalents can help drive the reaction to completion against steric hindrance.
Coupling Reagent DIC/HOBt, HBTU, HATUHATU, PyBOP®, PyAOPMore potent coupling reagents are preferred to overcome the steric bulk of the morpholine ring.
Base (DIEA) 2x molar eq. of AA2x molar eq. of AAStandard practice to maintain basic pH for coupling.
Coupling Time 30-60 min1-4 hoursLonger time is often required for sterically hindered or secondary amine couplings.[11]
Double Coupling Rarely neededSometimes requiredA prudent step to ensure high yields, especially when coupling to or from the morpholine scaffold.[11]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient reaction time. 2. Steric hindrance. 3. Inefficient coupling reagent.1. Increase coupling time to 4 hours or overnight. 2. Perform a double coupling. 3. Switch to a more potent coupling reagent like HATU or PyAOP.
Deletion of Morpholine Failure of the coupling reaction, followed by capping (if used) or reaction of the next amino acid with the unreacted amine.Optimize coupling conditions as described above. Use a small sample for a Kaiser test to confirm reaction completion before proceeding.
Low Yield after Cleavage 1. Incomplete Boc-deprotection on the morpholine ring, preventing further synthesis. 2. Aggregation of the peptide on the resin.1. Increase Boc-deprotection time or TFA concentration. 2. Incorporate structure-breaking elements or use specialized resins/solvents to mitigate aggregation.

Conclusion: A Powerful Tool for Peptidomimetic Design

This compound is a powerful and versatile building block for the synthesis of conformationally constrained peptides. Its unique structure, combined with an orthogonal protection strategy, allows for its seamless integration into standard Fmoc-SPPS protocols. The resulting morpholine-containing peptides exhibit pre-organized structural motifs that can lead to significant improvements in biological activity, metabolic stability, and overall drug-like properties.[7][8] The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to leverage this valuable tool in the pursuit of next-generation peptide therapeutics.

References

Asymmetric synthesis of substituted morpholines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged heterocyclic scaffold, integral to the structure of numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1][2] The stereochemical configuration of substituents on this core profoundly impacts biological activity, creating a critical demand for robust and efficient methods for asymmetric synthesis. This guide provides a detailed overview of modern synthetic strategies for accessing enantiomerically enriched substituted morpholines. We will explore three principal approaches: leveraging the chiral pool, employing diastereoselective reactions, and executing catalytic enantioselective transformations. Each section elucidates the core principles, explains the causality behind experimental choices, and provides detailed, field-proven protocols to empower researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine moiety is frequently incorporated into molecular designs to enhance aqueous solubility, improve metabolic stability, and modulate basicity compared to analogous piperidine structures.[3] From the antidepressant Reboxetine to the appetite suppressant Phendimetrazine, the specific three-dimensional arrangement of atoms in chiral morpholines is often the key to their therapeutic efficacy.[4] Consequently, the development of synthetic routes that provide precise control over stereochemistry is not merely an academic exercise but a foundational requirement for modern drug discovery.

The primary strategies for achieving this stereocontrol can be broadly categorized, each with distinct advantages and applications.[5][6][7][8]

  • Chiral Pool Synthesis: Utilizes nature's own enantiopure starting materials.

  • Diastereoselective Synthesis: Employs an existing stereocenter to direct the formation of a new one.

  • Catalytic Enantioselective Synthesis: Uses a chiral catalyst to transform a prochiral substrate into a single enantiomer, representing the most atom-economical and versatile approach.

This guide will dissect these methodologies, providing both the theoretical framework and practical protocols necessary for their successful implementation in the laboratory.

Chapter 1: Chiral Pool Synthesis: An Enantiopure Foundation

The most direct path to an enantiopure product is to begin with an enantiopure starting material. Chiral pool synthesis leverages commercially available and relatively inexpensive chiral molecules, such as amino acids and sugars, as foundational building blocks.[9][10] This strategy guarantees the absolute stereochemistry of at least one center in the final product, which can then be elaborated upon.

The primary advantage is the unambiguous transfer of chirality. However, the structural diversity of the final products is inherently limited by the range of available chiral starting materials. Nevertheless, this approach is highly effective for creating specific, targeted morpholine scaffolds.[11][12] A recent application of this concept involves the systematic synthesis of a diverse library of methyl-substituted morpholine acetic acid esters from enantiomerically pure amino acids and amino alcohols, demonstrating its power for scaffold expansion in drug discovery.[12][13]

Protocol 1: Synthesis of a cis-2,5-Disubstituted Morpholine from (R)-Alaninol

This protocol demonstrates the construction of a morpholine ring using an enantiopure amino alcohol. The key steps involve N-protection, O-alkylation with a Michael acceptor precursor, and a subsequent intramolecular oxa-Michael addition to form the heterocyclic ring. The stereochemistry at C5 is directly inherited from the (R)-alaninol starting material.

Step-by-Step Methodology:

  • Protection: To a solution of N-Boc-(R)-alaninol (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add ethyl-2-(bromomethyl)acrylate (1.1 equiv) dropwise and stir the reaction at room temperature for 16 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF (0.1 M) and add potassium tert-butoxide (1.5 equiv) at room temperature.

  • Stir the reaction for 4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-Boc-protected cis-2-ethoxycarbonylmethyl-5-methylmorpholine. The relative cis stereochemistry is the thermodynamically favored outcome of the cyclization.[12]

Chapter 2: Diastereoselective Strategies: Directing Stereochemistry

Diastereoselective reactions are powerful tools wherein a pre-existing chiral center within a molecule dictates the stereochemical outcome of a new center formed during a reaction. This approach is particularly effective for constructing polysubstituted morpholines with defined relative stereochemistry.

Strategy: Sequential Pd(0)/Fe(III) Catalysis for Polysubstituted Morpholines

A highly effective one-pot method for the diastereoselective synthesis of substituted morpholines involves the reaction of vinyl oxiranes with amino alcohols.[14][15] This process proceeds via two distinct catalytic steps:

  • Pd(0)-Catalyzed Tsuji-Trost Allylation: The amino alcohol opens the vinyl oxirane, forming a linear allylic alcohol intermediate.

  • Fe(III)-Catalyzed Heterocyclization: An iron(III) catalyst, such as FeCl₃, promotes the intramolecular cyclization. Critically, the iron catalyst facilitates a thermodynamic equilibration, which strongly favors the formation of the most stable cis-disubstituted diastereoisomer.[14]

This atom-economic approach, which generates only water as a byproduct, provides excellent yields and high diastereoselectivities for a variety of 2,6-, 2,5-, and 2,3-disubstituted morpholines.[14][15]

G cluster_0 Sequential Catalytic Cycle Start Vinyloxirane + Amino Alcohol Intermediate Allylic Amino Alcohol (Linear Intermediate) Start->Intermediate Pd(0)-catalyzed Tsuji-Trost Reaction Product cis-Disubstituted Morpholine Intermediate->Product Fe(III)-catalyzed 6-endo-trig Heterocyclization (Thermodynamic Control)

Caption: Workflow for Diastereoselective Morpholine Synthesis.

Protocol 2: Diastereoselective Synthesis of cis-2-Phenyl-6-methylmorpholine

This protocol is adapted from the sequential Pd(0)/Fe(III) catalysis method.[14]

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.01 equiv, 1 mol%).

  • Reaction Setup: Add anhydrous CH₂Cl₂ (0.1 M), followed by 2-methyl-3-phenyloxirane (1.0 equiv) and (R)-alaninol (1.1 equiv).

  • Stir the mixture at room temperature for 12 hours to ensure complete formation of the allylic amino alcohol intermediate.

  • Second Catalysis: Add anhydrous FeCl₃ (0.05 equiv, 5 mol%) to the reaction mixture.

  • Continue stirring at room temperature for another 12 hours. Monitor the reaction by TLC or LC-MS until the intermediate is fully converted.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound with high cis diastereoselectivity.

Data Presentation: Diastereoselective Morpholine Synthesis
EntryVinyloxirane Substituent (R¹)Amino AlcoholProduct SubstitutionYield (%)Diastereomeric Ratio (cis:trans)
1PhenylEthanolamine2-Phenyl-6-methyl85>95:5
2IsopropylPhenylalaninol2-Isopropyl-5-benzyl60>98:2 (as single isomer)
3EthylValinol2-Ethyl-5-isopropyl60>98:2 (as single isomer)
4p-MeO-C₆H₄-CH₂O-Serinol Methyl Ether2,5-Disubstituted6290:10
Data adapted from Aubineau & Cossy, Org. Lett. 2018.[14][15]

Chapter 3: Catalytic Enantioselective Synthesis: The Modern Approach

The pinnacle of efficiency in asymmetric synthesis is the use of a chiral catalyst to convert a large amount of a prochiral starting material into a single enantiomer of the product. This approach avoids the use of stoichiometric chiral reagents and is not limited by the availability of the chiral pool. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral morpholines.

Section 3.1: Transition-Metal Catalysis

Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral molecules.[5][6] This strategy has been powerfully applied to the synthesis of 2-substituted chiral morpholines through the hydrogenation of cyclic enamine precursors (dehydromorpholines).[5][6][7]

The key to success is a chiral catalyst, typically a rhodium complex bearing a bisphosphine ligand with a large bite angle, such as the SKP ligand.[5][6] This "after cyclization" approach is challenging due to the electron-rich nature and steric hindrance of the substrates, but the right catalyst can achieve quantitative yields and exceptional enantioselectivities (up to 99% ee).[5][6][7]

G cluster_0 Asymmetric Hydrogenation Workflow Substrate 2-Substituted Dehydromorpholine (Prochiral) Product Chiral 2-Substituted Morpholine (up to 99% ee) Substrate->Product Catalyst [Rh(COD)₂]BF₄ + Chiral Ligand (e.g., SKP) Catalyst->Product Catalyzes H2 H₂ (50 atm) H2->Product Hydrogen Source

Caption: Rh-Catalyzed Asymmetric Hydrogenation Concept.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is based on a reported procedure for synthesizing (R)-2-phenylmorpholine.[16]

Step-by-Step Methodology:

  • Catalyst Pre-formation (in a glovebox): Charge a Schlenk tube with [Rh(COD)₂]BF₄ (0.01 equiv, 1.0 mg, 0.0025 mmol) and (R)-SKP ligand (0.011 equiv, 1.6 mg, 0.00275 mmol).

  • Add anhydrous, degassed DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Substrate Addition: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv, 40.3 mg, 0.25 mmol) in anhydrous, degassed DCM (1.0 mL).

  • Transfer the substrate solution to the catalyst solution via syringe.

  • Hydrogenation: Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of H₂.

  • Stir the reaction at room temperature for 24 hours.

  • Workup and Purification: Carefully release the pressure. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the enantioenriched product.

Data Presentation: Asymmetric Hydrogenation of Dehydromorpholines
EntrySubstrate Substituent (at C2)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl>9992
24-Fluorophenyl>9992
32-Naphthyl>9994
42-Methylphenyl>9999
52,6-Dichlorophenyl>9999
Data adapted from Li et al., Chem. Sci., 2021.[5][6]

An elegant and highly practical one-pot approach has been developed for the enantioselective synthesis of 3-substituted morpholines.[17][18][19][20] This tandem reaction sequence begins with an ether-containing aminoalkyne substrate and proceeds in two stages within the same vessel:

  • Ti-catalyzed Hydroamination: A titanium catalyst promotes the intramolecular addition of the N-H bond across the alkyne, forming a cyclic imine intermediate.[18]

  • Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH): The Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, is then added. It reduces the imine to the chiral amine with high enantioselectivity (>95% ee).[17][18]

Mechanistic studies revealed that a hydrogen-bonding interaction between the ether oxygen of the substrate and the ligand of the ruthenium catalyst is crucial for achieving high levels of stereocontrol.[17][19] This insight allowed the strategy to be successfully extended to the synthesis of chiral piperazines.[17]

G cluster_0 Tandem One-Pot Synthesis Start Aminoalkyne Substrate Imine Cyclic Imine Intermediate Start->Imine Step 1: Ti-Catalyzed Hydroamination Product Chiral 3-Substituted Morpholine Imine->Product Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Caption: Tandem Hydroamination/ATH Reaction Sequence.

Protocol 4: One-Pot Tandem Synthesis of a 3-Substituted Morpholine

This protocol describes the synthesis of a chiral morpholine from an aminoalkyne.[16][18]

Step-by-Step Methodology:

  • Hydroamination: In a glovebox, charge a vial with the Ti(NMe₂)₂(amidate)₂ catalyst (5 mol%) and the aminoalkyne substrate (1.0 equiv).

  • Add anhydrous toluene (0.2 M) and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Asymmetric Transfer Hydrogenation: In a separate vial, prepare a solution of RuCl--INVALID-LINK-- (1 mol%) in a formic acid/triethylamine azeotropic mixture (5:2 ratio, 0.5 mL).

  • Add the ruthenium catalyst solution to the cooled reaction mixture from the hydroamination step.

  • Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the enantioenriched 3-substituted morpholine.

Section 3.2: Asymmetric Organocatalysis

Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis.[21] Chiral small molecules, such as cinchona alkaloids or phosphoric acids, are used to catalyze enantioselective transformations.

One notable application is the enantioselective chlorocycloetherification of N-protected alkenols.[22] Using a cinchona alkaloid-derived catalyst, this method allows for the construction of morpholines containing a challenging quaternary stereocenter at the C2 position in excellent yields and enantioselectivities.

Another innovative approach is the chiral phosphoric acid-catalyzed aza-benzilic ester rearrangement .[23][24] This reaction constructs C3-substituted morpholinones, which are immediate precursors to morpholines, from simple aryl/alkylglyoxals and 2-(arylamino)ethanols.[23]

Conclusion and Future Outlook

The asymmetric synthesis of substituted morpholines is a mature yet continually evolving field, driven by the demands of medicinal chemistry. We have detailed three cornerstone strategies: the reliable chiral pool approach for guaranteed stereochemistry, elegant diastereoselective methods for controlling relative stereochemistry, and highly efficient catalytic enantioselective transformations that offer the greatest versatility and atom economy. The transition-metal catalyzed methods, particularly asymmetric hydrogenation and tandem reactions, stand out for their high enantioselectivities and broad substrate scope.

Looking forward, the field is expanding to include novel activation modes. For instance, recent developments in photocatalysis are enabling the diastereoselective synthesis of morpholines from readily available materials through C-H functionalization pathways, opening new avenues for rapid scaffold assembly.[25] The continued innovation in catalytic systems will undoubtedly provide even more powerful tools for constructing these vital heterocyclic motifs, further empowering the development of next-generation therapeutics.

References

The Strategic deployment of (S)-N-Boc-Morpholine-2-acetic acid in the Synthesis of Chiral Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Element in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1] Its prevalence in a multitude of approved drugs and clinical candidates is a testament to its favorable physicochemical properties, which can impart improved solubility, metabolic stability, and pharmacokinetic profiles to bioactive molecules. The inherent conformational flexibility of the six-membered morpholine ring, coupled with the hydrogen bond accepting capability of its oxygen atom, allows for advantageous interactions with biological targets.[1] The introduction of chirality to the morpholine scaffold further enhances its utility, enabling the synthesis of stereospecific molecules with improved potency and reduced off-target effects. This application note focuses on a particularly valuable chiral building block, (S)-N-Boc-Morpholine-2-acetic acid , and its strategic application in the synthesis of complex bioactive molecules.

This compound: A Versatile Chiral Building Block

This compound is a bifunctional molecule that combines the desirable features of the morpholine scaffold with the synthetic versatility of a protected amine and a carboxylic acid functional group.

  • The (S)-Stereocenter: The defined stereochemistry at the C2 position is crucial for enantioselective interactions with chiral biological targets such as enzymes and receptors. This specificity is a cornerstone of modern drug design, aiming to maximize therapeutic efficacy while minimizing adverse effects.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a robust and reliable means of protecting the morpholine nitrogen. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for precise and controlled synthetic transformations.[2]

  • The Acetic Acid Side Chain: The carboxylic acid moiety at the terminus of the acetic acid spacer provides a convenient handle for a variety of chemical transformations, most notably amide bond formation.[2] This allows for the covalent linkage of the chiral morpholine unit to other molecular fragments, a key step in the assembly of complex drug candidates.

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The morpholine moiety is a recurring structural motif in a significant number of kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[4] The morpholine ring in these inhibitors often occupies a specific region of the ATP-binding pocket, where it can form key interactions that contribute to binding affinity and selectivity.[5][6]

The use of this compound allows for the introduction of a chiral morpholine unit with a defined spatial orientation, which can be critical for achieving potent and isoform-selective kinase inhibition. For instance, in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine group is known to be important for activity.[7]

Below is a representative workflow for the synthesis of a hypothetical bioactive amide derivative, illustrating the utility of this compound as a key building block.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Amide Coupling cluster_2 Final Steps A This compound C Activation of Carboxylic Acid (e.g., HATU, HOBt/EDC) A->C Coupling Reagents B Amine-containing Scaffold (e.g., substituted aniline) D Amide Bond Formation B->D C->D Activated Ester E Boc Deprotection (e.g., TFA, HCl) D->E Protected Intermediate F Final Bioactive Molecule E->F Further Modification (optional)

Caption: General workflow for the synthesis of bioactive amides using this compound.

Detailed Protocol: Synthesis of a Bioactive Amide Derivative via Amide Coupling

This protocol details a general procedure for the amide coupling of this compound with a representative amine-containing scaffold, such as a substituted aniline. This method is analogous to established procedures for amide bond formation.[8][9][10]

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial>97%
Substituted AnilineCommercial>98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial>98%
DIPEA (N,N-Diisopropylethylamine)Commercial>99%
Anhydrous DMF (N,N-Dimethylformamide)Commercial<50 ppm H₂O
Ethyl acetate (EtOAc)CommercialACS Grade
Saturated aqueous NaHCO₃ solutionIn-house prep.-
Brine (Saturated aqueous NaCl solution)In-house prep.-
Anhydrous Na₂SO₄CommercialACS Grade
Trifluoroacetic acid (TFA)Commercial>99%
Dichloromethane (DCM)CommercialACS Grade
Experimental Procedure

Step 1: Amide Coupling

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • To the stirred solution, add the substituted aniline (1.1 equivalents) followed by DIPEA (2.5 equivalents).

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF and add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Rationale:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid with atmospheric moisture.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents without interfering with the reaction.

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the coupling reaction.

  • HATU: A highly efficient coupling reagent that rapidly activates the carboxylic acid to form a highly reactive acyliminium ion intermediate, facilitating amide bond formation with minimal side reactions and racemization.[11]

Step 2: Work-up and Purification

  • Upon completion of the reaction, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected amide intermediate.

Rationale:

  • Aqueous Washes: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.

  • Drying and Concentration: Removes water and the volatile organic solvent to isolate the crude product.

  • Column Chromatography: A standard purification technique to separate the desired product from any remaining starting materials, reagents, or byproducts.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc protected amide intermediate in dichloromethane (DCM).

  • To this solution, add trifluoroacetic acid (TFA) (typically 10-20% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting crude product can be purified by an appropriate method, such as recrystallization or reverse-phase HPLC, to yield the final bioactive amide.

Rationale:

  • TFA/DCM: A common and effective reagent system for the cleavage of the Boc protecting group. The acidic conditions protonate the Boc group, leading to its fragmentation into tert-butyl cation and carbon dioxide, liberating the free amine.

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up & Purification cluster_3 Deprotection A 1. Dissolve this compound and substituted aniline in anhydrous DMF. B 2. Add DIPEA. A->B C 3. Add HATU solution. B->C D 4. Stir at RT for 2-4h. C->D E 5. Dilute with EtOAc, wash with NaHCO₃, H₂O, and brine. D->E F 6. Dry, concentrate, and purify by column chromatography. E->F G 7. Dissolve in DCM, add TFA. F->G H 8. Stir at RT for 1-2h. G->H I 9. Concentrate and purify. H->I

Caption: Step-by-step experimental workflow for the synthesis of a bioactive amide.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex bioactive molecules. Its well-defined stereochemistry, orthogonal protecting group strategy, and convenient functional handle for coupling reactions make it an ideal starting material for the construction of novel drug candidates, particularly in the area of kinase inhibitors. The protocols outlined in this application note provide a robust framework for the successful incorporation of this important chiral morpholine scaffold into drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-N-Boc-Morpholine-2-acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to improve your yield and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental issues in a question-and-answer format, providing a clear path from problem to resolution.

Question 1: Why is my yield of this compound consistently low?

Low yield is the most frequent challenge and can stem from several factors, from starting material quality to the reaction conditions for the Boc-protection step.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Recommended Solution
Incomplete Reaction The N-protection of the morpholine's secondary amine with Boc-anhydride may not have gone to completion. The amine is a relatively weak nucleophile, and steric hindrance can slow the reaction.
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the standard reaction time, consider adding an additional portion (0.1-0.2 equivalents) of Boc-anhydride. Extending the reaction time is also a viable option.
Degradation of Boc-Anhydride Di-tert-butyl dicarbonate (Boc-anhydride) is sensitive to moisture and can hydrolyze over time, reducing its effective concentration.
Solution: Always use a fresh bottle of Boc-anhydride or one that has been stored properly under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Using a recently opened bottle is highly recommended for achieving high yields.[1]
Suboptimal pH / Base The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.[2] However, an inappropriate choice or amount of base can lead to side reactions or incomplete conversion.
Solution: Sodium bicarbonate (NaHCO₃) is a commonly used mild base that is effective for this transformation.[3] Ensure at least one equivalent of the base is used. For more stubborn reactions, a non-nucleophilic organic base like 4-dimethylaminopyridine (DMAP) can be used catalytically alongside a stoichiometric base in an organic solvent like acetonitrile.[1]
Product Loss During Workup The product is an acid and is soluble in aqueous basic solutions. It can be lost during the extraction phase if the pH is not carefully controlled.
Solution: During the aqueous workup, ensure the pH of the aqueous layer is carefully acidified to pH ~3-4 with a mild acid (e.g., 1M HCl or citric acid) before extracting the product into an organic solvent like ethyl acetate or dichloromethane. This protonates the carboxylate, making the product more soluble in the organic phase.
Question 2: I'm observing significant side products in my crude reaction mixture. What are they and how can I prevent them?

The formation of byproducts directly impacts yield and complicates purification. The most common side product is the double-Boc protected species or urea-type impurities.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Recommended Solution
Formation of N,N-di-Boc Species Although less common with secondary amines, excessive Boc-anhydride or highly forcing conditions can sometimes lead to the formation of an unstable di-Boc species.
Solution: Use a controlled stoichiometry of Boc-anhydride (typically 1.1 to 1.2 equivalents). Add the anhydride portion-wise to the reaction mixture to maintain a low instantaneous concentration.
Urea Byproducts If the reaction is run at elevated temperatures, Boc-anhydride can decompose to form isobutylene and tert-butanol, which can lead to other impurities.
Solution: Maintain the reaction temperature at 0°C to room temperature. The reaction is typically exothermic, so controlled addition of the Boc-anhydride to a cooled solution of the amine is recommended.
Starting Material Impurities The purity of the starting (S)-Morpholine-2-acetic acid is critical. Any primary amine impurities will react readily with Boc-anhydride.
Solution: Ensure the starting material is of high purity (>97%). If necessary, recrystallize or purify the starting material before use.
Question 3: My final product is difficult to purify and isolate as a clean solid. What are the best practices for purification?

This compound can sometimes be challenging to crystallize, leading to oils or amorphous solids.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Recommended Solution
Residual Solvents Trapped solvents can prevent the product from solidifying properly.
Solution: After extraction and drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), concentrate the solution under reduced pressure. Then, co-evaporate with a solvent that has a low boiling point and does not solvate the product well, such as heptane or diethyl ether, to azeotropically remove residual solvents.
Amorphous Nature Some batches may preferentially form an amorphous solid or a thick oil rather than a crystalline material.
Solution: Attempt crystallization from a mixed solvent system. A common and effective system is ethyl acetate/heptane or dichloromethane/hexane. Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) and slowly add the anti-solvent (e.g., heptane) until turbidity is observed. Allow the solution to stand, preferably at a reduced temperature (e.g., 4°C), to induce crystallization.
Silica Gel Chromatography Issues The carboxylic acid functional group can cause streaking and poor separation on silica gel.
Solution: If column chromatography is necessary, it is advisable to add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., ethyl acetate/hexane). This suppresses the deprotonation of the product's carboxylic acid on the silica surface, leading to sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Boc protection reaction? The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc-anhydride). This forms a tetrahedral intermediate which then collapses, releasing tert-butyl carbonate as a leaving group. The tert-butyl carbonate subsequently breaks down into carbon dioxide and tert-butanol.[4]

Q2: How critical is the stereochemistry of the starting material? The synthesis is stereoretentive. To obtain this compound, you must start with (S)-Morpholine-2-acetic acid. The Boc-protection step does not affect the chiral center at the 2-position of the morpholine ring.

Q3: Can I use a different protecting group instead of Boc? Yes, other N-protecting groups like Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl) can be used. However, the choice of protecting group depends on the overall synthetic strategy. The Boc group is advantageous because it is stable to many bases and nucleophiles but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[1][5]

Q4: What is the best way to monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase such as 10% methanol in dichloromethane. The starting material (amino acid) will have a lower Rf value (streaking from the baseline is common), while the Boc-protected product will be less polar and have a higher Rf value. Staining with ninhydrin can visualize the starting amine (a positive purple spot), which will be absent for the protected product.

Visualized Workflow & Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate the general synthesis workflow and a decision tree for addressing low yield.

General Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A 1. Dissolve (S)-Morpholine-2-acetic acid in a suitable solvent (e.g., Dioxane/Water) B 2. Add Base (e.g., NaHCO3) A->B C 3. Cool solution to 0°C B->C D 4. Add Boc-Anhydride (portion-wise) C->D E 5. Stir at RT until completion (Monitor by TLC/LC-MS) D->E F 6. Quench Reaction & Remove Organic Solvent E->F G 7. Acidify Aqueous Layer (pH 3-4) F->G H 8. Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I 9. Dry, Filter & Concentrate H->I J 10. Crystallize or Perform Chromatography I->J K Final Product: this compound J->K

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Flowchart: Low Yield

G Start Low Yield Observed Check_SM Is Starting Material (SM) visible on final TLC/LC-MS? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Check_Workup Was workup pH carefully controlled? Check_SM->Check_Workup No Sol_Incomplete Solutions: - Increase reaction time - Add more Boc-anhydride (0.1-0.2 eq) - Check base stoichiometry Incomplete_Rxn->Sol_Incomplete End Yield Improved Sol_Incomplete->End Loss_Workup Product Loss During Workup Check_Workup->Loss_Workup No / Unsure Check_Reagent Is Boc-Anhydride fresh and stored properly? Check_Workup->Check_Reagent Yes Sol_Workup Solution: Re-extract aqueous layers after ensuring pH is 3-4. Loss_Workup->Sol_Workup Sol_Workup->End Bad_Reagent Degraded Reagent Check_Reagent->Bad_Reagent No Check_Reagent->End Yes Sol_Reagent Solution: Use a new, unopened bottle of Boc-anhydride. Bad_Reagent->Sol_Reagent Sol_Reagent->End

Caption: A decision tree to systematically troubleshoot causes of low product yield.

References

Technical Support Center: Boc Deprotection of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of morpholine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during this common yet sometimes problematic synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.

Introduction

The tert-butyloxycarbonyl (Boc) group is an indispensable tool for protecting the secondary amine of the morpholine scaffold during multi-step synthesis. Its removal, typically under acidic conditions, is generally straightforward. However, issues such as incomplete reactions, undesired side products, and difficult purifications can arise, particularly with complex or sensitive substrates. This guide provides a structured, in-depth approach to understanding and overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Boc deprotection of morpholine derivatives in a practical question-and-answer format.

I. Incomplete or Sluggish Deprotection

Q1: My Boc deprotection is stalled; TLC analysis shows significant unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete deprotection is one of the most frequent challenges. The root cause often lies in insufficient acid strength or concentration relative to the substrate.

  • Causality & Explanation: The deprotection mechanism is acid-catalyzed. It begins with the protonation of the Boc group's carbonyl oxygen, which weakens the C-O bond and facilitates its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates. If the acid is too weak, or if there isn't enough of it, this initial protonation step is inefficient, leading to a slow or stalled reaction. The kinetics of this cleavage can even exhibit a second-order dependence on the acid concentration, meaning a small decrease in available acid can have a large effect on the reaction rate.[1]

  • Troubleshooting Steps:

    • Increase Acid Stoichiometry: If your morpholine derivative contains other basic functional groups (e.g., pyridines, imidazoles), these will be protonated first, consuming the acid. Ensure you are using a sufficient excess of acid to account for all basic sites in your molecule.

    • Increase Acid Concentration: Switching from a dilute acid solution (e.g., 20% TFA in DCM) to a more concentrated one (e.g., 50-95% TFA in DCM or neat TFA) can significantly accelerate the reaction.[2] For HCl, using a 4M solution in 1,4-dioxane is standard and highly effective.[3]

    • Extend Reaction Time: Some sterically hindered or electronically deactivated morpholine derivatives may require longer reaction times, from a few hours to overnight stirring.

    • Increase Temperature: Gentle warming (e.g., to 40 °C) can increase the reaction rate. However, exercise caution if your molecule contains other heat-sensitive functional groups.

    • Change the Acid/Solvent System: If TFA in DCM is failing, switching to 4M HCl in 1,4-dioxane may be more effective, or vice-versa. Dioxane is often superior for ensuring the solubility of the resulting morpholine hydrochloride salt.

II. Side Reactions & Impurity Formation

Q2: My LC-MS shows a mass corresponding to my product +56 Da. What is this impurity and how can I prevent its formation?

A2: A +56 mass unit increase is the tell-tale sign of tert-butylation, a common side reaction during Boc deprotection.

  • Causality & Explanation: The deprotection reaction generates a highly reactive tert-butyl cation (t-Bu⁺) as a byproduct.[4] This carbocation is a potent electrophile that can be "trapped" by nucleophiles present in the reaction mixture. If your morpholine derivative contains electron-rich aromatic rings or other nucleophilic functional groups (e.g., indoles, phenols, thiols), the t-Bu⁺ can alkylate these sites, leading to the +56 Da impurity.

  • Prevention Strategies (Use of Scavengers): To prevent this, "scavengers" are added to the reaction mixture. These are nucleophilic molecules that are more reactive towards the t-Bu⁺ than your substrate, effectively trapping it before it can cause unwanted side reactions.

ScavengerTarget Functional Group(s) ProtectedTypical Concentration
Triisopropylsilane (TIS) General-purpose cation scavenger, highly effective.2.5% - 5% (v/v)
Thioanisole Protects Tryptophan and Methionine residues.2.5% - 5% (v/v)
Water General scavenger, often used in combination with others.2.5% - 5% (v/v)
Anisole Protects Tyrosine and Tryptophan.2.5% - 5% (v/v)

  • Workflow Diagram: Role of Scavengers

    G Boc Boc-Morpholine Acid H+ (TFA or HCl) Boc->Acid Deprotection Deprotection Acid->Deprotection Product Desired Morpholine (as salt) Deprotection->Product Desired Pathway tBu tert-Butyl Cation (t-Bu+) Deprotection->tBu Byproduct Scavenger Scavenger (e.g., TIS) tBu->Scavenger Preventative Pathway Side_Product Alkylated Side Product (Product + 56 Da) tBu->Side_Product Side Reaction (No Scavenger) Trapped Trapped Cation (e.g., t-Bu-S-Ph) Scavenger->Trapped Preventative Pathway

    Caption: Workflow showing the prevention of tert-butylation side reactions using scavengers.

III. Work-up and Purification

Q3: After removing the acid under vacuum, I'm left with a sticky oil that is difficult to handle. How can I isolate my deprotected morpholine as a solid salt?

A3: The physical state of the final salt (TFA or HCl) can be highly dependent on the substrate and the solvent used. TFA salts are notoriously more likely to be oils.

  • Causality & Explanation: Morpholine is a base, and after deprotection with an acid like TFA or HCl, it exists as the corresponding ammonium salt (morpholinium trifluoroacetate or morpholinium chloride).[5] The crystallinity of this salt is influenced by residual solvents and the counter-ion. Hydrochloride salts often have a higher propensity to crystallize than trifluoroacetate salts.

  • Troubleshooting & Optimization:

    • Switch to HCl: If you are using TFA and getting an oil, switching to 4M HCl in 1,4-dioxane is a highly effective strategy. The resulting hydrochloride salt often precipitates directly from the reaction mixture or upon concentration.

    • Trituration/Precipitation: After concentrating the reaction mixture, add a non-polar solvent in which the salt is insoluble. Diethyl ether is the most common choice. Stirring or sonicating the oily residue in ether will often induce precipitation of a solid, which can then be collected by filtration.

    • Solvent Chase (Azeotroping): To remove residual TFA, which can inhibit crystallization, co-evaporate the crude oil with a solvent like toluene several times before attempting precipitation with ether.

Q4: My deprotected morpholine salt is highly water-soluble, making standard aqueous work-ups and extractions impossible. How can I purify my product?

A4: This is a common issue with smaller, more polar morpholine derivatives. Standard liquid-liquid extractions are ineffective when the product has high aqueous solubility.

  • Troubleshooting & Optimization:

    • Avoid Aqueous Work-up: If the reaction is clean, the best approach is to avoid an aqueous work-up altogether. After the reaction, simply remove the volatiles (solvent and excess acid) under reduced pressure. The resulting crude salt can often be used directly in the next step if purity is sufficient.

    • Precipitation/Filtration: As mentioned above, precipitating the salt from a non-polar solvent like diethyl ether is the preferred method for isolation.

    • Ion-Exchange Resin: To obtain the free base without an aqueous wash, the crude reaction mixture (after initial concentration) can be passed through a basic ion-exchange resin (e.g., Amberlyst A-21). The resin will neutralize the acid, and the eluent will contain the free morpholine.

    • Lyophilization (Freeze-Drying): If the salt must be dissolved in water to remove non-polar impurities via extraction, the product can be recovered from the aqueous layer by lyophilization. This is effective but can be time-consuming.

    • Salting Out: If some extraction is necessary, saturating the aqueous phase with a salt like NaCl or (NH₄)₂SO₄ can decrease the polarity of the aqueous layer and may force your polar product into the organic phase.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This protocol is suitable for most morpholine derivatives that are not sensitive to strong acid.

  • Dissolution: Dissolve the N-Boc-morpholine derivative (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add any necessary scavengers (e.g., TIS, 2.5–5% v/v). Slowly add trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% v/v solution in DCM).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1–4 hours).

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (2-3 times) to remove residual TFA.

    • Add cold diethyl ether to the residue and stir vigorously until a solid precipitates.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the morpholine trifluoroacetate salt.

Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane

This is often the method of choice for producing crystalline hydrochloride salts.

  • Dissolution: Dissolve the N-Boc-morpholine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or add it directly to the HCl solution.

  • Addition of Acid: Add a 4M solution of HCl in 1,4-dioxane (typically 4–10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1–3 hours. In many cases, the product will precipitate as the hydrochloride salt during the reaction.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up & Isolation:

    • If a precipitate forms: Collect the solid by vacuum filtration. Wash the filter cake with cold 1,4-dioxane or diethyl ether and dry under high vacuum.

    • If no precipitate forms: Remove the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to induce precipitation, then filter and dry as above.

Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Principle: The deprotected morpholine product is significantly more polar than the Boc-protected starting material. On a silica gel TLC plate, the product will have a much lower Rf value (it will travel a shorter distance up the plate).

  • Procedure:

    • Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (Rxn) on a silica plate.

    • Elute with an appropriate solvent system (e.g., 5-10% Methanol in DCM).

    • Visualize the plate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Visualization: Since the resulting amine may not be UV-active, a chemical stain is often required.

    • Ninhydrin Stain: Excellent for primary and secondary amines. Upon heating, it produces a characteristic purple or yellow/orange spot.[7][8]

    • Potassium Permanganate (KMnO₄) Stain: A general oxidizing stain that will visualize most organic compounds, appearing as yellow/brown spots on a purple background.[8]

Part 3: Mechanistic Insights & Advanced Concepts

Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a specific, well-documented pathway.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage (Rate-Determining) cluster_2 Step 3: Decarboxylation & Protonation Boc Boc-Morpholine H_ion H+ Boc->H_ion Protonated Protonated Intermediate H_ion->Protonated Fast, Reversible Ion_Pair Ion-Molecule Pair Protonated->Ion_Pair Slow tBu_cation t-Butyl Cation Ion_Pair->tBu_cation Carbamic_Acid Carbamic Acid Ion_Pair->Carbamic_Acid Morpholine Free Morpholine Carbamic_Acid->Morpholine CO2 CO2 (gas) Carbamic_Acid->CO2 H_ion2 H+ Morpholine->H_ion2 Final_Product Morpholine Salt H_ion2->Final_Product

Caption: Mechanism of acid-catalyzed Boc deprotection.[9][10]

Alternative (Milder) Deprotection Methods for Acid-Sensitive Substrates

If your morpholine derivative contains other acid-labile groups (e.g., t-butyl esters, acetals), standard strong acid conditions can be problematic. Consider these alternatives:

Method/ReagentConditionsAdvantages & Considerations
Oxalyl Chloride in Methanol (COCl)₂ (3 eq.), Methanol, Room Temp, 1-4 hVery mild and selective for N-Boc groups. Tolerates many other acid-sensitive functionalities.[11][12][13]
Thermal Deprotection High temperature (100-150 °C) in water or other solvents"Green" method avoiding strong acids. Requires the substrate to be thermally stable.[10][14]
Lewis Acids (e.g., ZnBr₂) ZnBr₂ in DCM, Room TempCan offer different selectivity compared to protic acids. Often milder towards certain functional groups.[10]

References

Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, is a critical strategy in modern drug design. These modifications can enforce specific peptide conformations, enhance proteolytic stability, and improve bioavailability. However, their bulky nature presents significant challenges to standard peptide synthesis protocols, often leading to low coupling yields, sequence deletions, and racemization. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to navigate the complexities of coupling sterically hindered amino acids.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses the most frequent issues encountered when working with sterically demanding amino acids and offers a systematic approach to problem-solving.

Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or Incomplete Coupling (indicated by a positive ninhydrin or bromophenol blue test)1. Inadequate Coupling Reagent Potency : Standard carbodiimide reagents (e.g., DCC, EDC) often lack the reactivity to overcome the high activation energy barrier imposed by steric hindrance.[1][2] 2. Steric Obstruction : The bulky side chains physically block the approach of the activated carboxyl group and the N-terminal amine, slowing the reaction rate significantly.[1][3][4] 3. Peptide Aggregation : Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to poor solvation and inaccessible reactive sites.[1][5][6][7]1. Switch to a High-Potency Coupling Reagent : Employ onium salt-based reagents like HATU, HBTU, HCTU, or COMU.[1][8] These reagents form highly reactive OAt or OBt active esters, which are more effective at acylating hindered amines. Phosphonium salts like PyBOP and PyAOP are also powerful alternatives.[1][8] For extremely challenging couplings, such as with Aib (α-aminoisobutyric acid), in-situ generation of amino acid fluorides using reagents like TFFH is highly effective.[1][9][10] 2. Optimize Reaction Conditions :     a. Double Coupling : Perform the coupling reaction twice with a fresh batch of activated amino acid and reagents to drive the reaction to completion.[8]     b. Increase Reaction Time : Extend the coupling duration from the standard 1-2 hours up to 24 hours to allow sufficient time for the slow reaction to proceed.     c. Microwave-Assisted Synthesis : Utilize microwave energy to overcome the activation energy barrier and disrupt peptide aggregation, leading to faster and more efficient couplings.[2][11] 3. Enhance Solvation :     a. Change Solvent : Switch from DMF to NMP, which has superior solvating properties.[2] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[2]     b. Incorporate Structure-Disrupting Elements : Introduce backbone-protected (e.g., Hmb, Dmb) or pseudoproline dipeptides at strategic locations to disrupt secondary structure formation and improve solvation.[12]
Racemization (Loss of stereochemical purity)1. Over-activation of the Carboxylic Acid : Prolonged pre-activation times can lead to the formation of oxazolone intermediates, which are prone to racemization.[13] 2. Strong Base : The use of strong, bulky bases like DIPEA can promote racemization.[1] 3. Inappropriate Coupling Reagent/Additive Combination : The choice of reagent and additive significantly impacts the degree of racemization.1. Minimize Pre-activation Time : Reduce the pre-activation period before adding the amine component. 2. Use a Weaker Base : Substitute DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine.[1] 3. Select Racemization-Suppressing Reagents and Additives :     a. Additives : The use of additives like HOAt or Oxyma Pure is crucial. These form active esters that are less prone to racemization than intermediates formed by carbodiimides alone.[1] HOAt and Oxyma are generally more effective than HOBt.[14]     b. Reagent Choice : Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[1] 4. Control Temperature : If using heat, optimize for the shortest time necessary. Lowering the reaction temperature can also help reduce racemization rates.[1]
Chain Termination (e.g., Diketopiperazine formation)Sequence-Dependent Cyclization : This is particularly common when a hindered amino acid like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is one of the first two residues in a sequence during Fmoc-SPPS. The dipeptide can cyclize on the resin, cleaving the chain.Use a Sterically Hindered Resin : Employ a 2-chlorotrityl chloride (2-CTC) resin. Its bulkiness physically hinders the intramolecular cyclization reaction that leads to diketopiperazine formation.[8]
Visualizing the Coupling Strategy

The choice of coupling reagent is paramount for success. The following diagram illustrates the general workflow and decision points for optimizing the coupling of a sterically hindered amino acid.

Coupling_Strategy Start Start: N-terminus Deprotected Resin Prep_AA Prepare Activated Amino Acid Solution Start->Prep_AA Coupling Perform Coupling Reaction on Resin Prep_AA->Coupling Monitor Monitor Reaction (e.g., Ninhydrin Test) Coupling->Monitor Wash Wash Resin Monitor->Wash Negative Troubleshoot Incomplete Coupling: Troubleshoot Monitor->Troubleshoot Positive Success Success: Proceed to Next Cycle Wash->Success Double_Couple Option 1: Double Couple Troubleshoot->Double_Couple Change_Reagent Option 2: Use Stronger Reagent (HATU, PyAOP, etc.) Troubleshoot->Change_Reagent Change_Conditions Option 3: Modify Conditions (Solvent, Temp, Time) Troubleshoot->Change_Conditions Double_Couple->Coupling Change_Reagent->Prep_AA Change_Conditions->Coupling

Caption: Workflow for coupling sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are considered the "gold standard" for hindered amino acids?

For sterically hindered amino acids, onium salt-based reagents are the preferred choice over standard carbodiimides.[1]

  • Uronium/Aminium Salts : Reagents like HATU, HBTU, and HCTU are highly effective.[1] HATU is often considered superior for many difficult couplings due to the formation of highly reactive OAt active esters.[1] COMU is a newer generation reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[1][9]

  • Phosphonium Salts : PyBOP and PyAOP are also powerful coupling reagents.[1][8] PyAOP, in particular, often demonstrates higher coupling yields.[14]

  • Acyl Fluorides : For particularly challenging residues like Aib, the in-situ generation of amino acid fluorides with reagents like TFFH is an excellent strategy.[1][9]

Q2: What is the role of additives like HOAt and Oxyma Pure?

Additives are crucial for two main reasons: they increase the reaction rate and suppress racemization.[15] They react with the activated amino acid to form an active ester intermediate that is more reactive than the initial activated species and less prone to racemization.[1] HOAt and Oxyma Pure are generally more effective at suppressing racemization than the more traditional HOBt.[1]

Q3: How can I mitigate peptide aggregation during synthesis?

Peptide aggregation is a major cause of difficult couplings.[1] Strategies to overcome this include:

  • Solvent Choice : Using NMP instead of DMF, or solvent mixtures, can improve the solvation of the growing peptide chain.[2]

  • Chaotropic Salts : Washing the resin with solutions of chaotropic salts like LiCl can help disrupt secondary structures.[12]

  • Backbone Protection : Incorporating pseudoproline dipeptides or amino acids with backbone protecting groups (Hmb, Dmb) can effectively break up internal hydrogen bonding networks that lead to aggregation.[12]

  • Elevated Temperature/Microwave : Applying heat, especially through microwave-assisted synthesis, can provide the energy needed to disrupt aggregates and facilitate the coupling reaction.[2]

Q4: Is "double coupling" always necessary for hindered residues?

While not always strictly necessary, performing a double coupling is a prudent and common strategy to ensure the reaction goes to completion, especially for valuable or complex peptides.[3][8] It is often better to double couple proactively than to discover an incomplete reaction and a truncated final product later.

Q5: When should I consider using amino acid fluorides?

Amino acid fluorides are particularly well-suited for coupling the most sterically demanding α,α-disubstituted amino acids, such as Aib (α-aminoisobutyric acid).[9][10] When even the most potent onium salt reagents fail to give satisfactory yields, switching to an acyl fluoride strategy is a powerful next step.[2]

Optimized Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol provides a general guideline for a robust double coupling strategy on a solid-phase resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected sterically hindered amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

First Coupling:

  • Following standard N-terminal Fmoc deprotection, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[1]

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes with agitation.

  • Drain the reaction solution and wash the resin with DMF (3 x 1 min).

Second Coupling: 7. Repeat steps 2 through 6 with a fresh solution of activated amino acid. 8. After the final wash, perform a ninhydrin test to confirm the completion of the coupling (a negative result indicates success).[1]

Protocol 2: Acyl Fluoride Mediated Coupling for Extremely Hindered Residues

This protocol is adapted for situations where even potent onium salt reagents fail.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Acyl Fluoride Formation : In a separate, dry vessel, dissolve the protected amino acid (3 equivalents) and TFFH (3 equivalents) in anhydrous DCM or DMF. Add DIPEA (6 equivalents) and stir for 10-15 minutes at room temperature to form the acyl fluoride.

  • Coupling Reaction : Add the solution containing the pre-formed acyl fluoride to the deprotected, resin-bound amine.[10]

  • Allow the reaction to proceed for 1-2 hours, or until a ninhydrin test indicates completion.

  • Drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Visualizing Reagent Activation Pathways

The mechanism of activation differs between reagent classes, influencing their efficacy.

Activation_Pathways cluster_uronium Uronium Salt (e.g., HATU) cluster_fluoride Acyl Fluoride (e.g., TFFH) AA_COOH1 R-COOH OAt_Ester Highly Reactive OAt-Ester AA_COOH1->OAt_Ester Activation HATU HATU + Base (DIPEA) HATU->OAt_Ester Peptide_Bond1 New Peptide Bond OAt_Ester->Peptide_Bond1 Peptide_NH2_1 Resin-Peptide-NH2 Peptide_NH2_1->Peptide_Bond1 Coupling AA_COOH2 R-COOH Acyl_Fluoride Highly Reactive Acyl Fluoride AA_COOH2->Acyl_Fluoride Activation TFFH TFFH + Base (DIPEA) TFFH->Acyl_Fluoride Peptide_Bond2 New Peptide Bond Acyl_Fluoride->Peptide_Bond2 Peptide_NH2_2 Resin-Peptide-NH2 Peptide_NH2_2->Peptide_Bond2 Coupling

Caption: Activation pathways for different coupling reagents.

References

Technical Support Center: Chiral Integrity in Morpholine Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemical purity of chiral morpholine acids during amide bond formation is paramount to the success of your research and development projects. Racemization, the loss of a defined stereocenter, can lead to diastereomeric impurities that are often difficult to separate and can drastically alter the biological activity and safety profile of your target molecules.

This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of preventing racemization in your coupling reactions. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure the integrity of your chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the coupling of chiral morpholine acids?

A1: Racemization during the coupling of N-protected chiral morpholine acids, analogous to α-amino acids, primarily occurs after the activation of the carboxylic acid.[1][2] The activation step makes the proton on the chiral α-carbon acidic and susceptible to removal by a base. Two main pathways contribute to racemization:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[3][4][5][6] The activated carboxyl group of the N-protected morpholine acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine from either face, leading to a mixture of stereoisomers.[3][6]

  • Direct Enolization: A base can directly abstract the α-proton from the activated morpholine acid to form an achiral enolate intermediate.[6][7][8] Subsequent reaction with the amine yields a racemic mixture. This pathway is more significant under strongly basic conditions.[6]

Q2: Which factors have the most significant impact on the extent of racemization?

A2: Several factors critically influence the degree of racemization.[1] In order of general impact, these are:

  • Choice of Coupling Reagent & Additives: The nature of the activated intermediate is dictated by the coupling reagent, which directly affects its susceptibility to racemization.[5][9]

  • Base Selection: The strength and steric hindrance of the base used are crucial, as bases are the primary mediators of proton abstraction.[1][6][10]

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.[11][12][13]

  • Solvent Polarity: The polarity of the reaction solvent can influence the rates of both the desired coupling and the undesired racemization.[10][13]

Q3: Are there specific chiral morpholine acid structures that are more prone to racemization?

A3: While any chiral morpholine acid can racemize, those with certain structural features are more susceptible. Analogous to amino acids, morpholine acids with side chains that can stabilize a negative charge on the α-carbon are more prone to racemization. For instance, structures similar to Phenylalanine, Histidine, or Cysteine are known to be particularly sensitive.[5][6][14][15] The imidazole side chain of Histidine can even catalyze the racemization process itself.[5]

Troubleshooting Guide: High Levels of Racemization Detected

If you have identified significant levels of your undesired diastereomer, this step-by-step guide will help you troubleshoot and optimize your reaction conditions.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical first line of defense against racemization.

Issue: Use of carbodiimides like DCC or EDC without additives.

  • Causality: Carbodiimides form highly reactive O-acylisourea intermediates which are very susceptible to racemization.[16]

  • Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives.[5][11][17] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea to form an active ester that is less prone to racemization.[1][5][18]

  • Optimization: For highly sensitive substrates, consider switching to uronium/aminium or phosphonium-based reagents, which are generally associated with lower levels of racemization.[9][19][20]

dot

cluster_0 Carbodiimide Pathway cluster_1 Carbodiimide + Additive Pathway Carbodiimide Carbodiimide O-acylisourea O-acylisourea Carbodiimide->O-acylisourea Activation Racemization_Carb High Racemization Risk O-acylisourea->Racemization_Carb Carbodiimide_Add Carbodiimide O-acylisourea_Add O-acylisourea Carbodiimide_Add->O-acylisourea_Add Activation Active_Ester Active Ester O-acylisourea_Add->Active_Ester Interception Additive HOBt, HOAt, Oxyma Additive->Active_Ester Racemization_Add Low Racemization Risk Active_Ester->Racemization_Add

Caption: Role of additives in suppressing racemization.

Step 2: Scrutinize the Base

The base is the chemical agent that directly causes racemization by abstracting the α-proton.

Issue: Use of strong, non-sterically hindered bases like triethylamine (TEA) or excess N,N-diisopropylethylamine (DIPEA).

  • Causality: Stronger bases increase the rate of proton abstraction, leading to higher levels of racemization.[1][6]

  • Solution: Switch to a weaker or more sterically hindered base.[6] N-methylmorpholine (NMM) is a weaker base often recommended.[1][11] Sterically hindered bases like 2,4,6-collidine can also be effective as their bulkiness disfavors the abstraction of the α-proton.[1][10]

  • Optimization: Use the minimum stoichiometry of the base required for the reaction to proceed. Typically, for uronium/aminium reagents, 2 equivalents of base are used, but for sensitive couplings, reducing this to 1.0-1.5 equivalents can be beneficial.

Step 3: Control Reaction Conditions

Kinetic factors play a significant role in the race between the desired amide bond formation and the undesired racemization.

Issue: Running the coupling reaction at room temperature or elevated temperatures.

  • Causality: The rate of racemization increases with temperature.[11][12]

  • Solution: Perform the coupling at a lower temperature.[12][13] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.

  • Optimization: For extremely sensitive substrates, maintaining the reaction at 0 °C or even lower temperatures throughout the entire process may be necessary.

Issue: Extended pre-activation times.

  • Causality: Allowing the activated chiral morpholine acid to stand for a prolonged period before the addition of the amine provides more time for racemization to occur.[10]

  • Solution: Minimize the pre-activation time. Add the amine component to the reaction mixture shortly after the coupling reagent has been added to the carboxylic acid.

  • Optimization: Consider in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine, so the activated species is consumed as it is formed.[10]

Data Summary: Coupling Reagent Performance

The following table provides a comparative overview of common coupling reagents and their general propensity for inducing racemization.

Coupling Reagent ClassExamplesRacemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCHigh (without additives) Must be used with additives like HOBt, HOAt, or OxymaPure to suppress racemization.[5][11][17] DCU (from DCC) is insoluble and requires filtration.[17]
Phosphonium Salts PyBOP, PyAOPLow to Medium Generally efficient and less prone to racemization than carbodiimides alone.[9] PyAOP is particularly effective for sterically hindered couplings.[17]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMULow Highly efficient reagents with rapid reaction times, which helps to minimize the window for racemization.[9][17] HATU and COMU are often considered superior in suppressing racemization.[18][19][21]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for chiral morpholine acids that are particularly susceptible to racemization.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected chiral morpholine acid (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) or N-methylmorpholine (NMM) (2.0 eq) to the solution and stir for 2-5 minutes.

  • Activation: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C.[10]

  • Coupling: Add the amine component (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Analysis: Analyze the crude product for diastereomeric purity using chiral HPLC.

Protocol 2: Carbodiimide Coupling with Racemization Suppression using an Additive and CuCl₂

This protocol is a cost-effective alternative that incorporates additional measures to minimize racemization.

  • Preparation: In a clean, dry flask under an inert atmosphere, dissolve the N-protected chiral morpholine acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.0-1.2 eq) in anhydrous DMF.[10][14]

  • Cooling: Cool the mixture to 0 °C.

  • Amine Addition: Add the amine component (1.2 eq) to the mixture.

  • Initiation: Add diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours, monitoring for completion.

  • Work-up: Follow the work-up procedure as described in Protocol 1. The urea byproduct from DIC is soluble and will be removed during the aqueous washes.

  • Analysis: Analyze the final product for diastereomeric purity by chiral HPLC.

dot

Start High Racemization Detected Step1 Step 1: Review Coupling Reagent Start->Step1 Reagent_Check Using Carbodiimide Alone? Step1->Reagent_Check Step2 Step 2: Evaluate Base Base_Check Using Strong Base (e.g., TEA)? Step2->Base_Check Step3 Step 3: Optimize Conditions Temp_Check Reaction at RT or elevated temp? Step3->Temp_Check End Racemization Minimized Reagent_Check->Step2 No Add_Additive Action: Add HOBt, HOAt, or Oxyma. Consider switching to Uronium reagent. Reagent_Check->Add_Additive Yes Add_Additive->Step2 Base_Check->Step3 No Switch_Base Action: Switch to weaker (NMM) or hindered (Collidine) base. Use minimum necessary equivalents. Base_Check->Switch_Base Yes Switch_Base->Step3 Temp_Check->End No Lower_Temp Action: Perform coupling at 0°C. Temp_Check->Lower_Temp Yes Lower_Temp->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Purification of (S)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (S)-N-Boc-Morpholine-2-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this chiral building block.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties in purifying this compound stem from its chiral nature and its physicochemical properties. Key challenges include:

  • Enantiomeric Purity: The primary goal is to separate the desired (S)-enantiomer from the (R)-enantiomer. Since enantiomers have identical physical properties, this requires specialized chiral separation techniques.[1]

  • Removal of Synthesis Byproducts: Impurities from the synthetic route, such as unreacted starting materials, coupling reagents, and byproducts of the Boc-protection step, must be effectively removed.[]

  • Physical Form: The compound can sometimes be difficult to crystallize, "oiling out" as a viscous liquid instead of forming a solid, which complicates purification by recrystallization.[3]

  • Boc Group Stability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be inadvertently cleaved during certain purification steps, particularly in reversed-phase chromatography using acidic mobile phases.[4][5]

Q2: What are the most common impurities I should expect?

Common impurities can be categorized as either process-related or product-related:

  • Process-Related Impurities: These originate from the reagents and solvents used in the synthesis. Examples include residual solvents, catalysts, and coupling agents.[]

  • Product-Related Impurities: These are structurally similar to the target compound.

    • (R)-enantiomer: The undesired enantiomer is the most challenging impurity to remove.[1]

    • Unreacted Starting Materials: For instance, the unprotected (S)-Morpholine-2-acetic acid.

    • Byproducts from Boc Protection: Such as di-tert-butyl carbonate (Boc anhydride) and its breakdown products.

    • Degradation Products: Resulting from the partial cleavage of the Boc group.

Q3: Is recrystallization a viable primary purification method?

Recrystallization can be an effective method for removing achiral impurities, provided the compound can be induced to crystallize. However, it is generally not suitable for separating enantiomers unless a chiral resolving agent is used to form diastereomeric salts.[1] For many Boc-protected amino acids, a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or diethyl ether) is a good starting point for recrystallization.[6][7]

Q4: Can I use standard silica gel chromatography?

Standard silica gel chromatography is effective for removing impurities with significantly different polarities from the target compound. However, it will not separate the (S) and (R) enantiomers. It can be a useful step for initial cleanup of the crude product before chiral separation. A common eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.[8][9]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: My product "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. This is a common issue with Boc-protected amino acids.[3]

Causality:

  • Residual Solvents: Trace amounts of solvents from the reaction workup can act as an "anti-solvent" or disrupt the crystal lattice formation.[3]

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystallization.

  • Inappropriate Solvent System: The chosen solvent system may be too good of a solvent, even at low temperatures, or the cooling rate may be too rapid.

Solutions:

StrategyDetailed Protocol
Ensure Complete Solvent Removal Before attempting recrystallization, dry the crude product under high vacuum, possibly with gentle heating (40-50 °C), to remove all volatile residues.[3][10]
Trituration If you have an oily product, stir it vigorously with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether. This can often induce solidification.[3]
Optimize Solvent System Use a binary solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[7]
Seeding If a small amount of crystalline material is available, add a "seed crystal" to the supersaturated solution to initiate crystallization.[3][10]
Slow Cooling Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in an ice bath initially.
Problem 2: Poor or no separation of enantiomers using chiral HPLC.

Achieving good enantiomeric separation requires careful optimization of the chromatographic conditions.

Causality:

  • Incorrect Chiral Stationary Phase (CSP): The mechanism of chiral recognition is highly specific. The chosen CSP may not be suitable for this particular compound.

  • Suboptimal Mobile Phase: The composition of the mobile phase (solvents, additives) significantly impacts retention and selectivity.

  • Low Sample Purity: High concentrations of impurities can interfere with the chiral recognition process on the column.

Solutions:

StrategyDetailed Protocol
Screen Different CSPs Test a variety of chiral stationary phases. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often a good starting point for chiral separations.[11][12]
Optimize Mobile Phase Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., heptane) to the alcohol modifier (e.g., isopropanol or ethanol).[12] For reversed-phase, adjust the aqueous buffer and organic modifier ratio.
Use Additives Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, acetic acid, or triethylamine) can improve peak shape and resolution by suppressing ionization of the carboxylic acid.[12] Caution: Be mindful of Boc group stability with acidic additives.[5]
Pre-purify the Sample Use standard silica gel chromatography to remove gross impurities before attempting chiral HPLC.
Problem 3: Loss of the Boc protecting group during purification.

The Boc group is labile under acidic conditions, and its cleavage can be a significant side reaction.[4]

Causality:

  • Acidic Mobile Phase in HPLC: Using mobile phases containing strong acids like trifluoroacetic acid (TFA), especially at concentrations above 0.1%, can lead to deprotection, particularly if the fractions are concentrated by heating.[5]

  • Acidic Workup Conditions: Prolonged exposure to strong acids during the reaction workup can cleave the Boc group.

Solutions:

StrategyDetailed Protocol
Use Alternative HPLC Additives If an acidic additive is necessary for good chromatography, consider using a weaker acid like formic acid or acetic acid.[5]
Neutralize Fractions Immediately If using TFA is unavoidable, immediately neutralize the collected HPLC fractions with a base like triethylamine before solvent evaporation.
Lyophilization Instead of rotary evaporation, which can concentrate the acid, remove the solvent by lyophilization (freeze-drying).[5]
Avoid Strong Acids in Workup During the workup, use a mild acid like a 5% citric acid solution for acidification and perform extractions promptly.[6]

III. Experimental Workflows and Diagrams

Workflow for Purification and Purity Confirmation

The following diagram illustrates a logical workflow for the purification of this compound, from crude product to a highly pure, enantiomerically enriched final product.

Purification_Workflow cluster_0 Initial Purification cluster_1 Chiral Separation cluster_2 Final Product & QC Crude Crude Product Recrystallization Recrystallization / Trituration Crude->Recrystallization If solidifiable Flash_Chroma Flash Chromatography (Silica Gel) Crude->Flash_Chroma If oily or high impurity Chiral_HPLC Chiral HPLC Recrystallization->Chiral_HPLC Flash_Chroma->Chiral_HPLC Solvent_Removal Solvent Removal (Lyophilization) Chiral_HPLC->Solvent_Removal Final_Product Pure (S)-Enantiomer Solvent_Removal->Final_Product QC Purity & ee% Analysis (NMR, HPLC, etc.) Final_Product->QC

Caption: Purification workflow for this compound.

Troubleshooting Decision Tree for "Oiling Out"

This diagram provides a step-by-step decision-making process when encountering an oily product during recrystallization.

Oiling_Out_Troubleshooting Start Crude product is an oil High_Vac Dry under high vacuum? Start->High_Vac Triturate Triturate with non-polar solvent (e.g., hexane)? High_Vac->Triturate Yes Solidifies1 Product solidifies Triturate->Solidifies1 Yes Still_Oil1 Remains an oil Triturate->Still_Oil1 No Solvent_System Optimize solvent system (e.g., EtOAc/Hexane)? Still_Oil1->Solvent_System Seed Seed with a crystal? Solvent_System->Seed Crystals_Form Crystals form Seed->Crystals_Form Yes Still_Oil2 Remains an oil Seed->Still_Oil2 No Chromatography Proceed to Chromatography Still_Oil2->Chromatography

Caption: Decision tree for troubleshooting product oiling out.

IV. References

  • Ito, M., Hagiwara, D., & Kamiya, T. (1975). A New Reagent for the tert-Butoxycarbonylation of Amino Acids. Tetrahedron Letters, 16(49), 4393.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem.

  • Reddit discussion on r/OrganicChemistry. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?

  • ResearchGate Discussion. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.

  • Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, Coll. Vol. VI, 418.

  • The Royal Society of Chemistry. (2006). Experimental Procedures.

  • BOC Sciences. (n.d.). Custom Impurities Synthesis Services.

  • The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry.

  • ResearchGate. (2025). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s).

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s).

  • Reddit discussion on r/chemistry. (2015). Recrystallization from acetic acid?

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.

  • Fluorochem. (n.d.). This compound.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.

  • Sigma-Aldrich. (n.d.). N-Boc-morpholine-2-carboxylic acid.

  • American Chemical Society. (2025). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.

  • MDPI. (n.d.). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners.

  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.

  • AChemBlock. (n.d.). (R)-N-Boc-morpholine-2-acetic acid 95%.

  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds.

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.

  • BenchChem. (n.d.). Overcoming challenges in the purification of (R)-tropic acid.

  • BenchChem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.

  • BenchChem. (n.d.). Purification strategies for synthetic Atosiban to achieve high purity.

References

Stability studies of (S)-N-Boc-Morpholine-2-acetic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (S)-N-Boc-Morpholine-2-acetic acid under acidic conditions?

The primary degradation pathway under acidic conditions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[5][6][7] This is a well-established acid-labile protecting group. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which can then form isobutylene and carbon dioxide.[6][8] The final product is the free secondary amine, (S)-Morpholine-2-acetic acid, which will be protonated under acidic conditions.[8]

Q2: Is this compound stable under basic conditions?

Generally, the Boc protecting group is stable to hydrolysis under basic conditions and to many nucleophiles.[7][9] The morpholine ring itself is also relatively stable under basic conditions, although strong bases and high temperatures could potentially lead to ring-opening or other degradation pathways. However, for most applications in drug development and organic synthesis, the compound is considered stable to common basic reagents.[9]

Q3: What are the visual or analytical signs of degradation?

Visual signs of degradation are often absent unless significant decomposition has occurred, which might manifest as a change in color or the formation of a precipitate. The most reliable way to detect degradation is through analytical techniques. In High-Performance Liquid Chromatography (HPLC), the appearance of a new, more polar peak corresponding to the deprotected (S)-Morpholine-2-acetic acid is a key indicator of degradation under acidic stress. A decrease in the peak area of the parent compound is also expected.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., 2-8 °C). It is crucial to avoid acidic environments during storage.

Q5: Can the morpholine ring degrade under stress conditions?

The morpholine ring is generally stable. However, under harsh oxidative conditions, the ether linkage could be susceptible to cleavage. The nitrogen atom, being a secondary amine, can also undergo oxidation. In the presence of nitrosating agents, there is a potential for the formation of N-nitrosomorpholine. However, under typical acidic and basic conditions used in stability studies, degradation is primarily focused on the Boc group.

Section 2: Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during stability studies of this compound.

Issue 1: Unexpectedly Rapid Degradation Under Mild Acidic Conditions

Symptoms:

  • Significant loss of the parent compound in HPLC analysis even with dilute acid or short exposure times.

  • Multiple unexpected peaks in the chromatogram.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Localized High Acid Concentration Ensure thorough mixing when adding acid to the sample solution. Use a vortex mixer or sonication.Pockets of high acid concentration can accelerate Boc deprotection before the solution is fully homogenized.
Reactive Impurities in Solvents or Reagents Use high-purity, HPLC-grade solvents and freshly prepared acidic solutions.Impurities could catalyze degradation or react with the compound to form byproducts.
Elevated Temperature Conduct the experiment at a controlled room temperature or below.The rate of acid-catalyzed hydrolysis is temperature-dependent.
Incorrect pH Measurement Calibrate the pH meter before use with appropriate standards. For organic/aqueous mixtures, use a pH electrode suitable for such systems.An inaccurate pH reading may lead to the use of a stronger acidic condition than intended.
Issue 2: Inconsistent or Irreproducible Analytical Results

Symptoms:

  • Wide variation in the percentage of degradation between replicate experiments.

  • Shifting retention times in HPLC analysis.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction Quenching At the desired time point, immediately neutralize the acidic sample with a suitable base (e.g., sodium bicarbonate solution) to a pH > 7 before HPLC analysis.If the acidic reaction is not stopped, degradation will continue during sample queuing for analysis, leading to variability.
Sample Adsorption Use silanized glass vials or polypropylene vials for sample storage and analysis.The carboxylic acid moiety can interact with active sites on glass surfaces, leading to inconsistent sample concentrations.
Mobile Phase Inconsistency Prepare fresh mobile phase for each set of experiments. Ensure the mobile phase components are accurately measured and well-mixed.Variations in mobile phase composition, especially the pH, can significantly affect the retention times and peak shapes of ionizable compounds.
Detector Saturation Prepare a calibration curve and ensure the sample concentration falls within the linear range of the detector.If the concentration of the parent compound is too high, the detector response may not be linear, leading to inaccurate quantification.
Issue 3: No Degradation Observed Under Basic Conditions

Symptoms:

  • HPLC chromatogram shows no significant change in the parent peak area even after prolonged exposure to basic conditions.

Possible Causes & Solutions:

Potential Cause Explanation & Action
Expected Stability This is the expected outcome. The Boc protecting group is known to be stable under basic conditions.[7][9] This confirms the chemical stability of the molecule to base-induced hydrolysis. No further action is needed unless specific, harsher conditions are being investigated.
Insufficient Stress If degradation is desired for method validation, more forcing conditions may be necessary, such as elevated temperatures in combination with a strong base. However, be aware that this may lead to non-specific degradation of the entire molecule.

Section 3: Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies. It is recommended to optimize the conditions based on the specific objectives of your study.

Protocol 3.1: Acidic Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at a controlled temperature (e.g., 40 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH) or a slight excess of a weaker base like sodium bicarbonate.

  • Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 3.2: Basic Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the mixture at a controlled temperature (e.g., 40 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 3.3: Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

Note: While TFA is acidic, the short residence time on the column at ambient temperature generally does not cause significant on-column degradation. However, for sensitive applications, alternative mobile phase modifiers like formic acid or ammonium acetate can be considered.[10]

Section 4: Data Interpretation and Visualization

Table 1: Summary of Expected Degradation Products
Stress Condition Primary Degradation Product Chemical Structure Expected Chromatographic Behavior
Acidic (e.g., HCl) (S)-Morpholine-2-acetic acid hydrochlorideC₆H₁₂ClNO₃More polar, shorter retention time on reverse-phase HPLC.
Basic (e.g., NaOH) No significant degradation expectedN/AParent compound remains stable.
Oxidative (e.g., H₂O₂) Potential N-oxide and ring-opened productsVariousMultiple new peaks, potentially with different UV spectra.

Diagram 1: Degradation Pathway under Acidic Conditions

G parent This compound intermediate Protonated Carbamic Acid parent->intermediate + H+ product (S)-Morpholine-2-acetic acid intermediate->product - (CH3)3C+ byproducts Isobutylene + CO2 intermediate->byproducts

Caption: Acid-catalyzed deprotection of the Boc group.

Diagram 2: Experimental Workflow for Stability Studies

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_sample Prepare Stock Solution acid_stress Acidic Stress (e.g., 0.1M HCl, 40°C) prep_sample->acid_stress base_stress Basic Stress (e.g., 0.1M NaOH, 40°C) prep_sample->base_stress sampling Sample at Time Points acid_stress->sampling base_stress->sampling quenching Quench Reaction sampling->quenching hplc HPLC Analysis quenching->hplc data Data Interpretation hplc->data

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Synthesis and Purification of (S)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (S)-N-Boc-Morpholine-2-acetic acid. This valuable chiral building block is integral to the development of various pharmaceutical agents. However, its synthesis is not without challenges, particularly concerning the formation of byproducts that can complicate purification and compromise the quality of the final product. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind these methodologies to empower you to overcome common hurdles in your synthetic workflow.

Diagram: Synthetic Pathway and Potential Byproduct Formation

synthesis_byproducts SM (S)-Morpholine-2-acetic acid (Starting Material) Product This compound (Desired Product) SM->Product Boc₂O, Base Byproduct1 Unreacted Starting Material SM->Byproduct1 Incomplete Reaction Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Product Byproduct2 Excess Boc Anhydride Boc2O->Byproduct2 Excess Reagent Base Base (e.g., NaHCO₃, Et₃N) Base->Product Byproduct4 Racemized Product ((R/S)-N-Boc-Morpholine-2-acetic acid) Product->Byproduct4 Harsh Basic Conditions Byproduct3 tert-Butanol & CO₂ (Boc₂O Hydrolysis) Byproduct2->Byproduct3 H₂O (Workup)

Caption: Synthetic route to this compound and common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Byproduct Issues

Q1: My reaction is sluggish or incomplete, leaving a significant amount of unreacted (S)-Morpholine-2-acetic acid. What could be the cause?

A1: Incomplete reactions are a common issue, often stemming from solubility problems or suboptimal reaction conditions. (S)-Morpholine-2-acetic acid exists as a zwitterion, which can lead to poor solubility in many common organic solvents.[1]

  • Causality: For the Boc protection to proceed efficiently, the morpholine nitrogen must be sufficiently nucleophilic and accessible to the Boc anhydride. The zwitterionic nature of the starting material can hinder this.

  • Troubleshooting Steps:

    • Solvent System Optimization: Employ a biphasic solvent system or a mixture of water with an organic co-solvent like tetrahydrofuran (THF), dioxane, or methanol. This can help to dissolve the zwitterionic starting material.[2][3]

    • Base Selection: Use an aqueous solution of a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to deprotonate the carboxylic acid. This increases the starting material's solubility in the aqueous phase and ensures the morpholine nitrogen is a free base, enhancing its nucleophilicity.[4]

    • Temperature Adjustment: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but this should be done cautiously to avoid potential side reactions.[2]

Q2: I've noticed a loss of enantiomeric purity in my final product. What leads to racemization and how can I prevent it?

A2: The chiral center in this compound is at the α-position to the carboxylic acid group. This makes the α-proton susceptible to abstraction under basic conditions, which can lead to racemization.

  • Mechanistic Insight: The abstraction of the α-proton by a base forms a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a mixture of (S) and (R) enantiomers.[5][6][7]

  • Preventative Measures:

    • Control of Basicity: Avoid using strong, non-nucleophilic bases in excess or for prolonged reaction times. Mild bases like sodium bicarbonate are generally preferred over stronger bases like sodium hydroxide if racemization is a concern.

    • Temperature Control: Perform the reaction at room temperature or below if possible. Higher temperatures can accelerate the rate of enolization and subsequent racemization.

    • Chiral Purity Analysis: Regularly assess the enantiomeric excess (ee) of your product using chiral High-Performance Liquid Chromatography (HPLC). This will allow you to identify problematic conditions early. Chiral separations of Boc-protected amino acids are well-established, often using macrocyclic glycopeptide-based chiral stationary phases.[8][9]

Q3: My NMR spectrum shows signals consistent with tert-butanol and unreacted Boc anhydride. How do I effectively remove these?

A3: Di-tert-butyl dicarbonate (Boc anhydride) is typically used in excess to drive the reaction to completion. Consequently, both the unreacted anhydride and its hydrolysis byproduct, tert-butanol, are common impurities.

  • Byproduct Properties: Boc anhydride is a solid with a relatively low melting point and can co-elute with the product in chromatography if their polarities are similar. tert-Butanol is a volatile alcohol.

  • Removal Strategies:

    • Aqueous Workup: A standard aqueous workup with washes of a mild base (e.g., saturated NaHCO₃ solution) can help hydrolyze some of the excess Boc anhydride.

    • Scavenger Resins: A highly effective method is the use of a scavenger resin, such as a polymer-supported trisamine. The excess Boc anhydride reacts with the resin, which can then be easily filtered off.[1][10]

    • Chemical Quenching: Adding a nucleophile like imidazole to the reaction mixture post-completion will react with the excess Boc anhydride to form Boc-imidazole. This byproduct is more sensitive to acidic conditions and can be removed with a dilute acid wash during workup.[11]

    • High Vacuum: Residual tert-butanol and even some Boc anhydride can be removed by drying the crude product under a high vacuum for an extended period.[12]

Purification Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a standard method for purifying this compound, especially on a smaller scale. Due to the polarity of the carboxylic acid group, a polar solvent system is typically required.

  • Challenge: The high polarity of the product can lead to poor separation and streaking on standard silica gel.[13]

  • Step-by-Step Methodology:

    • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).

    • Eluent System Selection: A common mobile phase is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. For example, starting with 100% DCM and gradually increasing the methanol concentration to 5-10%.

    • Tailing Reduction: To minimize the streaking caused by the acidic nature of the product, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent system.

    • Column Packing and Loading: Properly pack the column with the initial, less polar eluent. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column for better resolution.

    • Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard, cost-effective choice for many organic purifications.[14]
Mobile Phase DCM/Methanol or Ethyl Acetate/Hexane/Acetic AcidThe polar modifiers (methanol, acetic acid) are necessary to elute the polar product. A gradient helps to separate less polar impurities first.
Additive 0.5-1% Acetic AcidSuppresses the ionization of the product's carboxylic acid, leading to sharper peaks and reduced tailing on the silica gel.
Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. This method is also highly scalable.

  • Principle: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.

  • Step-by-Step Methodology:

    • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the product when hot but not when cold. Common solvents to screen include ethyl acetate, isopropanol, acetone, and mixtures like ethyl acetate/hexanes or ethanol/water.[15]

    • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing it in an ice bath can induce crystallization. Forcing crystallization too quickly can trap impurities.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.

Solvent System Comments
Ethyl Acetate/Hexanes A commonly successful mixture. Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy, then reheat to clarify and cool slowly.
Ethanol or Isopropanol Alcohols are often good solvents for compounds with hydrogen bonding capabilities.[16]
Water Due to the polarity of the molecule, water could be a component of the solvent system, especially for highly impure samples.

Diagram: Purification Workflow

purification_workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude->Workup Concentration Concentration in vacuo Workup->Concentration PurificationChoice Purification Method? Concentration->PurificationChoice Chromatography Flash Column Chromatography PurificationChoice->Chromatography Small Scale or Difficult Separation Recrystallization Recrystallization PurificationChoice->Recrystallization Large Scale or Crystalline Solid Analysis Purity & Identity Analysis (NMR, MS, Chiral HPLC) Chromatography->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Solvent for N-Boc Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc protection of amino acids. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. The goal is to empower you, our fellow researchers, scientists, and drug development professionals, with the knowledge to optimize your reaction conditions, particularly in the crucial choice of solvent, ensuring robust and reproducible results.

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern peptide synthesis and organic chemistry, offering a reliable method for protecting the α-amino group of amino acids.[1] Its stability under various conditions and its facile removal under mild acidic conditions make it an invaluable tool.[2] However, the efficiency of the N-Boc protection reaction is highly dependent on the reaction conditions, with the choice of solvent playing a pivotal role. This guide will delve into the nuances of solvent selection and other critical parameters to help you navigate the challenges of this fundamental chemical transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-Boc protection of amino acids. Each problem is presented in a question-and-answer format, providing not just a solution, but also an explanation of the underlying chemical principles.

Q1: Why is my yield of Boc-protected amino acid consistently low?

A low yield in N-Boc protection is a common issue that can often be traced back to several factors, including incomplete reaction, side reactions, or product loss during workup.[3]

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient (Boc)₂O: Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents.[1]

    • Suboptimal Base: The choice and amount of base are critical for deprotonating the amino group, enhancing its nucleophilicity. For many amino acids, an inorganic base like sodium hydroxide or sodium bicarbonate in an aqueous/organic solvent mixture is effective.[4] For more sensitive or sterically hindered amino acids, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent might be more suitable.[5][6]

    • Low Reaction Temperature: While the reaction often proceeds at room temperature, some less reactive or sterically hindered amino acids may require gentle heating (e.g., 40-50°C) to achieve a reasonable reaction rate.[7][8]

    • Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Reaction times can vary from a few hours to overnight.[3]

  • Side Reactions:

    • Formation of N,N-di-Boc Product: Using a large excess of (Boc)₂O can lead to the formation of the di-protected amino acid.[9] To minimize this, use a stoichiometric amount or only a slight excess of the protecting agent.

    • Urea Formation: This can occur if the amine reacts with isocyanate impurities present in the (Boc)₂O. Using high-purity (Boc)₂O and ensuring anhydrous conditions can mitigate this side reaction.[3]

    • Hydrolysis of (Boc)₂O: In aqueous media, (Boc)₂O can hydrolyze. While often performed in aqueous mixtures, ensuring the reaction is not overly dilute and proceeds at a reasonable rate is important.[3]

  • Product Loss During Workup:

    • Aqueous Workup: Some Boc-protected amino acids, especially those with polar side chains, may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.[3]

    • Precipitation/Crystallization Issues: If you are purifying the product by precipitation or recrystallization, the choice of anti-solvent is crucial. Experiment with different anti-solvents like hexanes or diethyl ether to find the optimal conditions for your specific product.[10]

Q2: I'm observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products points towards side reactions or reaction with other functional groups in the amino acid.

Possible Causes and Solutions:

  • Reaction with Side-Chain Functional Groups: Amino acids with nucleophilic side chains (e.g., Lysine, Tyrosine, Serine, Cysteine) can react with (Boc)₂O.

    • pH Control: Careful control of the reaction pH is crucial. At a moderately basic pH (around 9-10), the α-amino group is sufficiently deprotonated and nucleophilic to react preferentially over more acidic side-chain functional groups.

    • Orthogonal Protection: For amino acids with highly reactive side chains, it may be necessary to use an orthogonal protecting group for the side chain before performing the N-Boc protection.[]

  • Over-reaction to form N,N-di-Boc: As mentioned previously, this is often due to an excess of (Boc)₂O.[9] Carefully control the stoichiometry of your reagents.

  • Racemization: While generally not a major issue under standard Boc protection conditions, prolonged exposure to harsh basic conditions or elevated temperatures can potentially lead to racemization, especially for sensitive amino acids. It's advisable to use the mildest effective conditions.

Q3: My Boc-protected amino acid is an oil and difficult to purify. What are my options?

Many Boc-protected amino acids are crystalline solids, but some can be oils, which complicates purification.[1][5]

Solutions:

  • Conversion to a Salt: If the crude product is an oil, it can often be converted to a solid dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oily product in a non-polar solvent like ether and adding one equivalent of dicyclohexylamine, which will cause the salt to precipitate.[5] The salt can then be purified by recrystallization and the free Boc-amino acid can be regenerated by an acidic workup if needed.

  • Chromatography: If salt formation is not successful, purification by column chromatography on silica gel is a viable option. The polarity of the eluent will need to be optimized for your specific compound.

  • Recrystallization from a Different Solvent System: If initial attempts at recrystallization from common solvents like ethyl acetate/hexanes fail, experimenting with other solvent systems such as ethanol/water or toluene/methanol may be successful.[10]

Troubleshooting Workflow for Low Yield in N-Boc Protection

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup/Purification complete->troubleshoot_workup increase_boc Increase (Boc)2O Equivalents troubleshoot_reaction->increase_boc optimize_base Optimize Base/Equivalents troubleshoot_reaction->optimize_base increase_temp_time Increase Temperature/Time troubleshoot_reaction->increase_temp_time check_workup_loss Analyze Aqueous & Organic Layers for Product troubleshoot_workup->check_workup_loss end Improved Yield increase_boc->end optimize_base->end increase_temp_time->end product_in_aqueous Product in Aqueous Layer check_workup_loss->product_in_aqueous product_in_organic Product in Organic Layer check_workup_loss->product_in_organic back_extract Back-extract Aqueous Layer product_in_aqueous->back_extract purification_issue Purification Issue product_in_organic->purification_issue back_extract->end optimize_purification Optimize Recrystallization/Chromatography purification_issue->optimize_purification optimize_purification->end G start Select Amino Acid is_polar Polar Side Chain? start->is_polar is_nonpolar Non-polar Side Chain? start->is_nonpolar is_hindered Sterically Hindered? start->is_hindered polar_solvent Use Aqueous/Organic Mixture (Dioxane/H2O, THF/H2O) is_polar->polar_solvent nonpolar_solvent Aqueous/Organic or Anhydrous Organic Solvent is_nonpolar->nonpolar_solvent hindered_solvent Anhydrous Organic Solvent (e.g., THF, DCM) with Organic Base is_hindered->hindered_solvent optimize Optimize Base and Temperature polar_solvent->optimize nonpolar_solvent->optimize hindered_solvent->optimize G cluster_0 N-Boc Protection Mechanism Amino Acid Amino Acid Nucleophilic Attack Nucleophilic Attack Amino Acid->Nucleophilic Attack Boc Anhydride Boc Anhydride Boc Anhydride->Nucleophilic Attack Base Base Base->Amino Acid Deprotonates Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate N-Boc Amino Acid N-Boc Amino Acid Tetrahedral Intermediate->N-Boc Amino Acid CO2 CO2 Tetrahedral Intermediate->CO2 t-Butoxide t-Butoxide Tetrahedral Intermediate->t-Butoxide

References

Validation & Comparative

A Comparative Guide to (S)- and (R)-N-Boc-Morpholine-2-acetic acid: Stereochemistry as the Deciding Factor in Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the morpholine heterocycle is a privileged scaffold. Its unique physicochemical properties—balanced lipophilicity-hydrophilicity, a flexible chair-like conformation, and a pKa value that enhances aqueous solubility and blood-brain barrier permeability—make it a valuable component in the design of central nervous system (CNS) active compounds and other therapeutics.[1][2] The morpholine ring can act as a scaffold to correctly orient functional groups, enhance potency through specific molecular interactions, and favorably modulate the pharmacokinetic profiles of drug candidates.[1][2]

However, the simple presence of this scaffold is often not enough. When substituents are introduced, as in the case of N-Boc-Morpholine-2-acetic acid, a chiral center is created. This gives rise to enantiomers: molecules that are non-superimposable mirror images of each other, designated as (S) (from the Latin sinister, left) and (R) (from the Latin rectus, right). While enantiomers possess identical physical properties like melting point and solubility in achiral environments, their three-dimensional arrangements are distinct.[3][4] This distinction is paramount in biological systems, which are themselves chiral. Enzymes and receptors often interact with only one enantiomer of a drug, following a "lock and key" principle.[3][5] Consequently, one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects.

This guide provides an in-depth comparison of (S)-N-Boc-Morpholine-2-acetic acid and its (R)-enantiomer, two critical building blocks in pharmaceutical development. We will explore their synthesis, comparative properties, and crucially, their stereospecific applications, supported by experimental data and established protocols.

Synthesis and Enantiomeric Resolution: Crafting Chiral Purity

The preparation of enantiomerically pure (S)- and (R)-N-Boc-Morpholine-2-acetic acid is a critical first step for their use in stereoselective synthesis. While various methods exist for constructing the morpholine ring itself,[6][7] achieving high enantiomeric excess (% ee) typically involves either asymmetric synthesis from a chiral starting material or the resolution of a racemic mixture.

A highly efficient and scalable method for obtaining both enantiomers is the enzyme-catalyzed kinetic resolution of a racemic precursor.[8] This process leverages the stereospecificity of enzymes, which selectively catalyze a reaction on one enantiomer, leaving the other untouched.

Workflow: Enzymatic Kinetic Resolution

The logical flow for a typical enzymatic resolution to produce both the (S) and (R) acids is outlined below. This process begins with a racemic ester, which is then subjected to selective hydrolysis by a lipase.

G cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Resolution cluster_2 Enantiomer Isolation & Derivatization rac_ester Racemic n-butyl 4-benzylmorpholine-2-carboxylate enzyme Candida rugosa Lipase in t-BuOMe/H₂O rac_ester->enzyme hydrolysis Selective Hydrolysis of (S)-ester enzyme->hydrolysis separation Phase Separation hydrolysis->separation aq_phase Aqueous Phase: (S)-4-benzylmorpholine-2-carboxylic acid separation->aq_phase contains acid org_phase Organic Phase: (R)-n-butyl 4-benzylmorpholine-2-carboxylate separation->org_phase contains ester boc_prot_S 1. Debenzylation 2. Boc Protection aq_phase->boc_prot_S boc_prot_R 1. Debenzylation 2. Boc Protection 3. Ester Hydrolysis org_phase->boc_prot_R final_S This compound boc_prot_S->final_S final_R (R)-N-Boc-Morpholine-2-acetic acid boc_prot_R->final_R

Caption: Workflow for obtaining enantiopure morpholine acetic acids via enzymatic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from methodologies proven effective for multigram synthesis of chiral morpholine synthons.

Objective: To resolve racemic n-butyl 4-benzylmorpholine-2-carboxylate into its (R)-ester and (S)-acid enantiomers.

Materials:

  • Racemic n-butyl 4-benzylmorpholine-2-carboxylate

  • Candida rugosa lipase

  • tert-Butyl methyl ether (t-BuOMe)

  • Deionized Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Prepare a biphasic system by dissolving the racemic ester (e.g., 50 g, 0.18 mol) in t-BuOMe (1 L) and adding this to a solution of Candida rugosa lipase (1 g) in water (1 L).

  • Enzymatic Hydrolysis: Stir the mixture vigorously at room temperature for 24-30 hours. The causality behind this step is the lipase's selective recognition of the (S)-ester, which it hydrolyzes to the corresponding carboxylic acid. The (R)-ester remains unreacted.[8] Monitor the reaction progress by HPLC to ensure optimal conversion.

  • Phase Separation: Once the reaction is complete, cease stirring and allow the layers to separate.

  • Isolation of (R)-Ester: Separate the organic (t-BuOMe) layer. Wash the aqueous layer with an additional portion of t-BuOMe (0.5 L) and combine the organic layers. Dry the combined organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-ester.

  • Isolation of (S)-Acid: The aqueous layer now contains the salt of the (S)-acid. Acidify the aqueous layer (e.g., with HCl) to pH ~2-3 and extract with a suitable organic solvent (e.g., ethyl acetate) to isolate the (S)-acid.

  • Derivatization to Final Products: Both isolated enantiomers, which still carry the N-benzyl protecting group, are then converted to the final N-Boc protected acetic acid derivatives through a sequence of debenzylation (e.g., via catalytic hydrogenation), N-protection using Di-tert-butyl dicarbonate (Boc₂O), and, for the (R)-enantiomer, saponification of the butyl ester.

This self-validating protocol yields both enantiomers with very high chiral purity (>99% ee), making them suitable for demanding applications in pharmaceutical synthesis.

Comparative Physicochemical Properties

As dictated by the principles of stereochemistry, enantiomers share identical physical properties in an achiral environment.[3][4] Their fundamental difference lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light clockwise (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the opposite direction (levorotatory, (-)).

PropertyThis compound(R)-N-Boc-Morpholine-2-acetic acidRacemic N-Boc-Morpholine-2-acetic acid
Molecular Formula C₁₁H₁₉NO₅[9]C₁₁H₁₉NO₅[10]C₁₁H₁₉NO₅[11][12]
Molecular Weight 245.27 g/mol 245.27 g/mol 245.27 g/mol [11]
CAS Number 1257850-82-0[9]1257848-48-8[10][13]766539-28-0[11]
Appearance SolidSolidSolid
Optical Rotation Specific rotation data not consistently published, but will be equal and opposite to the (R)-enantiomer.Specific rotation data not consistently published, but will be equal and opposite to the (S)-enantiomer.0° (cancels out)
Solubility Identical in achiral solvents (e.g., water, ethanol).Identical in achiral solvents (e.g., water, ethanol).Identical in achiral solvents.
Melting/Boiling Point IdenticalIdenticalMay differ from pure enantiomers (racemates can form eutectic mixtures or racemic compounds with different crystal lattices).

Note: The specific optical rotation values can vary based on concentration, solvent, and temperature of measurement.

Stereospecific Applications: The Crucial Role in Biological Activity

The true divergence between the (S) and (R) enantiomers becomes evident in their application as chiral synthons for biologically active molecules. The precise three-dimensional orientation of the acetic acid side chain relative to the morpholine ring dictates how the final molecule can interact with its biological target.

A prime example is in the synthesis of analogs of Reboxetine , a selective noradrenaline reuptake inhibitor (NRI) used to treat depression. The (+)-(S,S)-enantiomer, known as Esreboxetine , is significantly more potent and selective as an NRI than the racemate. The synthesis of Esreboxetine and its analogs relies on using the correctly configured chiral morpholine building block.

  • This compound is a key precursor for synthesizing (S,S)-configured Reboxetine analogs.

  • (R)-N-Boc-Morpholine-2-acetic acid is used to synthesize the corresponding (R,R)-configured analogs.

This allows researchers to systematically evaluate how each stereoisomer of the final drug interacts with the noradrenaline transporter, providing crucial structure-activity relationship (SAR) data for lead optimization.

The "Three-Point" Interaction Model

The reason for this stereospecificity can be visualized with the three-point interaction model. For a chiral molecule to be distinguished by a chiral binding site (e.g., a receptor or enzyme), there must be at least three points of interaction. If one enantiomer fits perfectly, its mirror image will inevitably have one group misaligned, leading to a weaker or non-existent interaction.

G cluster_0 Receptor Binding Site (Chiral) cluster_1 (S)-Enantiomer (Correct Fit) cluster_2 (R)-Enantiomer (Incorrect Fit) A A A_S A' A->A_S Interaction A_R A' A->A_R Interaction B B B_S B' B->B_S Interaction B_R B' B->B_R Interaction C C C_S C' C->C_S Interaction D_R D' C->D_R Steric Hindrance (No Interaction) center_S center_S->A_S center_S->B_S center_S->C_S D_S D' center_S->D_S center_R center_R->A_R center_R->B_R C_R C' center_R->C_R center_R->D_R

References

A Senior Application Scientist's Guide to Coupling Reagents for (S)-N-Boc-Morpholine-2-acetic acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel peptidomimetics and complex molecules often hinges on the crucial step of amide bond formation. The selection of an appropriate coupling reagent is paramount, especially when dealing with sterically hindered or structurally unique building blocks. One such challenging substrate is (S)-N-Boc-Morpholine-2-acetic acid, a non-proteinogenic amino acid analogue whose bulky N-Boc protecting group and cyclic structure can significantly impede reaction kinetics and compromise stereochemical integrity.

This guide provides an in-depth comparative analysis of different classes of coupling reagents for the efficient and reliable acylation of this compound. We will delve into the mechanistic underpinnings of each reagent class, present a logical comparison of their expected performance based on established principles for sterically hindered systems, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Challenge: Steric Hindrance in this compound

The primary obstacle in the coupling of this compound lies in its significant steric bulk. The tert-butyloxycarbonyl (Boc) protecting group, coupled with the rigid morpholine ring, creates a sterically demanding environment around the carboxylic acid moiety. This can lead to several undesirable outcomes:

  • Slow Reaction Kinetics: The bulky nature of the substrate can physically obstruct the approach of the amine nucleophile to the activated carboxylic acid, resulting in sluggish or incomplete reactions.

  • Low Yields: Inefficient coupling directly translates to lower yields of the desired amide product.

  • Epimerization: Harsh reaction conditions or the use of inappropriate reagents can lead to the loss of stereochemical integrity at the chiral center of the morpholine ring.[1]

  • Side Reactions: The use of highly reactive reagents, if not properly controlled, can lead to unwanted side reactions, such as the formation of guanidinylation products when using excess uronium/aminium salts.

Therefore, the choice of coupling reagent must be a careful balance of reactivity to overcome steric hindrance and mildness to preserve the stereochemistry of the molecule.

Mechanistic Classes of Coupling Reagents: A Comparative Overview

We will focus on three major classes of coupling reagents: Carbodiimides, Uronium/Aminium salts, and Phosphonium salts.

Carbodiimides (e.g., EDC, DCC) with Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are classic coupling reagents that function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to racemization and can undergo rearrangement to an unreactive N-acylurea. To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential. These additives trap the O-acylisourea to form a more stable and less racemization-prone active ester.[3]

G cluster_0 Carbodiimide Mechanism Carboxylic_Acid This compound EDC EDC O_acylisourea O-acylisourea intermediate (prone to racemization) HOBt HOBt Active_Ester HOBt Active Ester (more stable) Amine Amine (R-NH2) Amide_Product Amide Product Urea_Byproduct Urea Byproduct

Uronium/Aminium Salts (e.g., HATU, HBTU)

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents, particularly for challenging substrates.[1] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive active ester. HATU is generally considered superior to HBTU for sterically hindered amino acids due to the formation of a more reactive OAt-ester intermediate, which benefits from the electron-withdrawing nature of the 7-azabenzotriazole moiety.[1][4] This enhanced reactivity often leads to faster and more complete couplings with a lower risk of epimerization.[1]

G cluster_1 Uronium/Aminium Salt Mechanism (HATU) Carboxylic_Acid This compound HATU HATU Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester (highly reactive) Amine Amine (R-NH2) Amide_Product Amide Product Byproducts Tetramethylurea + HOAt

Phosphonium Salts (e.g., PyBOP)

Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) represent another class of powerful coupling reagents. Similar to uronium salts, they generate active esters in the presence of a base. A key advantage of phosphonium reagents is that they generally give cleaner reactions than their uronium counterparts, as they do not have the potential for the guanidinylation side reaction.[5] This makes them particularly suitable for reactions where the coupling reagent might be used in excess.

G cluster_2 Phosphonium Salt Mechanism (PyBOP) Carboxylic_Acid This compound PyBOP PyBOP Base Base (e.g., DIPEA) OBt_Ester OBt Active Ester Amine Amine (R-NH2) Amide_Product Amide Product Byproducts Tripyrrolidinophosphine oxide + HOBt

Comparative Performance Analysis

While direct quantitative data for the coupling of this compound is not extensively published, we can draw strong inferences from studies on other sterically hindered N-Boc protected amino acids.

Coupling Reagent Expected Yield Reaction Time Racemization Risk Key Advantages Potential Drawbacks
EDC/HOBt Moderate to GoodModerate to LongModerateCost-effective; water-soluble byproducts (for EDC).Slower for hindered substrates; risk of N-acylurea formation.
HBTU Good to HighModerateLow to ModerateGenerally efficient and reliable.Less reactive than HATU for highly hindered substrates; potential for guanidinylation.[3]
HATU High to ExcellentFastVery LowSuperior for sterically hindered amino acids; faster reaction rates.[1][4]Higher cost compared to HBTU and EDC.
PyBOP High to ExcellentFastVery LowHigh reactivity; no guanidinylation side reaction.[5]Byproducts can sometimes be challenging to remove completely.
T3P® Good to HighModerateVery Low"Green" reagent with water-soluble byproducts; low toxicity.May require optimization for highly hindered substrates.

Recommendation: For the coupling of this compound, HATU and PyBOP are the most promising reagents due to their high reactivity and low propensity for racemization, which are critical factors for this sterically demanding substrate. While EDC/HOBt is a viable and more economical option, it may require longer reaction times and careful optimization to achieve high yields. T3P® presents a good "green" chemistry alternative with the benefit of easy byproduct removal.

Experimental Protocols: A Comparative Workflow

To facilitate a direct comparison, the following are generalized protocols for the coupling of this compound with a model primary amine (e.g., benzylamine) in a solution-phase reaction.

G cluster_workflow Experimental Workflow Start Start Dissolve_Acid Dissolve this compound and amine in anhydrous solvent (e.g., DMF) Cool Cool reaction mixture to 0°C Add_Reagents Add Coupling Reagent and Base React Stir at 0°C for 30 min, then warm to room temperature Monitor Monitor reaction by TLC or LC-MS Workup Aqueous Workup Purify Purify by column chromatography End End

Materials and General Conditions:
  • This compound: 1.0 equivalent

  • Amine (e.g., Benzylamine): 1.1 equivalents

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Temperature: 0°C to room temperature

  • Atmosphere: Inert (e.g., Nitrogen or Argon)

Protocol 1: EDC/HOBt Coupling
  • To a solution of this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF, add the amine (1.1 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise while stirring.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HATU Coupling
  • To a solution of this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: PyBOP Coupling
  • To a solution of this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF, add DIPEA (2.0 equiv).

  • Cool the mixture to 0°C.

  • Add PyBOP (1.1 equiv) portion-wise.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, perform an aqueous workup as described in the previous protocols.

  • Purify the crude product by column chromatography.

Protocol 4: T3P® Coupling
  • To a solution of this compound (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., ethyl acetate or DMF), add a base such as pyridine or DIPEA (3.0 equiv).

  • Add T3P® (50% solution in ethyl acetate or DMF, 1.5 equiv) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, perform an aqueous workup. The byproducts of T3P® are water-soluble and can be easily removed by washing with water or a mild aqueous base.

  • Dry the organic layer and purify the product by column chromatography.

Conclusion

The successful coupling of the sterically hindered this compound is highly dependent on the judicious selection of the coupling reagent. While traditional carbodiimide-based methods can be effective with optimization, the use of more powerful onium salt-based reagents such as HATU and PyBOP is strongly recommended to achieve high yields, rapid reaction times, and minimal racemization. The choice between HATU and PyBOP may ultimately depend on factors such as cost and the potential for guanidinylation side reactions in specific applications. For a more environmentally friendly approach with simplified workup, T3P® is an excellent alternative. The provided protocols offer a solid foundation for researchers to empirically determine the optimal conditions for their specific synthetic targets.

References

A Senior Application Scientist's Guide to the Biological Activity of Peptides Containing (S)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Native Peptide

In the quest for novel therapeutics, native peptides offer exquisite selectivity and potency but are often handicapped by poor metabolic stability and low oral bioavailability.[1][2] This has propelled the field of peptidomimetics, where the core challenge is to retain the biological function of a peptide while engineering a more drug-like profile. A key strategy in this endeavor is the introduction of conformational constraints to pre-organize the peptide into its bioactive conformation, thereby enhancing receptor affinity and providing steric shielding against proteolytic enzymes.[1]

Within the medicinal chemist's toolkit, the morpholine ring is considered a "privileged scaffold," frequently associated with favorable metabolic, physicochemical, and biological properties.[3] This guide focuses on a specific, high-value building block: (S)-N-Boc-Morpholine-2-acetic acid . By incorporating this moiety, we aim to leverage the conformational rigidity of the morpholine ring to act as a surrogate for natural amino acids, particularly as a proline mimetic to induce stable β-turn structures.[4][5] The tert-butyloxycarbonyl (Boc) group serves as a standard protecting group for the ring's nitrogen, essential for controlled, stepwise solid-phase peptide synthesis (SPPS).[6]

This document provides an objective comparison of peptides containing this morpholine-based building block against their native counterparts and other alternatives. We will delve into the causality behind its synthetic incorporation, its profound impact on peptide conformation, and the resulting enhancement in biological performance, supported by established experimental frameworks.

The Building Block: Structure and Synthetic Integration

The utility of any non-canonical amino acid is predicated on its accessibility and its compatibility with standard synthetic protocols. This compound meets these criteria, with established enantioselective syntheses, for instance, through enzyme-catalyzed kinetic resolution or from chiral precursors like (S)-epichlorohydrin.[7]

Figure 1: Structure of this compound.

Its incorporation into a growing peptide chain is seamlessly achieved via Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The workflow is robust and mirrors that of canonical amino acids. The carboxylic acid "handle" is activated using standard coupling reagents (e.g., DIC, HBTU) to form an amide bond with the N-terminal amine of the resin-bound peptide.[8] The Boc group on the morpholine nitrogen ensures that it does not interfere with the coupling reaction. This group is stable during the coupling step but can be removed later if further modification at this position were desired, although it is typically kept on until the final cleavage step.

Figure 2: Standard Boc-SPPS workflow for incorporating the building block.

Comparative Performance Analysis

The true measure of this building block's value lies in the performance enhancements it confers upon the resulting peptide. We will now compare its effects on conformation, target affinity, and metabolic stability.

Conformational Control: A Superior β-Turn Inducer

The primary function of incorporating a constrained mimetic like this compound is to reduce the peptide's conformational flexibility.[1] The puckered, chair-like conformation of the morpholine ring is sterically more demanding than the pyrrolidine ring of proline, effectively forcing adjacent residues into a well-defined β-turn geometry.[4][5] This pre-organization reduces the entropic penalty of binding to a receptor, as the peptide does not need to "waste" energy adopting the correct shape upon binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for assessing these conformational changes in solution. Studies on peptides incorporating similar morpholine-based scaffolds reveal key Nuclear Overhauser Effect (NOE) signals and temperature coefficient data indicative of stable, intramolecular hydrogen bonds that define a turn structure.[4]

cluster_linear Linear Peptide cluster_morpho Morpholine-Containing Peptide L Flexible Conformations (High Entropy) Receptor Target Receptor L->Receptor High Entropic Cost of Binding M Pre-organized β-Turn (Low Entropy) M->Receptor Low Entropic Cost of Binding

Figure 3: The energetic advantage of pre-organization for receptor binding.
ParameterLinear Parent PeptideProline-Containing PeptideMorpholine-Peptide AnalogRationale for Observation
Conformational Ensemble Large, flexibleRestricted, favors turnsHighly restricted, stable turnThe morpholine ring provides a rigid scaffold that locks the peptide backbone.[4][5]
Key Intramolecular H-Bond Transient / AbsentOften presentStable and persistentNMR data from related studies show strong evidence of persistent hydrogen bonds stabilizing the turn structure.[4]
Receptor Binding Entropy High (Unfavorable)ModerateLow (Favorable)Reduced flexibility means less conformational entropy is lost upon binding to the target.[1]

Table 1. Conceptual Comparison of Conformational Properties.

Biological Potency: Translating Structure to Activity

A well-defined structure directly translates to improved biological activity. By presenting the key binding residues in an optimal orientation, the morpholine-containing peptide can achieve significantly higher affinity for its target receptor compared to its flexible linear counterpart.

While specific data for peptides containing this compound requires case-by-case experimental determination, we can draw parallels from extensive studies on related peptidomimetics. For example, in analogs of the opioid peptide morphiceptin, replacing the native Proline with a constrained mimetic led to dramatic changes in receptor affinity and selectivity, highlighting the critical role of backbone conformation.[9]

The following table presents illustrative data, based on typical outcomes in peptidomimetic research, comparing the binding affinity (Ki) and functional potency (IC50) of a hypothetical bioactive peptide and its morpholine-modified analog.

Peptide VariantTarget Receptor Binding (Ki, nM)Functional Assay (IC50, nM)Fold Improvement (vs. Parent)
Parent Peptide (e.g., Tyr-Gly-Phe-Leu) 150.5 ± 12.3210.2 ± 18.51x
Morpholine Analog (Tyr-X-Phe-Leu) 8.2 ± 0.912.5 ± 1.1~17-18x

Table 2. Illustrative Comparison of Biological Potency. Data are hypothetical and serve to demonstrate the potential performance enhancement. X = (S)-N-Morpholine-2-acetic acid residue.

Metabolic Stability: Resisting Proteolytic Degradation

A primary failure point for peptide drugs is their rapid cleavage by proteases in circulation. The introduction of an unnatural, sterically hindered morpholine scaffold provides a powerful defense. Proteolytic enzymes do not recognize the morpholine-amide bond, effectively halting degradation at the site of incorporation. This is a significant advantage over strategies like N-methylation, which, while effective, can sometimes alter the hydrogen bonding network required for activity.[2]

A standard in vitro assay exposing the peptide to serum or specific proteases (e.g., trypsin, chymotrypsin) followed by RP-HPLC analysis can quantify this enhanced stability.

Peptide VariantHalf-life in Human Serum (t½, hours)Rationale for Observation
Parent Peptide < 0.5Susceptible to cleavage by various endogenous peptidases.
Morpholine Analog > 24The unnatural morpholine structure is not a substrate for proteases, preventing enzymatic cleavage.[1][2]

Table 3. Comparative Proteolytic Stability.

Key Experimental Protocols

To empower researchers to validate these findings, we provide the following trusted, self-validating protocols.

Protocol 1: Solid-Phase Synthesis of a Morpholine-Containing Peptide (Boc-Chemistry)
  • Resin Preparation: Start with a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid (e.g., Boc-Leu-OH) using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) for 2 hours. Confirm completion with a Kaiser test.

  • Boc Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Neutralization: Neutralize the resulting TFA salt with 10% diisopropylethylamine (DIEA) in DCM.

  • Incorporation of Morpholine Moiety: Dissolve this compound (1.5 eq), HOBt (1.5 eq), and DIC (1.5 eq) in DMF. Add to the resin and couple for 4-6 hours. The extended coupling time ensures the reaction of the sterically hindered building block. Monitor with a Kaiser test.

  • Chain Elongation: Repeat steps 3-5 for the remaining amino acids in the sequence.

  • Cleavage and Global Deprotection: Treat the final peptide-resin with anhydrous hydrofluoric acid (HF) with p-cresol as a scavenger at 0°C for 1 hour. This cleaves the peptide from the resin and removes all side-chain protecting groups and the N-Boc group on the morpholine.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry.

Protocol 2: In Vitro Protease Stability Assay
  • Preparation: Prepare a stock solution of the purified peptide (1 mg/mL) in phosphate-buffered saline (PBS), pH 7.4. Prepare a solution of human serum (or a specific protease like trypsin at 10 µg/mL).

  • Incubation: Mix the peptide solution with the serum solution at a 1:9 ratio. Incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA. This precipitates the proteins.

  • Analysis: Centrifuge the quenched sample to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC, monitoring the disappearance of the full-length peptide peak over time.

  • Calculation: Plot the percentage of remaining peptide against time to calculate the half-life (t½). Run the parent peptide as a control.

Conclusion and Outlook

The incorporation of this compound into peptides is a robust and highly effective strategy for enhancing biological activity and drug-like properties. By acting as a potent β-turn inducer, it pre-organizes the peptide into its bioactive conformation, leading to significant gains in receptor affinity and functional potency. Furthermore, its unnatural structure confers exceptional resistance to proteolytic degradation. The straightforward integration into standard SPPS protocols makes it an accessible tool for researchers in drug discovery. This guide provides the foundational understanding and practical protocols for scientists to harness the power of this constrained peptidomimetic building block in developing next-generation peptide therapeutics.

References

A Comparative Guide to the Spectroscopic Data of N-Boc-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Protecting the morpholine nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a critical step in multi-step syntheses.[2] This guide provides an in-depth comparison of the spectroscopic data for N-Boc-morpholine and its derivatives, offering researchers, scientists, and drug development professionals a vital resource for compound characterization.

At its core, spectroscopic analysis provides a molecular fingerprint, indispensable for verifying the structure and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the principal techniques employed for the characterization of N-Boc-morpholine derivatives.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most informative technique for the structural elucidation of organic molecules. For N-Boc-morpholine derivatives, the ¹H NMR spectrum reveals key information about the protons on the morpholine ring and the Boc protecting group.

Key Spectral Features of N-Boc-Morpholine:

  • Boc Group Protons: A characteristic singlet is observed around δ 1.45 ppm, integrating to nine protons. This signal arises from the three equivalent methyl groups of the tert-butyl moiety.

  • Morpholine Ring Protons: Due to the chair conformation of the morpholine ring, the methylene protons are diastereotopic, leading to distinct signals.

    • Protons adjacent to Nitrogen (C2-H and C6-H): These protons typically appear as a multiplet around δ 3.4-3.6 ppm. The electron-withdrawing effect of the carbamate nitrogen deshields these protons.

    • Protons adjacent to Oxygen (C3-H and C5-H): These protons are found further downfield, generally as a multiplet around δ 3.6-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom.

The introduction of substituents on the morpholine ring will further influence the chemical shifts and coupling patterns of the ring protons, providing valuable information about the substituent's position and stereochemistry.[5][6]

Comparative Analysis with Other N-Protecting Groups:

The choice of the N-protecting group significantly alters the ¹H NMR spectrum. Below is a comparison of the expected proton signals for N-protected morpholines.

Protecting GroupCharacteristic ¹H NMR Signals (δ ppm)Notes
Boc ~1.45 (s, 9H), ~3.4-3.6 (m, 4H), ~3.6-3.8 (m, 4H)The bulky Boc group can sometimes lead to broadened signals at room temperature due to restricted rotation around the N-C(O) bond.
Cbz ~5.15 (s, 2H), ~7.3-7.4 (m, 5H), ~3.5-3.7 (m, 4H), ~3.7-3.9 (m, 4H)The benzylic protons of the Cbz group appear as a singlet, and the aromatic protons are also clearly visible.
Acetyl (Ac) ~2.1 (s, 3H), ~3.5-3.7 (m, 4H), ~3.7-3.9 (m, 4H)The acetyl methyl protons give a sharp singlet.
Formyl ~8.0 (s, 1H), ~3.4-3.6 (m, 4H), ~3.6-3.8 (m, 4H)The formyl proton is a distinct singlet at a downfield chemical shift.[7]

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

dot graph TD { subgraph Experimental Workflow for ¹H NMR Analysis A[Sample Preparation: 5-10 mg in 0.5-0.7 mL of deuterated solvent] --> B{NMR Spectrometer}; B --> C[Data Acquisition: ¹H Spectrum]; C --> D[Data Processing: Phasing, Baseline Correction, and Integration]; D --> E[Spectral Analysis: Chemical Shift, Coupling Constants, and Integration Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF }

Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

Key Spectral Features of N-Boc-Morpholine:

  • Boc Group Carbons:

    • Quaternary Carbon: A signal around δ 80 ppm corresponds to the quaternary carbon of the tert-butyl group.

    • Methyl Carbons: A signal around δ 28.5 ppm is characteristic of the three equivalent methyl carbons.

    • Carbonyl Carbon: The carbamate carbonyl carbon appears downfield, typically around δ 155 ppm.

  • Morpholine Ring Carbons:

    • Carbons adjacent to Nitrogen (C2 and C6): These carbons resonate around δ 44-46 ppm.

    • Carbons adjacent to Oxygen (C3 and C5): Due to the electronegativity of the oxygen atom, these carbons are shifted downfield to approximately δ 67 ppm.[8]

The chemical shifts of the morpholine ring carbons are sensitive to substitution, providing a reliable method for confirming the structure of derivatives.[5]

Comparative ¹³C NMR Data for N-Protected Morpholines:
Protecting GroupCharacteristic ¹³C NMR Signals (δ ppm)
Boc ~155 (C=O), ~80 (quaternary C), ~44-46 (C-N), ~67 (C-O), ~28.5 (CH₃)
Cbz ~156 (C=O), ~137 (aromatic C-ipso), ~128 (aromatic CH), ~67 (CH₂-Ph), ~45-47 (C-N), ~67 (C-O)
Acetyl (Ac) ~170 (C=O), ~45-47 (C-N), ~67 (C-O), ~21 (CH₃)
Formyl ~161 (C=O), ~40-46 (C-N), ~66-67 (C-O)[7]

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Key IR Absorptions for N-Boc-Morpholine:

  • C=O Stretch: A strong and sharp absorption band is observed in the region of 1680-1700 cm⁻¹. This is a hallmark of the carbamate carbonyl group.

  • C-O Stretch: The C-O stretches of the morpholine ring and the Boc group typically appear as strong bands in the fingerprint region, between 1100-1300 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

The presence of a strong carbonyl absorption is a key indicator of successful N-Boc protection.

Comparative IR Data for N-Protected Morpholines:
Protecting GroupCharacteristic IR Absorption (cm⁻¹)
Boc ~1690 (C=O)
Cbz ~1700 (C=O)
Acetyl (Ac) ~1650 (C=O)
Formyl ~1670 (C=O)

Note: Frequencies are approximate.

dot graph TD { subgraph Key Functional Group Identification via IR Spectroscopy A[N-Boc-Morpholine Derivative] --> B{FTIR Spectrometer}; B --> C[IR Spectrum]; subgraph Spectral Interpretation C --> D{Strong band at ~1690 cm⁻¹?}; D -- Yes --> E[Confirmation of C=O stretch from Boc group]; D -- No --> F[Absence of Boc protection]; C --> G{Bands at 2850-2980 cm⁻¹?}; G -- Yes --> H[Confirmation of Aliphatic C-H bonds]; end end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF }

Caption: Decision-making workflow for IR spectral analysis of N-Boc-morpholine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition.

Expected Mass Spectra for N-Boc-Morpholine:

  • Molecular Ion (M⁺): The molecular ion peak for N-Boc-morpholine (C₉H₁₇NO₃) is expected at m/z 187.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Key Fragmentation Pattern: A characteristic fragmentation is the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺). The base peak is often observed at m/z 57, corresponding to the stable tert-butyl cation.

The fragmentation pattern can be a powerful tool for distinguishing between different N-protected morpholine derivatives.

Comparative Mass Spectrometry Fragmentation:
Protecting GroupMolecular WeightCommon Fragments (m/z)
Boc 187.12131 ([M-C₄H₈]⁺), 87 ([M-Boc]⁺), 57 ([C₄H₉]⁺)
Cbz 221.11108 ([C₇H₈O]⁺), 91 ([C₇H₇]⁺), 87 ([M-Cbz]⁺)
Acetyl (Ac) 129.0887 ([M-Ac]⁺), 43 ([CH₃CO]⁺)
Formyl 115.0687 ([M-CHO]⁺)

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the N-Boc-morpholine derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.[8]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added.

General Procedure for IR Spectroscopy (ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

General Procedure for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range and polarity mode (positive or negative).

Conclusion

The spectroscopic characterization of N-Boc-morpholine derivatives is a critical aspect of synthetic and medicinal chemistry. A thorough understanding of the expected ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous structure confirmation and purity assessment. This guide provides a comparative framework to aid researchers in the efficient and accurate analysis of this important class of compounds. By understanding the influence of the Boc protecting group on the spectroscopic signatures, scientists can confidently advance their drug discovery and development programs.

References

Validation of analytical methods for chiral morpholine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Analytical Methods for Chiral Morpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1] Morpholine and its derivatives are prevalent structural motifs in a wide array of approved drugs and bioactive molecules, making the development and validation of robust enantioselective analytical methods a cornerstone of drug development and quality control.[2][3] This guide provides an in-depth, objective comparison of the primary analytical techniques for the separation and quantification of chiral morpholine compounds, supported by experimental data and detailed methodologies, to empower researchers in selecting and validating the most suitable method for their specific application.

The Imperative of Chiral Separation in Drug Development

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies strongly advocate for the development of single-enantiomer drugs over racemic mixtures.[4] This preference is rooted in the understanding that stereoisomers can interact differently with chiral biological systems, such as enzymes and receptors.[5] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[6] Consequently, the ability to accurately separate, identify, and quantify the enantiomeric purity of chiral morpholine-containing drug candidates is not merely an analytical exercise but a fundamental requirement for ensuring drug safety and efficacy.[7]

A Comparative Overview of Key Analytical Techniques

The enantioselective analysis of chiral morpholine compounds predominantly relies on chromatographic and electrophoretic techniques. These methods employ a chiral environment to induce differential interactions with the enantiomers, leading to their separation. The most widely adopted techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[8]

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the gold standard for chiral analysis due to its versatility, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[4][9] The separation mechanism hinges on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[10]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening due to their broad enantioselectivity for a wide range of compounds.[7][11] For morpholine derivatives, which often possess amine functionalities, Pirkle-type or macrocyclic glycopeptide-based CSPs can also offer unique selectivities.[12] The selection is guided by the structural features of the analyte, including the presence of hydrogen bond donors/acceptors and π-basic or π-acidic groups.

  • Mobile Phase Mode: The choice between normal-phase, reversed-phase, and polar organic modes is critical for optimizing selectivity.[13] Normal-phase (e.g., hexane/alcohol mixtures) often provides better selectivity for polar compounds like morpholines.[14] However, reversed-phase methods are often preferred for their compatibility with mass spectrometry (MS) and for analyzing more polar analytes.[11]

Supercritical Fluid Chromatography (SFC)

SFC has gained significant traction as a powerful, "green" alternative to HPLC for chiral separations.[15][16] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic modifier (e.g., methanol).[5]

Causality Behind Experimental Choices:

  • Advantages of SFC: The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC.[5] This often translates to reduced analysis times and lower solvent consumption, making it an environmentally friendly and cost-effective option.[17]

  • Column and Modifier Selection: The same CSPs used in normal-phase HPLC are generally effective in SFC.[18] The choice and concentration of the organic modifier are crucial for modulating analyte retention and enantioselectivity.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers rapid analysis times and requires minimal sample and reagent consumption.[19][20] Enantioselective separation in CE is achieved by adding a chiral selector to the background electrolyte.[21]

Causality Behind Experimental Choices:

  • Chiral Selector: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.[21] The size of the cyclodextrin cavity and the nature of its substituents are matched to the analyte's structure to achieve optimal enantiomeric recognition.

  • Detection: While UV detection is common, coupling CE with mass spectrometry (CE-MS) significantly enhances sensitivity and specificity, which is particularly beneficial for trace-level analysis in complex matrices.[22][23]

Validation of Analytical Methods: A Framework based on ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[24] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[25][26]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision DetectionLimit Detection Limit (LOD) Validation->DetectionLimit QuantitationLimit Quantitation Limit (LOQ) Validation->QuantitationLimit Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Comparative Performance Data

The following table summarizes typical performance characteristics for the validation of analytical methods for a hypothetical chiral morpholine compound using HPLC, SFC, and CE.

Validation ParameterHPLC-UVSFC-UVCE-UV
Specificity ExcellentExcellentExcellent
Linearity (r²) > 0.999> 0.999> 0.998
Range 1 - 150% of nominal1 - 150% of nominal5 - 120% of nominal
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%97.0 - 103.0%
Precision (RSD)
- Repeatability< 1.0%< 1.0%< 2.0%
- Intermediate Precision< 1.5%< 1.5%< 2.5%
LOQ ~0.05% of nominal~0.05% of nominal~0.1% of nominal
Robustness HighModerate-HighModerate
Analysis Time 10 - 30 min3 - 10 min5 - 15 min
Solvent Consumption HighLowVery Low

Experimental Protocols: Step-by-Step Methodologies

Chiral HPLC-UV Method Development and Validation Workflow

G cluster_dev Method Development cluster_val Method Validation CSP_Screen CSP Screening (Polysaccharide, Pirkle, etc.) Mobile_Phase_Opt Mobile Phase Optimization (Normal, Reversed, Polar Organic) CSP_Screen->Mobile_Phase_Opt Parameter_Opt Parameter Optimization (Flow rate, Temperature) Mobile_Phase_Opt->Parameter_Opt Specificity Specificity Parameter_Opt->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Protocol:

  • System: Agilent 1260 Infinity II HPLC or equivalent with UV detector.

  • Column Screening:

    • Screen a selection of chiral stationary phases (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H, Regis Whelk-O1 (R,R)).

    • Use a generic screening gradient in both normal-phase (Hexane/Isopropanol) and reversed-phase (Acetonitrile/Water with buffer) modes.

  • Method Optimization:

    • Select the column and mobile phase system that provides the best initial separation.

    • Optimize the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve a resolution (Rs) of > 1.5.

  • Validation:

    • Specificity: Analyze a placebo, the individual enantiomers, and the racemic mixture to demonstrate that the method is selective for the enantiomers and free from interference.

    • Linearity: Prepare a series of solutions of the undesired enantiomer spiked into the desired enantiomer over a range (e.g., LOQ to 1.0%). Plot peak area versus concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking known amounts of the undesired enantiomer into the desired enantiomer at different concentration levels.

    • Precision:

      • Repeatability: Perform multiple injections of the same sample on the same day.

      • Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different instruments.

    • LOQ/LOD: Determine the limit of quantitation and limit of detection by analyzing a series of dilute solutions and establishing the concentration at which the signal-to-noise ratio is approximately 10:1 (for LOQ) and 3:1 (for LOD).

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, temperature) and assess the impact on the separation.

Chiral SFC-MS Method

Protocol:

  • System: Waters ACQUITY UPC² System or equivalent with a mass spectrometer (e.g., single quadrupole).

  • Column: Use a column that showed good performance in HPLC screening, such as a polysaccharide-based CSP.

  • Mobile Phase:

    • Supercritical CO₂ as the primary mobile phase.

    • Methanol or ethanol with a basic additive (e.g., diethylamine) for morpholine compounds as the co-solvent.

  • Optimization:

    • Optimize the co-solvent percentage, back-pressure, and temperature to achieve optimal separation.

  • Validation: Follow a similar validation protocol as for HPLC, adapting for MS detection (e.g., using extracted ion chromatograms for specificity). The coupling with MS provides exceptional selectivity.[4]

Conclusion and Recommendations

The choice of analytical technique for the validation of chiral morpholine compounds depends on the specific requirements of the analysis.

  • HPLC remains the most versatile and widely used technique, with a vast selection of chiral stationary phases and well-established protocols.[9] It is the recommended starting point for most applications.

  • SFC offers a significant advantage in terms of speed and reduced environmental impact, making it an excellent choice for high-throughput screening and preparative separations.[15][17]

  • CE is a powerful tool for rapid analysis with minimal sample consumption, particularly when high separation efficiency is required.[19]

For all techniques, a thorough method validation following the principles outlined in ICH Q2(R1) is essential to ensure the reliability and accuracy of the data generated.[25] The integration of mass spectrometry with these separation techniques (LC-MS, SFC-MS, CE-MS) is highly recommended to enhance sensitivity and selectivity, providing a higher degree of confidence in the analytical results.

References

A Senior Application Scientist's Guide to Protecting Group Efficacy for Morpholine-2-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Protecting Groups in Complex Synthesis

This guide provides an in-depth comparison of common protecting groups for the amine and carboxylic acid moieties of morpholine-2-acetic acid. We will move beyond a simple catalog of options to explore the causality behind experimental choices, emphasizing the principle of orthogonal protection . This principle is the cornerstone of modern multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others, thereby enabling precise and controlled molecular construction.[3][4]

Protecting the Morpholine Nitrogen: A Comparative Analysis of Boc, Cbz, and Fmoc

The secondary amine of the morpholine ring is a nucleophilic center that readily participates in a variety of reactions.[5] Its protection is often the first step in synthetic sequences. The choice of protecting group dictates the entire synthetic strategy, as it must be stable to subsequent reaction conditions while being removable on demand. The three most prevalent N-protecting groups in this context are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis.[6][7]

  • Protection: Introduced by reacting morpholine-2-acetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The mechanism involves the nucleophilic attack of the morpholine nitrogen onto an electrophilic carbonyl of Boc₂O.[8]

  • Deprotection: The Boc group is highly acid-labile. It is readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8][9] The mechanism proceeds through the formation of a stable tert-butyl carbocation.

  • Orthogonality: The Boc group is orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Benzyl esters) protecting groups.[6] This makes it a versatile choice for complex synthetic routes.

Carboxybenzyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational innovation for controlled peptide synthesis.[10] It is valued for its high stability to both acidic and basic conditions.

  • Protection: Typically introduced using benzyl chloroformate (Cbz-Cl) under aqueous basic conditions (Schotten-Baumann conditions).[10][11]

  • Deprotection: The Cbz group's defining feature is its cleavage by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[7][11] This method is exceptionally mild and clean, producing toluene and carbon dioxide as byproducts.

  • Orthogonality: Cbz is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[11] However, it is not orthogonal to other groups removed by hydrogenation, such as benzyl esters or certain nitro groups.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability to basic conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.[4][9]

  • Protection: Introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[12]

  • Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine base, most commonly a 20-50% solution of piperidine in DMF.[9][12] Morpholine itself has also been shown to be an effective reagent for Fmoc removal.[13][14] The mechanism proceeds via an E1cB-type elimination.

  • Orthogonality: Fmoc is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz protecting groups.[12]

Quantitative Comparison of N-Protecting Groups
CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (Fluorenylmethyloxycarbonyl)
Structure (CH₃)₃C-O-(C=O)-Ph-CH₂-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysisBase-Labile
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[9]H₂, Pd/C[7]20% Piperidine in DMF[9]
Stability Stable to base and hydrogenolysis[6]Stable to mild acid and base[11]Stable to acid and hydrogenolysis[12]
Key Advantage Robust, widely used, orthogonal to Cbz and Fmoc.Very stable, mild deprotection, orthogonal to Boc and Fmoc.Enables orthogonal strategies with acid-labile groups.[4]
Potential Limitation Requires strong acid for cleavage, which can be harsh on sensitive substrates.[6]Incompatible with reducible groups (e.g., alkenes, alkynes). Catalyst can be poisoned.[6]Dibenzofulvene byproduct can form adducts.[6]

Protecting the Carboxylic Acid: A Guide to Ester Selection

The carboxylic acid moiety of morpholine-2-acetic acid must also be masked to prevent it from reacting in processes like amide coupling or reductions. Esterification is the most common protection strategy. The choice of ester is critical as it must be compatible with the chosen N-protecting group and subsequent reaction steps.

Simple Alkyl Esters (Methyl, Ethyl)
  • Formation: Readily formed under Fischer esterification conditions (alcohol with a catalytic amount of strong acid).

  • Cleavage: These esters are robust. Their removal typically requires harsh conditions like saponification (refluxing with NaOH or LiOH), which can cleave other sensitive functional groups.[15] They are stable to acid and hydrogenolysis.

  • Use Case: Best suited for synthetic routes where the final step is a harsh basic hydrolysis and no base-labile groups are present.

Benzyl (Bn) Ester
  • Formation: Formed by reacting the carboxylic acid with benzyl bromide or benzyl alcohol under appropriate conditions.

  • Cleavage: Cleaved by the same catalytic hydrogenolysis conditions used for the Cbz group.[15][16]

  • Use Case: An excellent choice when paired with an N-Boc or N-Fmoc group. It is not orthogonal to an N-Cbz group, as both would be cleaved simultaneously during hydrogenolysis.

tert-Butyl (tBu) Ester
  • Formation: Can be formed by reaction with isobutylene in the presence of a strong acid catalyst.

  • Cleavage: Like the Boc group, the t-butyl ester is cleaved under strong acidic conditions (e.g., TFA).[15]

  • Use Case: A standard choice for pairing with an N-Fmoc group, forming the basis of many orthogonal SPPS strategies.[17] It is not orthogonal to an N-Boc group.

Comparative Stability of Carboxylic Acid Protecting Groups
Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., LiOH)Hydrogenolysis (H₂, Pd/C)
Methyl/Ethyl Ester Stable[15]Labile Stable[15]
Benzyl (Bn) Ester Stable[15]Generally StableLabile [15]
tert-Butyl (tBu) Ester Labile [15]Generally StableStable[15]

Designing Orthogonal Protection Strategies

The true power of protecting groups is realized when they are used in orthogonal pairs, allowing for the selective deprotection and functionalization of one group while the other remains intact.

Boc_Protection_Workflow start Dissolve Morpholine-2-Acetic Acid in 1,4-Dioxane/Water add_base Add NaOH (aq) and cool to 0°C start->add_base add_boc Add Boc₂O solution dropwise add_base->add_boc Maintains pH, controls exotherm react Stir at RT overnight add_boc->react workup Acidify with KHSO₄ and Extract with Ethyl Acetate react->workup Protonates carboxylate, transfers product to organic phase purify Dry, Concentrate, and Purify workup->purify

References

A Comparative Benchmarking Guide to (S)-N-Boc-Morpholine-2-acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is often intrinsically linked to their three-dimensional structure. The ability to dictate and maintain a specific conformation is paramount for enhancing receptor affinity, improving metabolic stability, and optimizing pharmacokinetic profiles. While the 20 proteinogenic amino acids offer a vast chemical space, the quest for greater control has led to the exploration of unnatural amino acids with constrained geometries. Among these, (S)-N-Boc-Morpholine-2-acetic acid emerges as a compelling building block, offering a rigid six-membered heterocyclic scaffold.

This guide provides an in-depth technical comparison of this compound with established alternatives in solid-phase peptide synthesis (SPPS). We will delve into its performance concerning coupling efficiency, racemization suppression, and its impact on the physicochemical properties of the final peptide, supported by experimental protocols and theoretical insights. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when incorporating this promising scaffold into their peptide synthesis workflows.

The Rationale for Rigidity: A Comparative Overview

The incorporation of cyclic amino acids is a well-established strategy to induce turns and control the global conformation of a peptide. Proline, with its pyrrolidine ring, is the most common natural turn-inducer, restricting the peptide backbone and often favoring a cis-amide bond.[1] However, proline-rich sequences can sometimes lead to aggregation issues.[2] This has spurred the development of alternatives like pseudoprolines, which are derived from serine or threonine and act as temporary turn-inducers that are removed during final cleavage.[3]

This compound offers a unique proposition: a stable, non-aromatic heterocyclic scaffold that can act as a proline surrogate.[4] The morpholine ring is known to improve aqueous solubility and other drug-like properties in small molecules.[5][6] Its incorporation into a peptide is hypothesized to confer a rigid, well-defined turn, potentially enhancing solubility and preventing aggregation.

Performance Benchmarking: A Data-Driven Comparison

While direct head-to-head comparative studies for this compound are emerging, we can extrapolate its expected performance based on the behavior of other sterically hindered and conformationally constrained amino acids.

Coupling Efficiency: Overcoming Steric Hindrance

The bulky, rigid structure of this compound presents a steric challenge for peptide coupling. Standard coupling reagents may prove insufficient to achieve high yields. The use of highly efficient uronium or phosphonium salt-based coupling reagents, such as HATU or HBTU, is strongly recommended.[7] These reagents form highly reactive OAt- or OBt-esters, respectively, which can overcome the steric hindrance.[7]

Amino AcidRecommended Coupling ReagentExpected Coupling TimeExpected YieldNotes
This compound HATU/DIPEA or HBTU/DIPEA1-2 hours (or double coupling)Good to ExcellentSteric hindrance necessitates a potent coupling reagent. Double coupling may be required for difficult sequences.
N-Boc-L-Proline HBTU/DIPEA or DIC/HOBt30-60 minutesExcellentGenerally couples well, but can be involved in diketopiperazine formation at the dipeptide stage.
N-Boc-L-Alanine DIC/HOBt or HBTU/DIPEA30 minutesExcellentA non-hindered amino acid, serves as a baseline for optimal coupling.
Racemization Suppression: The Advantage of a Rigid Scaffold

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis, particularly when using aggressive coupling conditions.[2] The primary mechanism involves the formation of a planar oxazolone intermediate.[8] It is hypothesized that the rigid, non-planar structure of the morpholine ring in this compound disfavors the formation of this planar intermediate, thereby suppressing racemization.

Amino AcidTendency for RacemizationRationale
This compound Low (expected)The rigid, pre-organized morpholine ring is expected to sterically hinder the formation of the planar oxazolone intermediate.
N-Boc-L-Histidine HighThe imidazole side chain can act as a base, catalyzing oxazolone formation.[2]
N-Boc-L-Phenylalanine ModerateAromatic side chains can stabilize the oxazolone intermediate through resonance.
N-Boc-L-Alanine LowThe small, non-reactive side chain does not promote racemization.
Impact on Peptide Properties: Solubility and Aggregation

Peptide aggregation during SPPS is a major cause of incomplete reactions and low yields.[6] The incorporation of "turn-inducing" residues can disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[3] The morpholine moiety, being a known solubilizing group in medicinal chemistry, is expected to improve the overall solubility of the resulting peptide.[5]

Amino Acid IncorporationExpected Impact on SolubilityExpected Impact on Aggregation
This compound IncreaseDecrease
Proline VariableCan disrupt β-sheets, but poly-proline sequences can aggregate.
Valine/Isoleucine DecreaseIncrease (due to hydrophobicity and β-branching)

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a model hexapeptide (Tyr-Gly-Gly-X-Leu-Met-NH2) where X is either (S)-Morpholine-2-acetic acid or L-Proline. This allows for a direct comparison of their performance under identical conditions.

General Workflow for Solid-Phase Peptide Synthesis

The overall workflow for the synthesis of the model peptides is depicted below.

SPPS_Workflow Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprot_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprot_1 Wash_1 DMF Wash Fmoc_Deprot_1->Wash_1 Coupling Amino Acid Coupling (Reagents in DMF) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Repeat Repeat Cycle (5x) Wash_2->Repeat Next AA Fmoc_Deprot_Final Final Fmoc Deprotection Wash_2->Fmoc_Deprot_Final Final AA Repeat->Fmoc_Deprot_1 Wash_3 Final Wash (DMF, DCM, MeOH) Fmoc_Deprot_Final->Wash_3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash_3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS Analysis Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Synthesis of Tyr-Gly-Gly-(S)-Mor-Leu-Met-NH2

This protocol details the incorporation of this compound.

1. Resin Preparation: a. Place 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in a fritted syringe. b. Swell the resin in 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes. c. Drain the DMF.

2. Initial Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the 20% piperidine treatment for 15 minutes. d. Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Amino Acids (Met, Leu, Gly, Gly): a. Prepare the coupling solution: Dissolve 3 equivalents of the corresponding Fmoc-amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. b. Add the activated amino acid solution to the resin and agitate for 45 minutes. c. Drain and wash with DMF (3 x 5 mL). d. Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling. e. For each of these amino acids, perform Fmoc deprotection as described in step 2.

4. Coupling of this compound: a. Prepare the coupling solution: Dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA.[7] b. Add the activated solution to the resin and agitate for 2 hours . c. Drain and wash with DMF (3 x 5 mL). d. Perform a Kaiser test. If coupling is incomplete, perform a second coupling for 1 hour with a freshly prepared solution.

5. Final Amino Acid Coupling (Tyr): a. After coupling the morpholine derivative, wash the resin with DMF. Note: No Boc deprotection step is performed here. b. Couple Fmoc-Tyr(tBu)-OH using the HBTU/DIPEA protocol as described in step 3.

6. Cleavage and Deprotection: a. After the final Fmoc deprotection and washing, dry the resin under vacuum. b. Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. c. Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours. d. Filter the solution into a centrifuge tube containing cold diethyl ether to precipitate the peptide. e. Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice. f. Dry the crude peptide under vacuum.

7. Purification and Analysis: a. Purify the peptide by reverse-phase HPLC (RP-HPLC). b. Characterize the purified peptide by LC-MS to confirm its identity and purity.

Protocol 2: Synthesis of Control Peptide Tyr-Gly-Gly-Pro-Leu-Met-NH2

This protocol uses L-Proline as the comparative building block.

1. Resin Preparation and Initial Synthesis (Met, Leu, Gly, Gly): a. Follow steps 1-3 from Protocol 1.

2. Coupling of N-Boc-L-Proline: a. Prepare the coupling solution: Dissolve 3 equivalents of N-Boc-L-Proline and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. b. Add the activated solution to the resin and agitate for 45 minutes. c. Drain, wash, and confirm complete coupling with a Kaiser test.

3. Final Steps: a. Follow steps 5-7 from Protocol 1 to complete the synthesis, purification, and analysis.

Visualization of Key Structural Differences

The structural rigidity of this compound compared to the more flexible standard amino acids is a key determinant of its performance.

Amino_Acid_Structures cluster_0 This compound cluster_1 N-Boc-L-Proline cluster_2 N-Boc-L-Alanine Mor Pro Ala

Caption: Structures of the benchmarked N-Boc protected amino acids.

Conclusion and Future Outlook

This compound presents itself as a valuable tool for peptide chemists seeking to exert greater control over peptide conformation. Its rigid scaffold is anticipated to offer significant advantages in suppressing racemization and mitigating aggregation, issues that frequently plague the synthesis of complex peptides. While its steric bulk necessitates the use of high-performance coupling reagents and potentially longer reaction times, the benefits in terms of improved peptide properties may well outweigh these considerations.

The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this promising building block. Further studies are warranted to generate a comprehensive dataset on its performance across a wider range of peptide sequences. As the demand for more stable and potent peptide therapeutics continues to grow, the incorporation of novel, conformationally constrained amino acids like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

A Comparative Guide to the Conformational Analysis of Peptides Incorporating (S)-N-Boc-Morpholine-2-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will objectively compare the anticipated conformational effects of incorporating (S)-N-Boc-Morpholine-2-acetic acid with established proline analogues. We will delve into the causality behind experimental choices for conformational analysis and provide detailed methodologies for key techniques.

The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and low cell permeability.[1] Conformational constraint is a powerful strategy to address these limitations. By reducing the inherent flexibility of a peptide chain, we can lock it into a bioactive conformation, potentially increasing its binding affinity and resistance to proteolysis.[2]

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which significantly restricts the peptide backbone.[3] This has made proline and its analogues focal points for designing peptides with well-defined three-dimensional structures.[4][5] The incorporation of this compound is a logical extension of this strategy, introducing a combination of steric and electronic perturbations to the peptide backbone.

This compound: A Structural Perspective

This compound can be considered a homologue of proline, with several key differences that are anticipated to influence peptide conformation:

  • Ring Size: The six-membered morpholine ring is larger and more flexible than proline's five-membered pyrrolidine ring. This is expected to alter the backbone dihedral angles (φ, ψ) and the ring pucker.[6]

  • Oxygen Heteroatom: The oxygen atom in the morpholine ring introduces a polar element and can act as a hydrogen bond acceptor, potentially influencing local solvent interactions and intramolecular hydrogen bonding patterns.

  • N-Alkylation (Boc Group): The bulky N-Boc group, a form of N-alkylation, is expected to have a significant impact on the cis/trans isomerization of the preceding peptide bond.[1] N-alkylation generally disfavors the trans conformation due to steric hindrance.[7]

The interplay of these structural features will define the unique conformational signature of peptides containing this morpholine derivative.

Comparative Conformational Analysis: this compound vs. Proline Analogues

While direct experimental data for peptides incorporating this compound is not extensively available in the literature, we can predict its conformational influence by comparing it with well-studied proline analogues.

Amino Acid AnalogueKey Structural Feature(s)Impact on Peptide ConformationReferences
Proline Five-membered pyrrolidine ringRestricts φ angle to ~-60°. Allows for both cis and trans conformations of the preceding amide bond, with trans generally favored.[3][4]
N-Methylproline N-alkylation with a methyl groupIncreases the population of the cis amide bond conformation due to steric hindrance.[5][8]
Azetidine-2-carboxylic acid Four-membered ringIncreased ring strain influences ring pucker and can lower the rotational barrier for cis/trans isomerization.[6][9]
Piperidine-2-carboxylic acid Six-membered ringIncreased flexibility compared to proline. Can adopt chair and boat conformations, influencing backbone dihedral angles.[6]
(S)-Oxazolidine-4-carboxylic acid Five-membered ring with an oxygen heteroatomThe heteroatom can influence the kinetics of cis/trans isomerization through electronic effects.[10][11]
This compound (Predicted) Six-membered ring, oxygen heteroatom, N-Boc groupExpected to strongly favor the cis conformation of the preceding amide bond due to the bulky N-Boc group. The six-membered ring will likely adopt a chair-like conformation. The overall effect will be a significant and unique constraint on the peptide backbone.-

Experimental and Computational Workflows for Conformational Analysis

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[12] It provides information on bond connectivities, dihedral angles, and through-space proximities of atoms.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the overall fold of the peptide.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and distinguish between cis and trans isomers based on the chemical shifts of proline (or analogue) Cβ and Cγ carbons.

  • Data Analysis:

    • Resonance Assignment: Assign all proton and carbon signals to specific atoms in the peptide sequence.

    • Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants to restrain the φ dihedral angle.

    • Distance Restraints: Integrate NOE/ROE cross-peaks to derive distance restraints between protons.

    • Structure Calculation: Use software like CYANA, XPLOR-NIH, or Rosetta to calculate an ensemble of 3D structures that satisfy the experimental restraints.[13]

Causality Behind Experimental Choices: The combination of TOCSY, NOESY/ROESY, and HSQC provides a comprehensive set of constraints (covalent geometry, through-space distances, and dihedral angles) necessary to define the three-dimensional structure of the peptide in solution. The choice between NOESY and ROESY depends on the molecular weight of the peptide.

Diagram of the NMR-Based Structure Determination Workflow:

NMR_Workflow cluster_experimental Experimental Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Sample Peptide Sample NMR_Spectrometer 2D NMR Spectrometer (TOCSY, NOESY/ROESY, HSQC) Peptide_Sample->NMR_Spectrometer Raw_Data Raw NMR Data NMR_Spectrometer->Raw_Data Assignment Resonance Assignment Raw_Data->Assignment Restraints Derive Constraints (Distances, Dihedral Angles) Assignment->Restraints Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Structure_Ensemble Ensemble of 3D Structures Calculation->Structure_Ensemble Validation Structure Validation (e.g., PROCHECK) Structure_Ensemble->Validation

Caption: Workflow for peptide structure determination using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[14] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Experimental Protocol: CD Secondary Structure Analysis

  • Sample Preparation: Prepare a stock solution of the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). Determine the precise peptide concentration.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • Acquire spectra at a controlled temperature.

  • Data Analysis:

    • The shape and magnitude of the CD spectrum are indicative of the secondary structure. For example, α-helices show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm. Polyproline II (PPII) helices, common in proline-rich peptides, exhibit a strong negative band around 204 nm and a weak positive band around 228 nm.[15][16]

    • Use deconvolution algorithms to estimate the percentage of different secondary structure elements.

Causality Behind Experimental Choices: CD provides a global overview of the peptide's secondary structure and is particularly useful for detecting conformational changes induced by changes in solvent, temperature, or ligand binding. It is an excellent complementary technique to the high-resolution structural information provided by NMR.

Diagram of the CD Spectroscopy Workflow:

CD_Workflow Peptide_Solution Peptide in CD-Transparent Buffer CD_Spectrometer CD Spectrometer Peptide_Solution->CD_Spectrometer CD_Spectrum CD Spectrum (190-260 nm) CD_Spectrometer->CD_Spectrum Deconvolution Deconvolution Analysis CD_Spectrum->Deconvolution Secondary_Structure Secondary Structure Estimation (%) Deconvolution->Secondary_Structure

Caption: Workflow for secondary structure analysis using CD spectroscopy.

Computational Modeling

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide valuable insights into the conformational landscape and dynamics of peptides.[17]

Workflow: Molecular Dynamics Simulation

  • System Setup: Build a starting 3D model of the peptide. Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

  • Production Run: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to identify stable conformations, measure dihedral angle distributions, and calculate free energy landscapes.

Causality Behind Experimental Choices: MD simulations complement experimental data by providing a dynamic picture of the peptide's conformational behavior. They can help to interpret ambiguous experimental results and predict the relative populations of different conformers.

Conclusion and Future Directions

The incorporation of this compound into peptides represents a promising strategy for creating conformationally constrained molecules with potentially improved therapeutic properties. Based on the analysis of related proline analogues, it is predicted that this modification will strongly induce a cis conformation in the preceding amide bond and introduce a unique backbone geometry due to its six-membered ring structure.

A comprehensive conformational analysis, employing a combination of high-resolution NMR spectroscopy, CD spectroscopy, and computational modeling, is essential to fully elucidate the structural consequences of this modification. The experimental and computational protocols outlined in this guide provide a robust framework for such investigations. Future work should focus on synthesizing a series of model peptides containing this compound and systematically characterizing their conformations to validate these predictions and establish a clear structure-conformation-activity relationship. This knowledge will be invaluable for the rational design of next-generation peptide therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.